Product packaging for Sepantronium Bromide(Cat. No.:CAS No. 781661-94-7)

Sepantronium Bromide

Cat. No.: B1683887
CAS No.: 781661-94-7
M. Wt: 443.3 g/mol
InChI Key: QBIYUDDJPRGKNJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sepantronium bromide is an organic bromide salt consisting of sepantronium cations and bromide anions. It has been found to selectively inhibit survivin (BIRC5) gene promoter activity and to down-regulate survivin in vitro, so leading to induction of apoptosis. It has a role as an antineoplastic agent, a survivin suppressant and an apoptosis inducer. It contains a sepantronium.
This compound is a small-molecule proapoptotic agent with potential antineoplastic activity. This compound selectively inhibits survivin expression in tumor cells, resulting in inhibition of survivin antiapoptotic activity (via the extrinsic or intrinsic apoptotic pathways) and tumor cell apoptosis. Survivin, a member of the inhibitor of apoptosis (IAP) gene family, is expressed during embryonal development and is absent in most normal, terminally differentiated tissues;  upregulated in a variety of human cancers, its expression in tumors is associated with a more aggressive phenotype, shorter survival times, and a decreased response to chemotherapy.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
See also: Sepantronium (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19BrN4O3 B1683887 Sepantronium Bromide CAS No. 781661-94-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIYUDDJPRGKNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228817
Record name Sepantronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781661-94-7
Record name Sepantronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781661-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sepantronium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepantronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPANTRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sepantronium Bromide (YM155): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepantronium Bromide, also known as YM155, is a potent small-molecule survivin suppressant that has demonstrated significant anti-cancer activity in a wide range of preclinical models. This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its efficacy, detailed experimental methodologies for key assays, and a visual representation of its mechanism of action through signaling pathway diagrams.

Discovery and Background

This compound (YM155) was identified by Astellas Pharma Inc. through high-throughput screening of chemical libraries for inhibitors of the survivin gene promoter.[1] It is an imidazolium-based compound with the chemical formula C₂₀H₁₉BrN₄O₃.[2] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is highly expressed in most human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[2][3] By selectively inhibiting survivin expression, this compound induces apoptosis and inhibits cell proliferation in cancer cells, making it a promising therapeutic agent.[3]

Efficacy of this compound

The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies across various cancer types.

In Vitro Efficacy

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (nM)Reference(s)
HeLa-SURP-lucCervical Cancer0.54[4]
PC-3Prostate Cancer2.3 - 11[4][5]
PPC-1Prostate Cancer2.3 - 11[4]
DU145Prostate Cancer2.3 - 11[4][5]
TSU-Pr1Prostate Cancer2.3 - 11[5]
22Rv1Prostate Cancer2.3 - 11[5]
SK-MEL-5Melanoma2.3 - 11[4][5]
A375Melanoma2.3 - 11[5]
Neuroblastoma (various)Neuroblastoma8 - 212[2]
Pediatric AML (median)Acute Myeloid Leukemia38[6]
In Vivo Efficacy

In vivo studies using xenograft models have demonstrated significant tumor growth inhibition and regression upon treatment with this compound.

Animal ModelCancer TypeDosage and AdministrationOutcomeReference(s)
PC-3 XenograftsProstate Cancer3 and 10 mg/kg, continuous infusionComplete tumor growth inhibition[4][5]
PC-3 OrthotopicProstate Cancer5 mg/kg, continuous infusion80% tumor growth inhibition[4][5]
H460/Calu6 XenograftsNSCLCCombination with γ-radiationPotent antitumor activity[5]
Gastric Cancer XenograftGastric Cancer5 mg/kg/day for 7 days, infusionMarked inhibition of tumor growth[7]
Neuroblastoma XenograftNeuroblastomaNot specified3-fold inhibition of tumor burden[2]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, likely due to proprietary reasons, the general approach involves the synthesis of an imidazolium-based core structure followed by specific substitutions. The chemical name is 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide.[1] The synthesis of analogs and related imidazolium salts has been described, suggesting a multi-step process involving the formation of a naphthoquinone-imidazole intermediate followed by quaternization of the imidazole nitrogen.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its anti-cancer effects by suppressing the expression of survivin. This leads to the induction of apoptosis and inhibition of cell division. Recent studies have revealed a more complex mechanism of action.

Survivin Suppression and Apoptosis Induction

This compound was initially identified as an inhibitor of the survivin gene promoter.[1] It downregulates survivin at both the mRNA and protein levels.[2] The reduction in survivin, an inhibitor of apoptosis, leads to the activation of caspases and the induction of programmed cell death (apoptosis).[2]

YM155 This compound (YM155) Survivin_Promoter Survivin Gene Promoter YM155->Survivin_Promoter Inhibits Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Caspases Caspases Survivin_Protein->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces YM155 This compound (YM155) Mitochondria Mitochondria YM155->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates AKT AKT ROS->AKT Inhibits DNA_Damage DNA Damage ROS->DNA_Damage FoxO FoxO AKT->FoxO Inhibits Survivin_Suppression Survivin Suppression FoxO->Survivin_Suppression Induces Cell_Death Cell Death Survivin_Suppression->Cell_Death DNA_Damage->Cell_Death cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Cell_Culture Cancer Cell Lines Cell_Viability Cell Viability Assay (e.g., SRB, MTT) Cell_Culture->Cell_Viability Mechanism_Studies Mechanism of Action Studies Cell_Culture->Mechanism_Studies IC50 Determine IC50 Cell_Viability->IC50 Xenograft_Model Xenograft Model Development IC50->Xenograft_Model Inform Dosage Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot (Survivin, Caspases) Mechanism_Studies->Western_Blot ROS_Detection ROS Detection Assay Mechanism_Studies->ROS_Detection Drug_Treatment Drug Administration Xenograft_Model->Drug_Treatment Tumor_Measurement Tumor Growth Measurement Drug_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment

References

Sepantronium Bromide physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Sepantronium Bromide

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties, mechanism of action, and key experimental protocols related to this compound (YM155), a potent small-molecule survivin suppressant.

Core Physicochemical Properties

This compound is an imidazolium-based compound with significant anti-neoplastic properties. Its fundamental physicochemical characteristics are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide
Molecular Formula C₂₀H₁₉BrN₄O₃
Molecular Weight 443.29 g/mol
CAS Number 781661-94-7
Solubility DMSO: 55 mg/mL (124.07 mM)Ethanol: 6 mg/mLWater: 50 mg/mL (112.79 mM; requires sonication)
Appearance Solid

Mechanism of Action

This compound primarily functions as a potent suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with a more aggressive phenotype and resistance to chemotherapy. The drug was initially identified through high-throughput screening for its ability to inhibit the promoter activity of the survivin gene.

The core mechanism involves the transcriptional suppression of the survivin gene. More recent studies have elucidated that the primary mode of action is the generation of reactive oxygen species (ROS) within the mitochondria. This increase in ROS is considered the initial event, leading to secondary effects such as the suppression of survivin and DNA damage, which collectively contribute to the cytotoxic effects of the drug on cancer cells.

This compound's downstream effects include the induction of apoptosis, as evidenced by the increased activity of caspases, and in some cases, non-apoptotic cell death. It has been shown to down-regulate survivin at both the mRNA and protein levels.

Sepantronium_Bromide_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Survivin Gene Promoter Survivin Gene Promoter This compound->Survivin Gene Promoter Inhibits ROS Generation ROS Generation Mitochondria->ROS Generation Survivin Transcription Survivin Transcription ROS Generation->Survivin Transcription Suppresses DNA Damage DNA Damage ROS Generation->DNA Damage Survivin Gene Promoter->Survivin Transcription Survivin Protein Survivin Protein Survivin Transcription->Survivin Protein Apoptosis Apoptosis Survivin Protein->Apoptosis Inhibits Cell Death Cell Death Apoptosis->Cell Death DNA Damage->Cell Death Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Study Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Viability Assay Viability Assay Treatment->Viability Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Promoter Assay Promoter Assay Treatment->Promoter Assay ROS Assay ROS Assay Treatment->ROS Assay Tumor Implantation Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Monitoring Tumor Monitoring Drug Administration->Tumor Monitoring Endpoint Analysis Endpoint Analysis Tumor Monitoring->Endpoint Analysis

YM155 (Sepantronium Bromide): A Technical Guide on its Core Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM155, also known as Sepantronium Bromide, is a potent small molecule initially identified as a suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Extensive research has revealed its multifaceted mechanism of action, extending beyond survivin inhibition to include the targeting of topoisomerase IIα, thereby inducing DNA damage and apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the chemical properties, core mechanisms, and key experimental findings related to YM155. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Identity

IUPAC Name: 1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide[5][6]

Chemical Structure:

Caption: Chemical structure of YM155 (this compound).

SMILES: CC1=--INVALID-LINK--CC4=NC=CN=C4.[Br-][6]

Core Mechanisms of Action

YM155 exerts its anti-cancer effects through a dual mechanism, primarily targeting survivin expression and inhibiting topoisomerase IIα activity.

Survivin Suppression

YM155 was first identified as a potent suppressant of survivin (BIRC5), a protein that is overexpressed in many cancers and is associated with resistance to apoptosis and chemotherapy.[1][2] YM155 inhibits the promoter activity of the survivin gene, leading to decreased mRNA and protein levels.[6] This downregulation of survivin sensitizes cancer cells to apoptotic stimuli.

Topoisomerase IIα Inhibition

More recent studies have elucidated a critical role for YM155 as a catalytic inhibitor of topoisomerase IIα.[3][4] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase IIα, YM155 induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[3][4]

Signaling Pathways Modulated by YM155

The anti-neoplastic activity of YM155 is mediated through its influence on several key signaling pathways.

YM155_Signaling_Pathway cluster_survivin Survivin Pathway cluster_topo Topoisomerase Pathway cluster_egfr EGFR/MAPK Pathway cluster_nfkb NF-κB Pathway YM155 YM155 Survivin_Promoter Survivin Promoter YM155->Survivin_Promoter Inhibits Topoisomerase_IIa Topoisomerase IIα YM155->Topoisomerase_IIa Inhibits p_EGFR p-EGFR YM155->p_EGFR Downregulates NFkB NF-κB YM155->NFkB Inhibits Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Apoptosis_Inhibition Inhibition of Apoptosis Survivin_Protein->Apoptosis_Inhibition Promotes Apoptosis_Induction Apoptosis Induction Apoptosis_Inhibition->Apoptosis_Induction Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_IIa->DNA_Replication_Transcription Enables DNA_Damage DNA Double-Strand Breaks Topoisomerase_IIa->DNA_Damage Prevents Cell_Proliferation_Survival Cell Proliferation & Survival DNA_Replication_Transcription->Cell_Proliferation_Survival Leads to DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest EGFR EGFR EGFR->p_EGFR Phosphorylation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) p_EGFR->MAPK_Pathway Activates MAPK_Pathway->Cell_Proliferation_Survival Promotes Cell_Proliferation_Survival->Apoptosis_Induction Inhibits NFkB_Target_Genes NF-κB Target Genes NFkB->NFkB_Target_Genes Activates NFkB_Target_Genes->Cell_Proliferation_Survival Promotes

Caption: Signaling pathways modulated by YM155.

EGFR/MAPK Signaling Pathway

YM155 has been shown to downregulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival.[7] This leads to the inhibition of downstream effectors in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, ultimately suppressing cancer cell growth.[7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. YM155 has been reported to inhibit NF-κB signaling, which may contribute to its pro-apoptotic effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of YM155.

Table 1: In Vitro Cytotoxicity of YM155 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate Cancer2.3 - 11[2]
PPC-1Prostate Cancer2.3 - 11[2]
DU145Prostate Cancer2.3 - 11[2]
TSU-Pr1Prostate Cancer2.3 - 11[2]
22Rv1Prostate Cancer2.3 - 11[2]
SK-MEL-5Melanoma2.3 - 11[2]
A375Melanoma2.3 - 11[2]
HL-60Leukemia0.3
U937Leukemia0.8

Table 2: Effect of YM155 on Apoptosis and Protein Expression

Cell LineTreatmentEffectReference
ARPE-19100 nmol/L YM155 for 12h2.5% ± 0.1% apoptosis, 5.4% ± 0.1% necrosis[7]
PANC-1YM155 (dose-dependent)Decreased survivin expression
Gastric Cancer Cells20 nM YM155 for 24hIncreased cleavage of caspase-3, -7, -9, -8, and PARP

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of YM155.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of YM155 for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with YM155, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-survivin, anti-p-EGFR, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with YM155 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Topoisomerase IIα Decatenation Assay
  • Reaction Setup: Prepare a reaction mixture containing kDNA (catenated kinetoplast DNA), reaction buffer, ATP, and varying concentrations of YM155.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of YM155.

Experimental_Workflow Start Start: Hypothesis (YM155 has anti-cancer activity) Cell_Culture 1. Cell Culture (Select cancer cell lines) Start->Cell_Culture Viability_Assay 2. Cell Viability Assay (MTT) (Determine IC50 values) Cell_Culture->Viability_Assay Mechanism_Investigation 3. Mechanism of Action Studies Viability_Assay->Mechanism_Investigation Western_Blot 3a. Western Blot (Analyze protein expression: Survivin, p-EGFR, Caspases) Mechanism_Investigation->Western_Blot Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI) (Quantify apoptotic cells) Mechanism_Investigation->Apoptosis_Assay Topo_Assay 3c. Topoisomerase IIα Assay (Assess enzyme inhibition) Mechanism_Investigation->Topo_Assay Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Topo_Assay->Data_Analysis Conclusion 5. Conclusion (Elucidate YM155's anti-cancer effects) Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating YM155.

Conclusion

YM155 is a promising anti-cancer agent with a well-defined chemical structure and a dual mechanism of action involving survivin suppression and topoisomerase IIα inhibition. Its ability to modulate key signaling pathways such as EGFR/MAPK and NF-κB further underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-neoplastic properties of YM155. Continued investigation into its complex mechanisms and potential combination therapies is warranted to fully realize its clinical utility.

References

Sepantronium Bromide (YM155): A Technical Guide to its Core Mechanism of Reactive Oxygen Species Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepantronium Bromide, also known as YM155, is a small molecule that was initially developed as a transcriptional suppressant of the anti-apoptotic protein survivin. While it demonstrated promising preclinical activity, its performance in clinical trials has been mixed, prompting a deeper investigation into its true mode of action.[1][2][3][4] Recent research has elucidated that the primary mechanism driving the cytotoxic effects of this compound is not the direct suppression of survivin, but rather the generation of reactive oxygen species (ROS).[1][2][3] This guide provides an in-depth technical overview of this core mechanism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

The Central Role of Reactive Oxygen Species (ROS) Generation

Contrary to its initial development as a specific survivin suppressant, this compound's primary mode of action is now understood to be the induction of extensive oxidative stress through the generation of ROS.[4] This ROS production is not only a precursor to DNA damage but is also the direct cause of survivin suppression.[1][2][3]

Studies have identified two main pathways for YM155-induced ROS generation:

  • Mitochondrial ROS Production: this compound triggers ROS production specifically within the mitochondria, leading to disruption of the mitochondrial membrane potential.[1][2][3]

  • Redox Cycling: As a quinone-based compound, YM155 can undergo redox cycling, a process that generates ROS.[1][5] Interestingly, this process can lead to oxidative DNA cleavage even under hypoxic conditions, as it does not strictly require oxygen.[5]

The generation of ROS is the primary event that initiates a cascade of downstream effects, including DNA damage and the modulation of key signaling pathways that ultimately lead to cell death.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (YM155) on ROS levels and cell viability across different cancer cell lines.

Table 1: Effect of YM155 on Intracellular ROS Levels

Cell LineYM155 ConcentrationTreatment TimeFold Increase in ROS (vs. Control)Measurement AssayReference
MCF-7 (Breast Cancer)Not Specified3 hoursSignificant IncreaseNot Specified[4]
Anaplastic Thyroid Cancer Cells100 nM1 hourSignificant IncreaseH2DCFDA[6]
MDA-MB-231 (TNBC)Not SpecifiedNot SpecifiedSignificant IncreaseMitoSOX (Mitochondrial ROS)[7]

Table 2: Cytotoxicity (IC50) of YM155 in Breast Cancer Cell Lines

Cell LineTypeIC50 (72h treatment)Reference
BT-20TNBC~10 nM[8]
MDA-MB-468TNBC~15 nM[8]
MDA-MB-231TNBC~25 nM[8]

Signaling Pathways and Experimental Workflow

Signaling Pathway of YM155-Induced ROS and Survivin Suppression

This compound initiates its action by increasing intracellular ROS. This oxidative stress inhibits the PI3K/AKT signaling pathway. The inhibition of AKT prevents the phosphorylation of Forkhead Box O (FoxO) transcription factors. Unphosphorylated FoxO translocates to the nucleus, where it acts to suppress the transcription of its target gene, BIRC5, which encodes for survivin. This entire cascade establishes ROS as the primary trigger for the downstream suppression of survivin.[1][2]

G YM155 This compound (YM155) ROS ↑ Reactive Oxygen Species (ROS) YM155->ROS AKT AKT (Inhibited) ROS->AKT inhibition FoxO FoxO (Activated) AKT->FoxO prevents phosphorylation Nucleus Nucleus FoxO->Nucleus translocation Survivin ↓ Survivin (BIRC5) Transcription Nucleus->Survivin G cluster_0 Cell Culture & Treatment cluster_1 Analysis start Cancer Cell Line (e.g., TNBC) treat Treat with This compound start->treat ros ROS Assay (CellROX / MitoSOX) treat->ros wb Western Blot (Survivin, p-AKT, etc.) treat->wb dna DNA Damage Assay (Comet Assay / γH2AX) treat->dna via Cell Viability (MTT / AlamarBlue) treat->via

References

YM155: A Transcriptional Inhibitor of Survivin - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YM155, also known as sepantronium bromide, is a small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3][4] Survivin is highly expressed in most human cancers while being almost undetectable in normal adult tissues, making it a compelling target for cancer therapy.[1][2][5][6] YM155 was identified through high-throughput screening using a survivin gene promoter-luciferase reporter system.[1][6][7] It has demonstrated potent antitumor activities in a variety of human cancer models by inhibiting the transcription of the BIRC5 gene, which encodes for survivin.[1][7][8][9] This technical guide provides an in-depth overview of YM155, focusing on its mechanism of action as a transcriptional inhibitor of survivin, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Transcriptional Inhibition of Survivin

YM155 selectively suppresses the expression of survivin at both the mRNA and protein levels.[1][8] Its primary mechanism of action is the inhibition of survivin gene transcription.[1][4]

Interaction with the Survivin Promoter and Transcription Factors

Studies have shown that YM155's inhibitory effects are largely mediated through the 269 bp core promoter region of the survivin gene.[1][4] The molecule disrupts the binding of key transcription factors to this promoter region.

  • Interleukin Enhancer-binding Factor 3 (ILF3/NF110): YM155 directly binds to the transcription factor ILF3 (specifically the NF110 isoform).[2][3][10] Overexpression of ILF3/NF110 enhances survivin promoter activity, and this enhancement is attenuated by YM155 in a concentration-dependent manner.[2][3] This suggests that ILF3/NF110 is a physiological target of YM155 for survivin suppression.[2][3] YM155 also induces the disruption of the ILF3/p54(nrb) complex, which is required for survivin expression.[10]

  • Specificity Protein 1 (Sp1): YM155 has been shown to abrogate the binding of nuclear proteins to the -149 to -71 region of the survivin core promoter, where Sp1 is a major candidate.[1][4] YM155 treatment induces the re-subcellular localization of Sp1 without inhibiting its expression.[1][4] Forced expression of Sp1 can neutralize the YM155-mediated downregulation of survivin promoter activity, highlighting the pivotal role of Sp1 in YM155's mechanism.[1][4]

The following diagram illustrates the proposed mechanism of YM155 in inhibiting survivin transcription.

YM155_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ILF3 ILF3/NF110 SurvivinPromoter Survivin Promoter (-149 to -71) ILF3->SurvivinPromoter p54nrb p54(nrb) p54nrb->ILF3 Forms complex Sp1 Sp1 Sp1->SurvivinPromoter BIRC5 BIRC5 Gene SurvivinPromoter->BIRC5 Activates Transcription Transcription BIRC5->Transcription mRNA Survivin mRNA Transcription->mRNA Apoptosis Apoptosis Transcription->Apoptosis Inhibition of transcription leads to increased apoptosis YM155 YM155 YM155->ILF3 Binds to YM155->Sp1 YM155_effect YM155 inhibits transcription, leading to apoptosis Translation Translation mRNA->Translation SurvivinProtein Survivin Protein Translation->SurvivinProtein SurvivinProtein->Apoptosis Inhibits Luciferase_Assay_Workflow Start Start Cell_Culture 1. Plate and culture cells Start->Cell_Culture Transfection 2. Co-transfect with Survivin-Luc and Renilla-Luc plasmids Cell_Culture->Transfection Treatment 3. Treat with YM155 or vehicle Transfection->Treatment Lysis 4. Lyse cells Treatment->Lysis Measurement 5. Measure Firefly and Renilla luminescence Lysis->Measurement Analysis 6. Normalize Firefly to Renilla activity Measurement->Analysis End End Analysis->End Western_Blot_Workflow Start Start Sample_Prep 1. Cell Lysis and Protein Quantification Start->Sample_Prep SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-survivin) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Analysis and Quantification Detection->Analysis End End Analysis->End

References

Sepantronium Bromide (YM155): A Technical Guide to its Cell Cycle-Independent Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium Bromide, also known as YM155, is a small molecule that was initially developed as a survivin suppressant.[1] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[2][3] While YM155 does inhibit survivin expression, a growing body of evidence reveals that its potent anti-tumor activity often occurs through mechanisms independent of the cell cycle and, in many cases, independent of survivin suppression itself.[4] This technical guide provides an in-depth overview of the cell cycle-independent effects of this compound, focusing on its multifaceted mechanisms of action that include the induction of DNA damage, generation of reactive oxygen species (ROS), modulation of autophagy, and downregulation of the anti-apoptotic protein Mcl-1.

Core Mechanisms of Action

Recent studies have elucidated that the primary mode of action for this compound may not be the direct suppression of survivin, but rather the induction of cellular stress through various pathways. The cytotoxic effects are often observed at concentrations lower than those required for significant survivin downregulation.[4]

Induction of DNA Damage and Oxidative Stress

A primary and potent effect of this compound is the induction of DNA damage.[4] This genotoxic effect is closely linked to the generation of reactive oxygen species (ROS) within the mitochondria.[5][6] The proposed mechanism involves YM155 undergoing redox cycling, leading to the production of ROS, which in turn causes extensive DNA cleavage.[5] This DNA damage triggers a DNA damage response (DDR), activating pathways involving ATR, ATM, Chk1, and Chk2, ultimately leading to apoptosis.[4] Some studies suggest that YM155 can act as a DNA intercalating agent, further contributing to its genotoxic effects, and this activity is dependent on the expression of the solute carrier protein SLC35F2, which imports the drug into the cell.[7]

Modulation of Autophagy

This compound is a known inducer of autophagy in various cancer cell lines.[8][9] Autophagy is a cellular process of "self-eating" that can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of YM155 treatment, the induction of autophagy is often linked to apoptosis.[10] The mechanism involves the suppression of the PI3K/Akt/mTOR signaling pathway.[11] In some instances, YM155-induced autophagy is a prerequisite for apoptosis, as inhibition of autophagy can rescue cells from YM155-induced cell death.[8] However, the interplay between autophagy and apoptosis in response to YM155 is complex and can be cell-type dependent.

Downregulation of Mcl-1

A critical cell cycle-independent effect of this compound is the downregulation of the anti-apoptotic protein Mcl-1.[12][13] Mcl-1 is a member of the Bcl-2 family and its overexpression is a common mechanism of drug resistance in cancer. YM155 has been shown to suppress Mcl-1 expression at the transcriptional level.[14] In multiple myeloma and other cancers, the downregulation of Mcl-1, rather than survivin, has been identified as the pivotal downstream event leading to YM155-induced apoptosis.[12][13] This effect is particularly significant as it suggests a therapeutic strategy for cancers that are dependent on Mcl-1 for survival.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound (YM155) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Cancer3.73[11]
A2780/TaxolOvarian Cancer321.31[11]
Kasumi-1Pediatric AML10 - 53[8]
MV4-11Pediatric AML10 - 53[8]
THP-1Pediatric AML10 - 53[8]
CMKPediatric AML10 - 53[8]
BFTC905Bladder Cancer≤20[5]
BFTC909Bladder Cancer≤20[5]
TSGH8301Bladder Cancer≤20[5]
T24Bladder Cancer≤20[5]
MDA-MB-231Triple-Negative Breast Cancer32[6]
SH-SY5YNeuroblastoma8 - 212[15]
KMS12Multiple Myeloma6.7[16]
KMS11Multiple Myeloma2.6[16]
U266Multiple Myeloma1.9[16]

Table 2: Effects of this compound (YM155) on Protein Expression

Cell LineProteinEffectFold Change/DetailsReference
SH-SY5YSurvivinDownregulation~4-fold reduction[15]
Multiple Myeloma CellsMcl-1DownregulationProfoundly suppressed after 6h[16]
Glioma CellsMcl-1DownregulationDose-dependent[10]
Glioma CellsNoxaUpregulationDose-dependent[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's cell cycle-independent effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (YM155) for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.[2][17][18]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

  • Treat cells with this compound for the indicated time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1][4][7]

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Protocol:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[9][12][13][19]

DNA Damage Assay (Comet Assay)

Objective: To detect and quantify DNA strand breaks induced by this compound.

Protocol:

  • Treat cells with this compound.

  • Embed the cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure the tail length and intensity.[3][20][21][22][23]

Reactive Oxygen Species (ROS) Detection Assay (DCFDA Staining)

Objective: To measure the intracellular generation of ROS following this compound treatment.

Protocol:

  • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or a similar probe.

  • Treat the cells with this compound.

  • Intracellular esterases cleave the diacetate group, and ROS oxidize the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometry. The intensity of the fluorescence is proportional to the amount of ROS produced.[24][25][26][27][28]

Autophagy Assay (LC3 Turnover Assay)

Objective: To monitor the autophagic flux induced by this compound.

Protocol:

  • Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

  • Lyse the cells and perform Western blotting for LC3.

  • During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II).

  • An increase in the amount of LC3-II upon treatment with a lysosomal inhibitor compared to treatment with this compound alone indicates an increase in autophagic flux.[29][30][31][32]

Western Blotting

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., Survivin, Mcl-1, LC3).

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the changes in mRNA expression of target genes (e.g., BIRC5 for survivin, MCL1) after this compound treatment.

Protocol:

  • Treat cells with this compound and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Visualizations of Signaling Pathways and Workflows

G cluster_0 YM155-Induced DNA Damage and Apoptosis YM155 YM155 SLC35F2 SLC35F2 (Drug Import) YM155->SLC35F2 Enters cell via ROS Mitochondrial ROS Generation YM155->ROS DNA_Damage DNA Damage (Intercalation & Oxidative Stress) YM155->DNA_Damage Direct Intercalation SLC35F2->YM155 ROS->DNA_Damage Causes DDR DNA Damage Response (ATM/ATR, Chk1/2) DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Leads to

Caption: YM155-induced DNA damage pathway.

G cluster_1 YM155-Mediated Autophagy and Apoptosis YM155 YM155 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway YM155->PI3K_Akt_mTOR Inhibits Autophagy Autophagy Induction (LC3-I to LC3-II conversion) PI3K_Akt_mTOR->Autophagy Suppresses (Inhibition leads to activation) Apoptosis Apoptosis Autophagy->Apoptosis Contributes to

Caption: YM155-induced autophagy pathway.

G cluster_2 YM155 Regulation of Mcl-1 and Apoptosis YM155 YM155 Mcl1_Transcription Mcl-1 Gene Transcription YM155->Mcl1_Transcription Suppresses Mcl1_Protein Mcl-1 Protein (Anti-apoptotic) Mcl1_Transcription->Mcl1_Protein Leads to reduced Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits (Suppression promotes apoptosis)

Caption: YM155 regulation of Mcl-1.

G cluster_3 Experimental Workflow for Assessing YM155 Effects Cell_Culture Cancer Cell Lines Treatment Treat with YM155 (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis_Assay Apoptosis (Annexin V/PI) Treatment->Apoptosis_Assay Mito_Potential Mitochondrial Potential (JC-1 Assay) Treatment->Mito_Potential DNA_Damage_Assay DNA Damage (Comet Assay) Treatment->DNA_Damage_Assay ROS_Assay ROS Production (DCFDA Assay) Treatment->ROS_Assay Autophagy_Assay Autophagy (LC3 Turnover) Treatment->Autophagy_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis mRNA_Analysis mRNA Expression (qRT-PCR) Treatment->mRNA_Analysis

Caption: Experimental workflow for YM155.

Conclusion

This compound (YM155) is a multifaceted anti-cancer agent with significant cell cycle-independent effects. While initially identified as a survivin suppressant, its primary mechanisms of action in many cancer types appear to be the induction of DNA damage through ROS generation, the modulation of autophagy, and the critical downregulation of the anti-apoptotic protein Mcl-1. These interconnected pathways converge to induce apoptosis, often at concentrations where survivin expression is not substantially affected. For researchers and drug development professionals, understanding these diverse, off-target effects is crucial for the rational design of clinical trials, the identification of responsive patient populations, and the development of effective combination therapies. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and potential clinical application of this compound.

References

Early Preclinical Studies of Sepantronium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium Bromide, also known as YM155, is a small imidazolium-based compound that has been investigated for its potent anticancer activities. Initially identified as a survivin suppressant, its mechanism of action has been a subject of extensive preclinical research. This document provides a detailed technical guide on the early preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound was first identified through high-throughput screening as an inhibitor of the survivin gene promoter.[1] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[2][3] The primary proposed mechanism of this compound involves the transcriptional suppression of survivin.[1][4] This leads to a decrease in both survivin mRNA and protein levels, ultimately promoting apoptosis in cancer cells.[1][5]

Further studies have revealed a more complex mechanism of action. This compound has been shown to induce the generation of reactive oxygen species (ROS) in mitochondria, which contributes to its cytotoxic effects and the secondary suppression of survivin.[6] Additionally, some research suggests that this compound acts as a DNA damaging agent, impairing DNA synthesis and delaying the repair of DNA double-strand breaks.[7] This effect may be independent of its action on survivin.[7] The compound has also been found to down-regulate the anti-apoptotic protein Mcl-1, particularly in multiple myeloma cells, which is a critical factor in its efficacy in this cancer type.[8][9]

Signaling Pathway

Sepantronium_Bromide_Mechanism YM155 This compound (YM155) Survivin_Promoter Survivin Gene Promoter YM155->Survivin_Promoter Inhibits Mitochondria Mitochondria YM155->Mitochondria DNA_Damage DNA Damage YM155->DNA_Damage Induces Mcl1 Mcl-1 YM155->Mcl1 Downregulates NFkB NF-κB Signaling YM155->NFkB Inhibits Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Apoptosis_Inhibition Inhibition of Apoptosis Survivin_Protein->Apoptosis_Inhibition Promotes Caspase_Activation Caspase Activation Apoptosis_Inhibition->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates ROS->Survivin_Protein Suppresses (secondary effect) ROS->DNA_Damage Mcl1->Apoptosis_Inhibition Promotes NFkB->Survivin_Promoter Activates

Caption: Proposed mechanisms of action for this compound (YM155).

In Vitro Studies

A broad range of in vitro studies have demonstrated the potent cytotoxic and pro-apoptotic activity of this compound in various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity
Cell LineCancer TypeIC50 (nM)AssayReference
HeLa-SURP-lucCervical Cancer0.54Survivin Promoter Activity[10]
PC-3Prostate Cancer2.3 - 11Sulforhodamine B[10]
PPC-1Prostate Cancer2.3 - 11Sulforhodamine B[10]
DU145Prostate Cancer2.3 - 11Sulforhodamine B[10]
TSU-Pr1Prostate Cancer2.3 - 11Sulforhodamine B[10]
22Rv1Prostate Cancer2.3 - 11Sulforhodamine B[10]
SK-MEL-5Melanoma2.3 - 11Sulforhodamine B[10]
A375Melanoma2.3 - 11Sulforhodamine B[10]
SH-SY5YNeuroblastoma8 - 212Not Specified[2]
SCC9Oral Squamous Cell CarcinomaDose-dependent inhibitionMTT Assay[11]
Experimental Protocols

Cell Viability Assessment (Sulforhodamine B Assay) [10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5-40 × 10³ cells per well.

  • Drug Treatment: this compound, dissolved in DMSO, is added to the cells at various concentrations. The cells are incubated for 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader to determine the cell count.

Apoptosis Detection (TUNEL Assay) [4]

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound and/or platinum compounds for 24 or 48 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase and fluorescein-dUTP.

  • Microscopy: The coverslips are mounted on slides and observed under a fluorescence microscope to detect apoptotic cells, which will show green fluorescence.

Experimental Workflow: In Vitro Analysis

in_vitro_workflow start Start: Cancer Cell Lines treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment cell_viability Cell Viability Assays (e.g., SRB, MTT) treatment->cell_viability apoptosis_assays Apoptosis Assays (e.g., TUNEL, Caspase Activity) treatment->apoptosis_assays protein_analysis Protein Expression Analysis (Western Blot for Survivin, Mcl-1, etc.) treatment->protein_analysis mrna_analysis mRNA Expression Analysis (RT-qPCR for BIRC5) treatment->mrna_analysis data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) cell_viability->data_analysis apoptosis_assays->data_analysis protein_analysis->data_analysis mrna_analysis->data_analysis end End: Determination of In Vitro Efficacy data_analysis->end

Caption: A generalized workflow for the in vitro evaluation of this compound.

In Vivo Studies

Preclinical in vivo studies using xenograft models have been crucial in demonstrating the anti-tumor efficacy of this compound.

Quantitative Data: In Vivo Efficacy
Animal ModelCancer TypeTreatmentOutcomeReference
Nude mice with PC-3 xenograftsProstate Cancer3 and 10 mg/kgComplete inhibition of tumor growth[10]
Nude mice with PC-3 orthotopic xenograftsProstate Cancer5 mg/kg80% tumor growth inhibition[10]
Nude mice with H460 or Calu6 xenograftsNon-Small Cell Lung CancerCombination with γ-radiationSignificant antitumor activity[10]
Xenograft mouse modelNeuroblastomaNot specified~3-fold inhibition of tumor burden vs. control[2]
MDA-MB-231-Luc-D3H2-LN orthotopic modelTriple-Negative Breast CancerContinuous infusionReduced spontaneous metastases and prolonged survival[12]
Experimental Protocols

Xenograft Tumor Model [10][12]

  • Cell Implantation: Human cancer cells (e.g., PC-3, H460) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: this compound is administered to the mice, typically via continuous intravenous infusion. Dosing and schedule vary depending on the study.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

  • Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of biomarkers such as survivin expression.

Conclusion

The early preclinical studies of this compound have established its potential as an anticancer agent with a multifaceted mechanism of action. While initially characterized as a survivin suppressant, subsequent research has highlighted its role in inducing oxidative stress and DNA damage. The potent in vitro and in vivo activity across a range of cancer models has provided a strong rationale for its clinical development. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. Further investigation into the precise molecular targets and mechanisms of resistance will be crucial for optimizing the therapeutic application of this compound.

References

Sepantronium Bromide (YM155): A Technical Guide to its Impact on Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepantronium Bromide, also known as YM155, is a potent small-molecule suppressant of Survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Overexpression of Survivin is a common feature in many human cancers and is associated with resistance to therapy and poor clinical outcomes.[1][3] YM155 has demonstrated significant anti-tumor activity in a wide range of cancer cell lines and preclinical models by inducing apoptosis.[1][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates apoptotic signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis by eliminating damaged or unwanted cells. Cancer cells often evade apoptosis through various mechanisms, a key one being the overexpression of anti-apoptotic proteins like Survivin.[1][2] Survivin, encoded by the BIRC5 gene, is unique among the IAP family members for its dual role in both inhibiting apoptosis and regulating cell division.[1][3]

This compound (C₂₀H₁₉BrN₄O₃) is an imidazolium-based compound first identified for its ability to suppress the expression of Survivin.[3][5] Its primary mechanism of action is the transcriptional repression of the BIRC5 gene, leading to decreased Survivin protein levels and subsequent induction of apoptosis in cancer cells.[1][3] This makes YM155 a promising therapeutic agent for various malignancies.[1][2][3][6]

Core Mechanism of Action: Targeting Survivin and Beyond

The primary anti-cancer effect of this compound is attributed to its ability to downregulate Survivin at both the mRNA and protein levels.[1][3] This depletion of Survivin disrupts its anti-apoptotic functions, thereby sensitizing cancer cells to apoptotic stimuli.

Beyond Survivin suppression, YM155 exhibits a multi-faceted mechanism of action that contributes to its pro-apoptotic efficacy:

  • Induction of DNA Damage: YM155 has been shown to cause DNA double-strand breaks, indicated by the phosphorylation of histone H2AX (γ-H2AX).[1][5][7] This DNA damage can trigger intrinsic apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of YM155 are also linked to its ability to induce oxidative stress through the generation of ROS, which can lead to mitochondrial dysfunction and apoptosis.[8][9][10]

  • Modulation of Bcl-2 Family Proteins: YM155 treatment alters the expression of several members of the Bcl-2 family, which are critical regulators of the mitochondrial apoptotic pathway.[6] It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic BH3-only proteins NOXA and PUMA.

  • Activation of Caspases: By inhibiting Survivin, YM155 relieves the suppression of caspases, the key executioners of apoptosis.[4][6] Specifically, it leads to the activation of initiator caspases like Caspase-9 and effector caspases like Caspase-3.[4][9]

  • Upregulation of Death Receptors: In some cancer types, such as pancreatic cancer, YM155 has been found to increase the expression of Death Receptor 5 (DR5), suggesting an involvement of the extrinsic apoptosis pathway.[11]

Signaling Pathways Modulated by this compound

This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, although its influence on the extrinsic (death receptor) pathway has also been noted.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage and oxidative stress, both of which can be induced by YM155.[1][5][8][10]

G cluster_0 Upstream Events cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade YM155 This compound (YM155) Survivin Survivin Transcription YM155->Survivin Inhibits DNA_Damage DNA Damage YM155->DNA_Damage Induces ROS Oxidative Stress (ROS) YM155->ROS Induces Caspase9 Caspase-9 Survivin->Caspase9 Inhibits Caspase3 Caspase-3 Survivin->Caspase3 Inhibits p53 p53 DNA_Damage->p53 Activates ROS->p53 Activates PUMA_NOXA PUMA / NOXA p53->PUMA_NOXA Upregulates Bcl2 Bcl-2 Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits PUMA_NOXA->Bcl2 Inhibits PUMA_NOXA->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound (YM155).

Extrinsic Apoptosis Pathway

While the intrinsic pathway is the primary route, YM155 can also influence the extrinsic pathway. In pancreatic cancer cells, YM155 treatment has been shown to upregulate Death Receptor 5 (DR5).[11] Ligation of DR5 by its ligand, TRAIL, leads to the activation of Caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Mitochondrial Amplification TRAIL TRAIL DR5 Death Receptor 5 (DR5) TRAIL->DR5 Binds to DISC DISC Formation DR5->DISC Initiates YM155 This compound (YM155) YM155->DR5 Upregulates Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes tBid tBid Bid->tBid Mitochondrion To Intrinsic Pathway (Mitochondrion) tBid->Mitochondrion

Caption: Extrinsic apoptosis pathway influenced by this compound (YM155).

Quantitative Data on the Efficacy of this compound

The pro-apoptotic effects of YM155 have been quantified across numerous studies and cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueReference
SH-SY5YNeuroblastoma8 - 212 nM[3]
NGPNeuroblastoma8 - 212 nM[3]
Paediatric AMLAcute Myeloid LeukemiaMedian of 0.038 µM[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia1.82 µM (for 24 hours)[6]
HELJAK2V617F-mutated cells1.0 µM (for 48 hours)[12]
SET2JAK2V617F-mutated cells3.8 µM (for 48 hours)[12]
LNZ308Glioma26 ± 5.5 nM[13]
U87GliomaNot specified, but similar to LNZ308[13]
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
Cell LineCancer TypeTreatment ConditionsFold Increase in ApoptosisReference
SH-SY5YNeuroblastoma5 µM~3.4-fold[3]
NGPNeuroblastoma5 µM~7.0-fold[3]
SK-NEP-1Wilms Tumor50 nM for 12 hours~4.8-fold (31.5% vs 6.5%)[4]
SK-NEP-1Wilms Tumor100 nM for 12 hours~6.9-fold (45.1% vs 6.5%)[4]
ACT1Anaplastic Thyroid Cancer10-100 nM for 24 hoursApoptosis induced[7]
THJ16TAnaplastic Thyroid Cancer10-100 nM for 24 hoursApoptosis induced[7]
S1TAdult T-cell Leukemia/LymphomaNot specifiedCaspase-dependent apoptosis[14]
MT-1Adult T-cell Leukemia/LymphomaNot specifiedCaspase-dependent apoptosis[14]
Table 3: Effect of this compound on Apoptosis-Related Gene and Protein Expression
Gene/ProteinFunctionEffect of YM155Cell Line(s)Reference
BIRC5 (Survivin)Anti-apoptoticDownregulated (mRNA and protein)Multiple[1][3]
p53Tumor suppressorEnhanced expressionSH-SY5Y, MOLT-4[3][6]
Bcl-2Anti-apoptoticDecreased (mRNA)MOLT-4[2][6]
NOXAPro-apoptotic (BH3-only)Upregulated (mRNA)SH-SY5Y[3]
PUMAPro-apoptotic (BH3-only)Upregulated (mRNA)SH-SY5Y[3]
Caspase-3Effector caspaseIncreased expression/cleavageMOLT-4, SK-NEP-1[4][6][14]
DR5Death receptorUpregulated (mRNA and protein)Panc-1, PC-3[11]
XIAPAnti-apoptoticDownregulatedBreast Cancer Cells[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.

Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[16][17]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and wash the adherent cells with PBS.[18] Detach the adherent cells using a gentle dissociation agent like trypsin.[18] Combine the cells from the medium and the detached monolayer. For suspension cells, simply collect the cells.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[19]

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: After treatment with YM155, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Survivin, Bcl-2, cleaved Caspase-3, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of YM155 and a vehicle control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Investigation A1 Cancer Cell Line Panel A2 YM155 Treatment (Dose-Response) A1->A2 A3 Cell Viability Assay (e.g., MTT) A2->A3 A4 Determine IC50 Values A3->A4 B1 Treat Cells with YM155 (at IC50 and other concentrations) A4->B1 Inform concentration selection B2 Annexin V/PI Staining B1->B2 C1 Protein Lysate Preparation B1->C1 C4 RNA Extraction B1->C4 B3 Flow Cytometry B2->B3 B4 Quantify Apoptotic Cells B3->B4 C2 Western Blotting C1->C2 C3 Probe for Survivin, Bcl-2 family, Cleaved Caspases, γ-H2AX C2->C3 C5 qRT-PCR C4->C5 C6 Analyze Gene Expression (e.g., BIRC5, BCL2, PUMA) C5->C6

Caption: Experimental workflow for evaluating the pro-apoptotic effects of YM155.

Conclusion

This compound (YM155) is a potent inducer of apoptosis in a wide variety of cancer cells. Its primary mechanism involves the transcriptional suppression of the key anti-apoptotic protein, Survivin. However, its efficacy is amplified through a multi-pronged attack on cancer cell survival mechanisms, including the induction of DNA damage, generation of oxidative stress, and modulation of other critical apoptosis regulators like the Bcl-2 family proteins and caspases. The extensive preclinical data, including potent low nanomolar to micromolar IC50 values and significant induction of apoptosis, underscore the therapeutic potential of targeting Survivin with YM155. This technical guide provides a foundational understanding of the apoptotic pathways affected by YM155, offering valuable insights for researchers and clinicians in the field of oncology drug development. Further investigation into combination therapies and mechanisms of resistance will be crucial in optimizing the clinical application of this promising anti-cancer agent.

References

Sepantronium Bromide (YM155): A Technical Guide to its DNA Damage Induction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepantronium Bromide, also known as YM155, is a small molecule that was initially developed as a potent suppressor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] While its role in survivin inhibition is established, a significant body of evidence now points towards DNA damage as a primary and critical mechanism of its anticancer activity.[2] This technical guide provides an in-depth exploration of the multifaceted mechanisms by which this compound induces DNA damage, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Core Mechanism of Action: Beyond Survivin Inhibition

Initially identified through a high-throughput screen for inhibitors of the survivin promoter, this compound demonstrated potent antitumor activities in preclinical models.[3] However, subsequent clinical trials revealed a lack of clear correlation between survivin expression levels and patient response to YM155, prompting a deeper investigation into its mechanism of action.[4] It is now understood that this compound's cytotoxicity is intricately linked to its ability to induce extensive DNA damage through several interconnected pathways.[2]

The primary mechanisms implicated in this compound-induced DNA damage include:

  • Generation of Reactive Oxygen Species (ROS): this compound has been shown to trigger the production of ROS, leading to oxidative stress and subsequent DNA lesions.[5]

  • Topoisomerase IIα Inhibition: The compound can inhibit the enzymatic function of Topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication and transcription, leading to the accumulation of DNA strand breaks.

  • DNA Intercalation: Some studies suggest that this compound may directly interact with DNA by intercalating between base pairs, distorting the DNA helix and triggering a DNA damage response.[6]

  • Impairment of DNA Repair Pathways: Evidence indicates that this compound can interfere with key DNA repair pathways, such as the ATR/ATM and Fanconi Anemia pathways, thereby exacerbating the effects of DNA damage.[7]

These mechanisms collectively contribute to the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptotic or other forms of programmed cell death.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on the cytotoxic and DNA-damaging effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate Cancer2.3 - 11[3][8]
PPC-1Prostate Cancer2.3 - 11[8]
DU145Prostate Cancer2.3 - 11[8]
TSU-Pr1Prostate Cancer2.3 - 11[8]
22Rv1Prostate Cancer2.3 - 11[8]
SK-MEL-5Melanoma2.3 - 11[8]
A375Melanoma2.3 - 11[8]
SH-SY5YNeuroblastoma8 - 212[9]
NGPNeuroblastoma8 - 212[9]
MOLT-4T-cell Acute Lymphoblastic Leukemia1820 (1.82 µM)[10]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound

Cell LineCancer TypeConcentration (nM)EffectFold Increase in ApoptosisReference
SH-SY5YNeuroblastoma5000 (5 µM)G0/G1 phase arrest, reduction in S phase~3.4[9]
NGPNeuroblastoma5000 (5 µM)G0/G1 phase arrest, reduction in S phase~7.0[9]
SGC-7901Gastric Cancer20Increased cleavage of caspases-3, -7, -8, -9Not specified[11]
KYSE410Esophageal Squamous Cell Carcinoma20Increase in Annexin V/PI double-positive cellsNot specified[5]
KYSE150Esophageal Squamous Cell Carcinoma20Increase in Annexin V/PI double-positive cellsNot specified[5]

Table 3: Markers of DNA Damage Induced by this compound

Cell LineCancer TypeConcentrationMarkerObservationReference
A549Non-Small Cell Lung Cancer100 nMγH2AX fociIncreased foci formation 30 min after irradiation[4]
UKF-NB-3NeuroblastomaNot specifiedγH2AX levelsIncreased γH2AX levels after 14 and 24h[12]
MultipleVariousNot specifiedComet AssaySevere DNA strand breaks

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to study its effects.

Signaling Pathways

Sepantronium_Bromide_Signaling_Pathways This compound (YM155) Signaling Pathways cluster_mechanisms Primary Mechanisms of Action cluster_downstream Downstream Cellular Effects YM155 This compound (YM155) ROS Reactive Oxygen Species (ROS) Generation YM155->ROS TopoII Topoisomerase IIα Inhibition YM155->TopoII Intercalation DNA Intercalation YM155->Intercalation DNARepair Impairment of DNA Repair Pathways YM155->DNARepair Survivin_Suppression Survivin Suppression YM155->Survivin_Suppression also directly causes DNA_Damage DNA Double-Strand Breaks (γH2AX foci formation) ROS->DNA_Damage TopoII->DNA_Damage Intercalation->DNA_Damage DNARepair->DNA_Damage prevents DDR DNA Damage Response (ATM/ATR Activation) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Survivin_Suppression->Apoptosis promotes

Caption: Signaling pathways activated by this compound leading to DNA damage and cell death.

Experimental Workflows

Experimental_Workflows Experimental Workflows for Assessing YM155 Effects cluster_viability Cell Viability Assay (MTT) cluster_comet DNA Damage Assessment (Comet Assay) start_mtt Seed Cells in 96-well plate treat_mtt Treat with YM155 (various concentrations) start_mtt->treat_mtt incubate_mtt Incubate (e.g., 72h) treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt incubate_mtt2 Incubate (e.g., 4h) add_mtt->incubate_mtt2 solubilize Add Solubilization Solution incubate_mtt2->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance start_comet Treat Cells with YM155 embed Embed Cells in Low-Melting Agarose start_comet->embed lysis Cell Lysis embed->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis stain Stain DNA (e.g., Propidium Iodide) electrophoresis->stain visualize Visualize and Quantify Comet Tails stain->visualize

References

Methodological & Application

Sepantronium Bromide (YM155): Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium Bromide, also known as YM155, is a potent small-molecule suppressant of survivin, a protein that is overexpressed in many cancer cells and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] YM155 was initially identified through high-throughput screening for its ability to inhibit the survivin gene promoter.[4] Its mechanism of action involves the downregulation of survivin at both the mRNA and protein levels, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5] Beyond its role as a survivin suppressant, YM155 has been shown to induce DNA damage and affect other signaling pathways, including the NF-κB pathway.[1][6] These multifaceted effects make it a compound of significant interest in cancer research and drug development.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cell viability, apoptosis, and cell cycle distribution.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differential sensitivity to the compound. The following table summarizes reported IC50 values.

Cell LineCancer TypeIC50 (nM)Reference
Neuroblastoma
CHLA-255Neuroblastoma8[5]
NGPNeuroblastoma9[5]
SH-SY5YNeuroblastoma8-212 (range)[5]
LAN-5Neuroblastoma8-212 (range)[5]
Prostate Cancer
PC-3Prostate Cancer2.3[7]
PPC-1Prostate Cancer11[7]
DU145Prostate Cancer2.3-11 (range)[7]
TSU-Pr1Prostate Cancer2.3-11 (range)[7]
22Rv1Prostate Cancer2.3-11 (range)[7]
Melanoma
SK-MEL-5Malignant Melanoma2.3-11 (range)[7]
A375Malignant Melanoma2.3-11 (range)[7]
Anaplastic Thyroid Cancer
ACT1Anaplastic Thyroid Cancer3.24[8]
THJ16TAnaplastic Thyroid Cancer5.102[8]
THJ29TAnaplastic Thyroid Cancer18.6433[8]
THJ11TAnaplastic Thyroid Cancer73.387[8]
Leukemia
MOLT-4Acute Lymphoblastic Leukemia1820 (1.82 µM)[2]
Glioblastoma
U87-EGFRvIIIGlioblastomapM to low nM range[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • This compound (YM155)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve YM155).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 620 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][7]

Materials:

  • This compound (YM155)

  • Target cancer cell line

  • Complete cell culture medium

  • 6-well plates or culture flasks

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Materials:

  • This compound (YM155)

  • Target cancer cell line

  • Complete cell culture medium

  • 6-well plates or culture flasks

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the intended time period. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[5]

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualization

Signaling Pathway of this compound (YM155)

Sepantronium_Bromide_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_outcomes Cellular Outcomes YM155 This compound (YM155) Survivin_Promoter Survivin Promoter YM155->Survivin_Promoter Inhibits NFkB_Pathway NF-κB Pathway YM155->NFkB_Pathway Inhibits DNA_Damage DNA Damage YM155->DNA_Damage Induces Survivin_Expression ↓ Survivin Expression Survivin_Promoter->Survivin_Expression NFkB_Pathway->Survivin_Expression Apoptosis ↑ Apoptosis DNA_Damage->Apoptosis DNA_Repair ↓ DNA Repair DNA_Damage->DNA_Repair Survivin_Expression->Apoptosis Cell_Cycle_Arrest ↑ Cell Cycle Arrest Survivin_Expression->Cell_Cycle_Arrest Increased_Cell_Death Increased Cell Death Apoptosis->Increased_Cell_Death Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Mechanism of action of this compound (YM155).

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound (Varying Concentrations & Durations) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle 3c. Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle IC50 4a. Determine IC50 Viability->IC50 Apoptosis_Quant 4b. Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist 4c. Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Efficacy 5. Evaluate Anti-cancer Efficacy IC50->Efficacy Apoptosis_Quant->Efficacy Cell_Cycle_Dist->Efficacy

Caption: Workflow for assessing this compound's effects.

References

YM155 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the in vitro evaluation of YM155 (Sepantronium Bromide), a potent small-molecule inhibitor of survivin. The following sections offer insights into its mechanism of action, recommended concentrations for various assays, and step-by-step experimental protocols.

Mechanism of Action

YM155 was initially identified as a suppressor of survivin expression, a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers.[1] By downregulating survivin, YM155 was thought to induce apoptosis and inhibit cell proliferation in cancer cells.[2] However, emerging evidence suggests a more complex mechanism of action. Recent studies have indicated that YM155 can induce DNA damage and cell death through mechanisms independent of or downstream from survivin suppression.[3][4][5] One proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn leads to DNA damage and the suppression of survivin.[3][4] Furthermore, YM155 has been shown to inhibit topoisomerase IIα, contributing to its cytotoxic effects.[5] This multifaceted activity makes YM155 a subject of ongoing research in oncology.

The signaling pathway of YM155 involves the transcriptional suppression of the BIRC5 gene, which encodes for survivin. This leads to a decrease in survivin protein levels, thereby promoting apoptosis and inhibiting cell cycle progression.

YM155_Signaling_Pathway cluster_outcomes Cellular Outcomes YM155 YM155 Survivin_Promoter Survivin Gene (BIRC5) Promoter YM155->Survivin_Promoter Inhibits Transcription Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Apoptosis Apoptosis Survivin_Protein->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Survivin_Protein->Cell_Proliferation Promotes Cell_Cycle_Arrest Cell Cycle Arrest

Caption: YM155 signaling pathway leading to apoptosis and cell cycle arrest.

Quantitative Data Summary

The effective concentration of YM155 can vary significantly depending on the cell line and the specific assay being performed. The following tables summarize the reported 50% inhibitory concentrations (IC50) of YM155 in various cancer cell lines.

Table 1: YM155 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate Cancer2.3 - 11[2]
PPC-1Prostate Cancer2.3 - 11[2]
DU145Prostate Cancer2.3 - 11[2]
TSU-Pr1Prostate Cancer2.3 - 11[2]
22Rv1Prostate Cancer2.3 - 11[2]
SK-MEL-5Melanoma2.3 - 11[2]
A375Melanoma2.3 - 11[2]
CHLA-255Neuroblastoma8[6]
NGPNeuroblastoma9[6]
SH-SY5YNeuroblastoma8 - 212[6]
UKF-NB-3Neuroblastoma0.49[7]
LAN-6Neuroblastoma248[7]
NB-S-124Neuroblastoma77[7]
SK-N-SHNeuroblastoma75[7]
8505CAnaplastic Thyroid CancerNot specified, effective at 3-8 nM[8]
SW1736Anaplastic Thyroid CancerNot specified, effective at 3-8 nM[8]
C643Anaplastic Thyroid CancerNot specified, effective at 3-8 nM[8]
THJ-16TAnaplastic Thyroid CancerNot specified, effective at 3-8 nM[8]
THJ-21TAnaplastic Thyroid CancerNot specified, effective at 3-8 nM[8]
THJ-29TAnaplastic Thyroid CancerNot specified, effective at 3-8 nM[8]

Experimental Protocols

A general experimental workflow for evaluating the in vitro efficacy of YM155 is depicted below.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment YM155 Treatment (Varying concentrations and time points) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis protein_analysis Protein Expression Analysis (e.g., Western Blot for Survivin) treatment->protein_analysis data_analysis Data Analysis (IC50 determination, statistical analysis) viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro testing of YM155.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for neuroblastoma cell lines.[6][7][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • YM155 stock solution (dissolved in an appropriate solvent, e.g., water)[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 4 x 10³ cells per well in 100 µL of complete culture medium, depending on the cell line's growth characteristics.[8] Incubate for 24 hours to allow for cell attachment.

  • YM155 Treatment: Prepare serial dilutions of YM155 in complete culture medium. Add 100 µL of the YM155 dilutions to the respective wells. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for a predetermined period, typically 72 hours to 5 days.[6][7][9]

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 560 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).[6]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the flow cytometry analysis of apoptosis induction by YM155.[6]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • YM155 stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of YM155 (e.g., up to 5 µM) for a specified duration (e.g., 16-72 hours).[6]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: Western Blotting for Survivin Expression

This protocol outlines the detection of survivin protein levels following YM155 treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • Complete cell culture medium

  • YM155 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against survivin

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with YM155 for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against survivin overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Logical Relationship of YM155's Effects

The multifaceted mechanism of YM155 leads to a cascade of cellular events culminating in cell death.

YM155_Effects_Logic YM155 YM155 ROS Reactive Oxygen Species (ROS) Generation YM155->ROS Survivin_Suppression Survivin Suppression YM155->Survivin_Suppression Directly or Indirectly Topoisomerase_Inhibition Topoisomerase IIα Inhibition YM155->Topoisomerase_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage ROS->Survivin_Suppression Apoptosis Apoptosis DNA_Damage->Apoptosis Survivin_Suppression->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Topoisomerase_Inhibition->DNA_Damage

Caption: Logical flow of YM155's multi-faceted cellular effects.

References

Application Notes and Protocols for Sepantronium Bromide (YM155) Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium Bromide, also known as YM155, is a small molecule inhibitor of survivin, a protein that is overexpressed in many human cancers and is associated with resistance to apoptosis and poor prognosis.[1][2][3][4] As a survivin suppressant, this compound has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models, making it a compound of interest for cancer therapy.[1][2][3][5] These application notes provide detailed protocols and compiled data for the administration of this compound in mouse xenograft studies, intended to guide researchers in designing and executing their in vivo experiments.

Mechanism of Action

This compound primarily functions by suppressing the expression of the survivin gene (BIRC5) at the promoter level.[6][7] This leads to a downstream cascade of cellular events, including:

  • Inhibition of Survivin Expression: Both mRNA and protein levels of survivin are downregulated.[6][8]

  • Induction of Apoptosis: The reduction in the anti-apoptotic protein survivin leads to the activation of caspases (caspase-3, -7, -8, and -9) and subsequent programmed cell death.[1][4][9]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G0/G1 or S phase.[8]

  • DNA Damage: The compound has been shown to cause DNA damage and inhibit DNA repair pathways.[10]

  • Synergistic Effects: It enhances the efficacy of other chemotherapeutic agents, such as taxanes, by preventing the chemotherapy-induced accumulation of survivin.[5][11]

Data Presentation: Efficacy of this compound in Mouse Xenograft Models

The following tables summarize quantitative data from various preclinical studies on the efficacy of this compound in different cancer xenograft models.

Table 1: Monotherapy Efficacy of this compound

Cancer TypeCell LineMouse StrainDosage and AdministrationTreatment DurationOutcomeReference
Gastric CancerNot specifiedNude mice5 mg/kg/day continuous infusion7 daysMarked inhibition of xenograft growth.[1][4]
NeuroblastomaLAN-5Not specified5 mg/kgNot specifiedMarked tumor regression and reduced tumor volume and weight.[12]
Esophageal Squamous-Cell CarcinomaKYSE410, KYSE150Not specified5 mg/kg intraperitoneal injection10 daysSignificant reduction in tumor growth.[13]
Non-Small-Cell Lung CancerCalu 6Not specified2 mg/kg 7-day continuous infusion7 daysReduction in survivin expression.[5]

Table 2: Combination Therapy Efficacy of this compound

Cancer TypeCell LineMouse StrainCombination AgentDosage and AdministrationOutcomeReference
Non-Small-Cell Lung CancerCalu 6Not specifiedDocetaxelYM155: 2 mg/kg 7-day continuous infusion; Docetaxel: 20 mg/kg three bolus dosesComplete tumor regression in 8/8 mice (concomitant) and 7/8 mice (YM155 before docetaxel).[5]
Triple-Negative Breast CancerMRK-nu-1Nude miceDocetaxelNot specifiedSynergistic antitumor effect with complete regression.[11]

Experimental Protocols

Protocol 1: General Mouse Xenograft Model Establishment

This protocol outlines the general procedure for establishing subcutaneous tumor xenografts in mice.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old[14]

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Culture the selected cancer cells to 80-90% confluency.

  • Harvest the cells using trypsin and wash with sterile PBS.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject the cell suspension subcutaneously into the flank of each mouse.[14]

  • Monitor the mice for tumor growth. Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers.[14]

  • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[14]

Protocol 2: Administration of this compound

This protocol provides guidelines for the administration of this compound to tumor-bearing mice.

Materials:

  • This compound (YM155)

  • Vehicle solution (e.g., sterile saline, 5% dextrose solution)

  • Osmotic minipumps (for continuous infusion)

  • Syringes and needles for injection

Procedure for Continuous Intravenous Infusion (Example):

  • Prepare the this compound solution in the appropriate vehicle at the desired concentration.

  • Fill the osmotic minipumps with the drug solution according to the manufacturer's instructions. The pump model should be chosen based on the desired infusion rate and duration.

  • Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice under anesthesia, following approved IACUC protocols.

  • Monitor the mice for the duration of the treatment.

Procedure for Intraperitoneal Injection (Example):

  • Prepare the this compound solution in the appropriate vehicle at the desired concentration.

  • Administer the solution via intraperitoneal injection at the specified dosage (e.g., 5 mg/kg) and schedule (e.g., daily for 10 days).[13]

  • Monitor the mice for the duration of the treatment.

Protocol 3: Assessment of Anti-Tumor Efficacy

This protocol describes how to evaluate the effect of this compound on tumor growth and animal well-being.

Procedure:

  • Measure tumor volumes and body weights of the mice 2-3 times per week throughout the study.[12]

  • At the end of the study, euthanize the mice according to approved IACUC protocols.

  • Excise the tumors and measure their final weight.[12]

  • Process the tumor tissue for further analysis, such as immunohistochemistry (IHC) for survivin, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker), or for Western blot analysis.[1][4]

  • Monitor for any signs of toxicity, such as significant body weight loss or changes in behavior.[12]

Visualizations

G cluster_0 Experimental Workflow for this compound in Mouse Xenografts A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E This compound Administration (e.g., continuous infusion) D->E F Tumor Volume & Body Weight Measurement E->F G Tumor Excision & Analysis (IHC, Western Blot) F->G H Data Analysis & Interpretation G->H

Caption: Experimental workflow for evaluating this compound in mouse xenograft models.

G cluster_1 This compound (YM155) Signaling Pathway YM155 This compound (YM155) Survivin_Promoter Survivin Gene Promoter (BIRC5) YM155->Survivin_Promoter Inhibits Survivin_Expression Survivin Expression ↓ Survivin_Promoter->Survivin_Expression Apoptosis_Inhibition Inhibition of Apoptosis ↓ Survivin_Expression->Apoptosis_Inhibition Cell_Cycle_Regulation Cell Cycle Dysregulation Survivin_Expression->Cell_Cycle_Regulation Caspase_Activation Caspase Activation ↑ Apoptosis_Inhibition->Caspase_Activation Apoptosis Apoptosis ↑ Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Regulation->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of this compound (YM155) leading to apoptosis.

References

Application Notes and Protocols: YM155 Combination Therapy with Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM155 (sepantronium bromide) is a small molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in many human cancers and is associated with resistance to therapy and poor prognosis.[1][3] Microtubule-targeting agents (MTAs), such as taxanes (paclitaxel, docetaxel) and vinca alkaloids (vinorelbine), are a cornerstone of cancer chemotherapy.[4][5][6][7][8][9] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][7][9] However, resistance to MTAs often develops, limiting their clinical efficacy.[5][7]

A promising strategy to enhance the therapeutic efficacy of MTAs is to combine them with agents that target pathways mediating treatment resistance. Preclinical studies have demonstrated that combination therapy with YM155 and MTAs results in synergistic antitumor activity in various cancer models, including triple-negative breast cancer, ovarian cancer, and non-small-cell lung cancer.[10][11] The rationale for this combination lies in the observation that MTAs can induce the expression of survivin, which in turn promotes cell survival and resistance. By suppressing survivin, YM155 can sensitize cancer cells to the cytotoxic effects of MTAs, leading to enhanced apoptosis and tumor regression.[10][12]

These application notes provide a summary of the preclinical data supporting the combination of YM155 with MTAs and detailed protocols for key in vitro and in vivo experiments to evaluate this therapeutic strategy.

Data Presentation

In Vitro Synergistic Effects of YM155 and Microtubule-Targeting Agents

The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic anti-proliferative and pro-apoptotic effects of combining YM155 with various microtubule-targeting agents in different cancer cell lines.

Table 1: Synergistic Antiproliferative Activity of YM155 in Combination with Microtubule-Targeting Agents in Triple-Negative Breast Cancer (TNBC) Cells [10]

Cell LineAgentCombination Index (CI)
MRK-nu-1YM155 + Docetaxel< 1 (Synergistic)
MDA-MB-453YM155 + Docetaxel< 1 (Synergistic)
MRK-nu-1YM155 + Paclitaxel< 1 (Synergistic)
MRK-nu-1YM155 + Vinorelbine< 1 (Synergistic)

Table 2: Enhancement of Apoptosis by YM155 in Combination with Docetaxel in Ovarian Cancer Cells [11]

Cell LineTreatmentFold Increase in Apoptosis vs. Control
A2780YM155 + DocetaxelSignificantly greater than single agents
A2780/TaxolYM155 + DocetaxelSignificantly greater than single agents
In Vivo Antitumor Efficacy of YM155 and Docetaxel Combination

Table 3: Synergistic Antitumor Effect of YM155 and Docetaxel in a TNBC Xenograft Model (MRK-nu-1) [10]

Treatment GroupOutcome
YM155 + DocetaxelComplete tumor regression in all mice
YM155 aloneTumor growth inhibition
Docetaxel aloneTumor growth inhibition
ControlProgressive tumor growth

Table 4: Enhanced Antitumor Activity of YM155 and Docetaxel in a Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model (Calu 6) [12]

Treatment ScheduleTumor RegressionComplete Regression Rate
YM155 concomitant with Docetaxel≥ 99%8 of 8 animals
YM155 before Docetaxel≥ 99%7 of 8 animals
YM155 after Docetaxel-3 of 8 animals

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of YM155, microtubule-targeting agents, and their combination on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • YM155 (this compound)

  • Microtubule-targeting agent (e.g., Docetaxel, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of YM155 and the microtubule-targeting agent in complete medium. Add 100 µL of the drug solutions (as single agents or in combination) to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by YM155, microtubule-targeting agents, and their combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • YM155

  • Microtubule-targeting agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with YM155, the microtubule-targeting agent, or their combination at predetermined concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of YM155 and microtubule-targeting agent combination therapy in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft establishment

  • Matrigel (optional)

  • YM155

  • Microtubule-targeting agent

  • Vehicle control solution

  • Calipers

  • Micro-osmotic pumps (for continuous infusion of YM155)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, YM155 alone, microtubule-targeting agent alone, YM155 + microtubule-targeting agent).[13]

  • Drug Administration:

    • YM155: Administer via continuous intravenous infusion using a micro-osmotic pump for a specified duration (e.g., 7 days).[13][14] Dosing can range from 1-10 mg/kg/day.[14]

    • Microtubule-targeting agent: Administer via intravenous or intraperitoneal injection according to a predetermined schedule (e.g., bolus doses).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., every 3 days).[13]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for survivin, Ki-67, and cleaved caspase-3).

  • Data Analysis: Compare tumor growth inhibition, tumor regression rates, and survival among the different treatment groups.

Visualizations

Signaling_Pathway cluster_Cell Cancer Cell MTA e.g., Docetaxel, Paclitaxel Microtubules Microtubule Dynamics MTA->Microtubules Disrupt G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Leads to Survivin_Induction Survivin Upregulation G2M_Arrest->Survivin_Induction Induces Apoptosis_Inhibition Inhibition of Apoptosis Survivin_Induction->Apoptosis_Inhibition Apoptosis Apoptosis Survivin_Induction->Apoptosis Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival YM155 YM155 YM155->Survivin_Induction Inhibits

Caption: Signaling pathway of YM155 and MTA combination therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Drug_Treatment Treat with YM155, MTA, or Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Drug_Treatment->Apoptosis_Assay Data_Analysis_invitro Analyze Synergy (CI) and Apoptosis Rates Viability_Assay->Data_Analysis_invitro Apoptosis_Assay->Data_Analysis_invitro Xenograft Establish Xenograft Tumors in Mice Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Drug_Admin Administer YM155 and MTA Randomization->Drug_Admin Tumor_Monitoring Monitor Tumor Growth and Body Weight Drug_Admin->Tumor_Monitoring Endpoint_Analysis Tumor Excision and Analysis Tumor_Monitoring->Endpoint_Analysis

Caption: General experimental workflow for evaluating YM155 and MTA combination.

References

Sepantronium Bromide (YM155): Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium Bromide, also known as YM155, is a potent small-molecule inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3] Survivin is overexpressed in a wide variety of human cancers and is associated with resistance to chemotherapy and radiation, as well as poor patient prognosis.[4][5] By selectively suppressing survivin expression, this compound promotes apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.[6][7] These application notes provide a comprehensive overview of the protocols and mechanisms of this compound in inducing apoptosis in cancer cells.

Mechanism of Action

This compound primarily functions by inhibiting the transcription of the BIRC5 gene, which encodes for the survivin protein.[1][8] The downregulation of survivin disrupts its anti-apoptotic functions, which include the inhibition of caspases, key executioners of apoptosis.[1][5] Specifically, survivin can block the activity of caspase-3 and caspase-7.[1] The reduction of survivin levels by this compound leads to the activation of these caspases and the subsequent induction of the intrinsic apoptotic pathway.[3][9]

Beyond its role as a survivin suppressant, this compound has been shown to induce apoptosis through other mechanisms, including:

  • Induction of DNA Damage: Studies have indicated that YM155 can cause DNA damage, contributing to its cytotoxic effects.[4][10][11]

  • Generation of Reactive Oxygen Species (ROS): The production of ROS in mitochondria is another mechanism by which this compound induces cell death.[12]

  • Modulation of other apoptosis-related proteins: this compound treatment has been associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the tumor suppressor p53.[1][2]

  • Induction of Parthanatos: In some cancer cell types, such as esophageal squamous-cell carcinoma, YM155 can trigger a PARP-1-dependent form of cell death known as parthanatos.[11]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50Exposure TimeKey FindingsReference(s)
MOLT-4T-cell Acute Lymphoblastic Leukemia1.82 µM24 and 48 hoursInhibition of proliferation and induction of apoptosis.[1][13][1][13]
Paediatric AML cell linesAcute Myeloid LeukemiaMedian IC50 of 0.038 µMNot SpecifiedPotent inhibition of cell viability and induction of apoptosis.[4][4]
SK-NEP-1Wilms TumorDose-dependent6 and 12 hoursInhibition of cell proliferation and induction of apoptosis.[3][3]
MDA-MB-231-Luc-D3H2-LNTriple Negative Breast CancerNot SpecifiedNot SpecifiedSuppression of survivin expression, decreased proliferation, and spontaneous apoptosis.[7][7]
Multiple Myeloma cell lines (U-266, INA-6)Multiple MyelomaLow nanomolar range24 and 48 hoursPotent inhibition of proliferation and induction of apoptosis.[14][14]
Table 2: Apoptosis Induction by this compound in Cancer Cells
Cell LineConcentrationExposure TimeApoptotic Cells (%)AssayReference(s)
MOLT-41.82 µM24 and 48 hoursTime-dependent increaseAnnexin V/PI[1][13]
SK-NEP-150 nM6 hours5.9% ± 2.3%Annexin V[3]
SK-NEP-1100 nM6 hours42.4% ± 8.9%Annexin V[3]
SK-NEP-150 nM12 hours31.5% ± 5.7%Annexin V[3]
SK-NEP-1100 nM12 hours45.1% ± 11.3%Annexin V[3]
Primary Breast Cancer Cells (ex vivo)50 nM48 hoursMean of 24.4% (ranging from 0 to 70%)Active Caspase-3 Staining[6]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (YM155)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted drug to the respective wells. Include wells with untreated cells and vehicle control (DMSO) cells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (YM155)

  • 6-well plates or culture dishes

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for examining the expression levels of proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-Bcl-2, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Sepantronium_Bromide_Apoptosis_Pathway cluster_drug Drug Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YM155 This compound (YM155) BIRC5 BIRC5 Gene (Survivin) YM155->BIRC5 Inhibits Transcription Bcl2 Bcl-2 YM155->Bcl2 Downregulates p53 p53 YM155->p53 Upregulates Survivin Survivin Protein BIRC5->Survivin Expression Caspase9 Caspase-9 Survivin->Caspase9 Inhibits Caspase3 Caspase-3 Survivin->Caspase3 Inhibits Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Apoptosis Inhibits p53->Apoptosis Promotes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treatment->protein analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis

Caption: General experimental workflow for studying this compound.

References

Application Notes & Protocols: Utilizing YM155 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This absence of well-defined molecular targets limits therapeutic options primarily to cytotoxic chemotherapy.[2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in many cancers, including TNBC, and is associated with tumor progression, metastasis, and poor prognosis.[1][3] YM155 (sepantronium bromide) is a small-molecule suppressant of survivin, identified for its ability to inhibit the growth of a wide range of cancer cell lines.[1][4] These notes provide an overview of the application of YM155 in TNBC cell line models, summarizing its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action in TNBC

YM155 exerts its antitumor effects in TNBC cells through a multi-faceted mechanism primarily initiated by the suppression of survivin.[1] However, its activity extends beyond survivin inhibition, involving the induction of cellular stress and modulation of other key signaling pathways.

  • Survivin Suppression: YM155 is foremost described as a survivin suppressant.[4] It effectively downregulates the expression of survivin and its splice variants, which leads to decreased cell proliferation and the induction of spontaneous apoptosis in TNBC cells.[1]

  • Induction of Oxidative Stress: A primary mode of action for YM155 is the generation of reactive oxygen species (ROS) in the mitochondria.[3][5] This increase in ROS contributes significantly to the drug's cytotoxic effects.[5]

  • DNA Damage: The generation of ROS leads to secondary effects, including oxidative DNA damage.[5] This genotoxic stress contributes to the induction of cell death pathways.[5][6]

  • Modulation of Other IAP Proteins: Beyond survivin, YM155 has been shown to down-regulate other IAP family members, notably X-linked inhibitor of apoptosis protein (XIAP).[7][8] The degradation of XIAP is implicated in YM155-induced autophagy.[8]

  • Induction of Autophagy: YM155 treatment modulates autophagy in breast cancer cells.[7][9] This process can lead to autophagy-dependent cell death and DNA damage.[4][7]

  • Sensitization to TRAIL-Induced Apoptosis: YM155 can sensitize TNBC cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[10] It achieves this by upregulating the expression of Death Receptor 5 (DR5) through a p38 MAPK- and CHOP-dependent mechanism.[10]

YM155_Mechanism_of_Action YM155 YM155 Survivin Survivin Suppression (BIRC5) YM155->Survivin Mitochondria Mitochondria YM155->Mitochondria XIAP XIAP Degradation YM155->XIAP p38_CHOP p38 MAPK / CHOP Pathway Activation YM155->p38_CHOP Apoptosis Apoptosis Survivin->Apoptosis Promotes Proliferation Decreased Cellular Proliferation Survivin->Proliferation Promotes ROS ROS Generation Mitochondria->ROS Induces Autophagy Autophagy Modulation XIAP->Autophagy Induces DR5 DR5 Upregulation p38_CHOP->DR5 Leads to DNA_Damage DNA Damage ROS->DNA_Damage Causes DNA_Damage->Apoptosis Autophagy->Apoptosis Contributes to DR5->Apoptosis Sensitizes to TRAIL-induced Metastasis Reduced Metastasis Apoptosis->Metastasis Inhibits Proliferation->Metastasis Inhibits

Caption: Signaling pathways affected by YM155 in TNBC cells.

Data Presentation: Efficacy of YM155 in TNBC

The following tables summarize the quantitative effects of YM155 on TNBC cell lines as reported in preclinical studies.

Table 1: In Vitro Efficacy of YM155 in TNBC and Other Breast Cancer Cell Lines

Cell Line Subtype Parameter Value Reference
MDA-MB-231 Triple-Negative IC50 Low nanomolar range [7][8]
MRK-nu-1 Triple-Negative Antiproliferative Effect Synergistic with docetaxel [2]
MDA-MB-453 Triple-Negative Antiproliferative Effect Synergistic with docetaxel [2]
SK-BR-3 HER2+ IC50 Low nanomolar range [7][8]

| MCF7 | ER+, Caspase-3 deficient | IC50 | Low nanomolar range |[7][8] |

Table 2: Cellular and In Vivo Effects of YM155 on TNBC Models

Model System Effect Measured Observation Reference
Human TNBC cells Apoptosis Induces spontaneous apoptosis [1]
Primary breast tumors Apoptosis (ex vivo) 24.4% active caspase-3 positive cells (vs. 4.5% untreated) [4]
MDA-MB-231 Xenograft Tumor Growth Complete regression of established tumors [1]
MRK-nu-1 Xenograft Tumor Growth Synergistic effect with docetaxel, achieving complete regression [2]

| MDA-MB-231 Orthotopic Model | Metastasis | Reduced spontaneous metastases and prolonged survival |[1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of YM155 in TNBC cell lines.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol determines the concentration of YM155 that inhibits cell growth by 50% (IC50).

Materials:

  • TNBC cell lines (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • YM155 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of YM155 in culture medium. Remove the existing medium from the wells and add 100 µL of the YM155 dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of key proteins like Survivin and XIAP following YM155 treatment.[7]

Materials:

  • TNBC cells treated with YM155

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Survivin, anti-XIAP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection A 1. Cell Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. Sample Denaturation B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Substrate Incubation H->I J 10. Signal Detection & Analysis I->J

Caption: Standard workflow for Western Blot analysis.

Procedure:

  • Cell Lysis: Treat cells with the desired concentrations of YM155 for 24-48 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Survivin) overnight at 4°C. Wash 3 times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity relative to a loading control like β-actin.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • TNBC cells treated with YM155

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with YM155 for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

  • Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Conclusion

YM155 is a potent agent against triple-negative breast cancer cell lines, acting primarily through the suppression of survivin while also inducing ROS-mediated DNA damage and modulating other cell survival pathways.[1][5] Its efficacy, particularly in combination with microtubule-targeting agents like docetaxel, suggests a promising therapeutic strategy.[2] The protocols outlined here provide a framework for researchers to investigate and quantify the effects of YM155 in preclinical TNBC models.

References

Application Notes and Protocols: Synergistic Antitumor Activity of Sepantronium Bromide (YM155) and Rituximab in Non-Hodgkin Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepantronium bromide, also known as YM155, is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers, including non-Hodgkin lymphoma (NHL), and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3][4] Rituximab is a monoclonal antibody that targets the CD20 antigen present on the surface of B-cells, leading to B-cell depletion through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[5][6][7][8] This document outlines the preclinical evidence and provides detailed protocols for investigating the synergistic antitumor effects of combining this compound and rituximab in NHL models. The combination has shown enhanced tumor growth inhibition and prolonged survival in preclinical models, and encouraging clinical activity in patients with relapsed aggressive B-cell NHL.[9][10][11]

Data Presentation

In Vitro Efficacy of this compound

The antiproliferative activity of this compound has been evaluated in various diffuse large B-cell lymphoma (DLBCL) cell lines.

Cell Line50% Growth Inhibition (GI50) (nM)
DB0.35 - 3.9
Pfeiffer0.35 - 3.9
SU-DHL50.35 - 3.9
SU-DHL80.35 - 3.9
WSU-DLCL-20.23 - 3.9
RL0.35 - 3.9
RamosNot Specified

Data summarized from a study evaluating the antiproliferative effects of YM155.[1][2]

In Vivo Efficacy of this compound and Rituximab Combination

Studies in xenograft models of human B-cell NHL have demonstrated the superior efficacy of the combination therapy compared to single-agent treatment.

Xenograft ModelTreatment GroupOutcome
WSU-DLCL-2YM155 (1 and 3 mg/kg)Tumor regression without body weight loss.
WSU-DLCL-2YM155 (2 mg/kg) + RituximabEnhanced antitumor effects and sustained tumor regression.
DBYM155 + RituximabSignificant tumor growth inhibition and regression.
MinoYM155 + RituximabSignificant tumor growth inhibition and regression.
WSU-FSCCL (disseminated)YM155 + RituximabProlonged survival times compared to monotherapy.
Jeko (disseminated)YM155 + RituximabProlonged survival times compared to monotherapy.
Ramos (disseminated)YM155Significantly increased survival versus rituximab.

Data compiled from studies on the antitumor effects of YM155 and its combination with rituximab in xenograft models.[1][10]

Clinical Efficacy in Relapsed Aggressive B-cell NHL

A phase II clinical trial evaluated the combination of this compound and rituximab in patients with relapsed aggressive B-cell NHL.

ParameterValue
Number of Patients (per-protocol)34
Objective Response Rate50%
Median Progression-Free Survival17.9 months
Median Overall SurvivalNot reached at 23 months follow-up

Results from a multicenter phase II study.[9]

Experimental Protocols

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is for assessing the antiproliferative effects of this compound on NHL cell lines.

Materials:

  • NHL cell lines (e.g., DB, WSU-DLCL-2)

  • Complete cell culture medium

  • This compound (YM155)

  • 96-well plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed NHL cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

In Vivo Subcutaneous Xenograft Model

This protocol details the establishment of a subcutaneous NHL xenograft model to evaluate the in vivo efficacy of this compound and rituximab.

Materials:

  • Immunodeficient mice (e.g., BALB/c nu/nu)

  • NHL cell line (e.g., WSU-DLCL-2)

  • Matrigel (optional)

  • This compound (YM155)

  • Rituximab

  • Calipers

  • Syringes and needles

Procedure:

  • Harvest NHL cells and resuspend them in a mixture of saline and Matrigel.

  • Subcutaneously implant the cell suspension into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined volume (e.g., 300-600 mm³), randomize the mice into treatment groups (vehicle control, YM155 alone, rituximab alone, YM155 + rituximab).

  • Administer this compound as a continuous subcutaneous infusion for 7 days.

  • Administer rituximab via intravenous bolus injection at the specified dose and schedule.

  • Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for Ki-67

This protocol is for assessing cell proliferation in tumor tissues from the xenograft models.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Microtome

  • Glass slides

  • Antigen retrieval solution

  • Primary antibody against Ki-67

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin

  • Microscope

Procedure:

  • Cut 4-5 µm sections from the paraffin-embedded tumor blocks and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary anti-Ki-67 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Analyze the slides under a microscope and quantify the Ki-67 proliferation index (percentage of Ki-67 positive cells).

Visualizations

Signaling Pathways

Sepantronium_Rituximab_Signaling cluster_0 This compound (YM155) cluster_1 Rituximab YM155 This compound Survivin Survivin (BIRC5) YM155->Survivin Inhibits Expression Caspases Caspase Activation Survivin->Caspases Apoptosis Apoptosis Caspases->Apoptosis TumorCellDeath Enhanced Anti-Lymphoma Effect Rituximab Rituximab CD20 CD20 on B-Cell Rituximab->CD20 ADCC ADCC CD20->ADCC CDC CDC CD20->CDC CellLysis B-Cell Lysis ADCC->CellLysis CDC->CellLysis

Caption: Combined mechanisms of action of this compound and Rituximab.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select NHL Cell Lines (e.g., WSU-DLCL-2, DB) ProlifAssay Cell Proliferation Assay (SRB Assay) CellLines->ProlifAssay Treat with YM155 GI50 Determine GI50 of YM155 ProlifAssay->GI50 Xenograft Establish Subcutaneous Xenograft Model GI50->Xenograft Inform In Vivo Dosing Treatment Administer Treatments: - Vehicle - YM155 - Rituximab - Combination Xenograft->Treatment Randomize Mice Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Analysis Excise Tumors for Immunohistochemistry (Ki-67) Monitoring->Analysis End of study Efficacy Evaluate Antitumor Efficacy Monitoring->Efficacy

Caption: Preclinical experimental workflow for evaluating combination therapy.

References

Application Notes and Protocols: YM155 with Platinum-Based Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the survivin inhibitor YM155 with platinum-based chemotherapy for the treatment of Non-Small Cell Lung Cancer (NSCLC). Detailed protocols for key experiments are included to facilitate further research and development in this area.

Introduction

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers, including NSCLC, and is associated with tumor progression, chemoresistance, and poor prognosis.[1] YM155 is a small molecule suppressant of survivin expression. Platinum-based drugs, such as cisplatin and carboplatin, are a cornerstone of NSCLC chemotherapy, inducing DNA damage and apoptosis in cancer cells.[2][3] The combination of YM155 with platinum-based chemotherapy has shown synergistic anti-tumor activity in preclinical models of NSCLC, suggesting a promising therapeutic strategy.[1] This document outlines the underlying mechanisms, summarizes key quantitative data, and provides detailed protocols for investigating this combination therapy.

Mechanism of Action: Synergistic Apoptosis and Inhibition of DNA Repair

The synergistic anti-tumor effect of combining YM155 with platinum-based chemotherapy stems from a dual mechanism of action. Platinum compounds induce DNA double-strand breaks (DSBs), a form of cytotoxic DNA damage.[1] YM155, by suppressing survivin expression, both promotes apoptosis and impairs the cancer cells' ability to repair this DNA damage.[1]

Preclinical studies have demonstrated that YM155 delays the repair of DSBs induced by platinum compounds, as evidenced by the persistence of γ-H2AX foci, a marker of DNA damage. This inhibition of DNA repair, coupled with the inherent pro-apoptotic effect of survivin suppression, leads to a significant increase in cancer cell death compared to either agent alone.[1] This enhanced apoptosis is further confirmed by increased activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

cluster_0 Platinum-Based Chemotherapy cluster_1 YM155 cluster_2 NSCLC Cell Platinum Cisplatin / Carboplatin DNA_Damage DNA Double-Strand Breaks (DSBs) Platinum->DNA_Damage induces YM155 YM155 Survivin Survivin Expression YM155->Survivin suppresses Apoptosis Apoptosis DNA_Damage->Apoptosis triggers DNA_Repair DNA Repair Mechanisms Survivin->DNA_Repair promotes Survivin->Apoptosis inhibits DNA_Repair->DNA_Damage repairs Caspase3 Caspase-3 Activation Apoptosis->Caspase3 activates Caspase3->Apoptosis executes

Figure 1: Signaling pathway of YM155 and platinum-based chemotherapy in NSCLC.

Data Presentation

Preclinical In Vitro Data
Cell LineTreatmentObservationFold Increase vs. Control/Single AgentReference
H460, Calu6, H358, PC14YM155 + Cisplatin/CarboplatinApoptotic Cells (TUNEL assay)Synergistic Increase[1]
H460, Calu6, H358, PC14YM155 + Cisplatin/CarboplatinCaspase-3 ActivitySynergistic Increase[1]
H460YM155 + Cisplatinγ-H2AX foci at 24hDelayed Repair vs. Cisplatin alone
Preclinical In Vivo Data
Tumor ModelTreatmentOutcomeResultReference
NSCLC Tumor Xenografts (H460)YM155 + CisplatinTumor Growth DelayGreater than single agents
NSCLC Tumor Xenografts (H460)YM155 + CarboplatinTumor Growth DelayGreater than single agents
Clinical Trial Data
Study PhaseTreatment RegimenPatient PopulationKey FindingsReference
Phase II (Single Agent YM155)YM155 (4.8 mg/m²/day CIVI)Advanced, Refractory NSCLC (platinum-pretreated)ORR: 5.4%, DCR: 43.2%, Median PFS: 1.7 months, Median OS: 6.6 months. Modest single-agent activity.[4]
Phase I/II (Combination)YM155 (10 mg/m²/day CIVI) + Carboplatin (AUC 6) + Paclitaxel (200 mg/m²)Untreated Stage IV NSCLCPhase II: ORR: 11%, Median PFS: 5.7 months, Median OS: 16.1 months. Favorable safety profile, but did not demonstrate improved response rate over historical controls.

Experimental Protocols

cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture NSCLC Cell Culture (e.g., H460, A549) Treatment Drug Treatment (YM155, Platinum, Combo) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment->Apoptosis_Assay Western_Blot Western Blot (Survivin, Caspase-3) Treatment->Western_Blot DNA_Damage_Assay DNA Damage Assay (γ-H2AX Staining) Treatment->DNA_Damage_Assay Xenograft NSCLC Xenograft Model (Nude Mice) In_Vivo_Treatment Drug Administration (i.v., i.p.) Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Survivin, Ki-67) Tumor_Measurement->IHC

Figure 2: General experimental workflow for preclinical evaluation.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of YM155 and platinum-based drugs on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., H460, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • YM155 (Sepantronium Bromide)

  • Cisplatin or Carboplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of YM155 and the platinum drug (cisplatin or carboplatin) in culture medium.

  • For combination treatment, add YM155 at a fixed concentration followed by the addition of the platinum drug at varying concentrations, or vice versa. Include single-agent and untreated controls.

  • Incubate the cells with the drugs for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (TUNEL Assay)

This protocol is for detecting DNA fragmentation associated with apoptosis.

Materials:

  • Treated and untreated NSCLC cells on coverslips or in suspension

  • TUNEL assay kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Culture and treat NSCLC cells as described for the cell viability assay.

  • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash the cells twice with PBS.

  • Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA with a fluorescent marker.

  • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the apoptotic cells (displaying fluorescence) using a fluorescence microscope.

Western Blot Analysis for Survivin and Cleaved Caspase-3

This protocol is for detecting changes in protein expression levels.

Materials:

  • Treated and untreated NSCLC cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-survivin, anti-cleaved caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in protein lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for γ-H2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks.

Materials:

  • Treated and untreated NSCLC cells grown on coverslips

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) (γ-H2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture and treat NSCLC cells on coverslips.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking solution for 1 hour.

  • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize and count the number of γ-H2AX foci per nucleus using a fluorescence microscope.

Caspase-3 Activity Assay (Colorimetric)

This protocol is for quantifying the activity of caspase-3 in cell lysates.

Materials:

  • Treated and untreated NSCLC cell lysates

  • Caspase-3 colorimetric assay kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare cell lysates from treated and untreated NSCLC cells according to the kit's instructions.

  • Determine the protein concentration of each lysate.

  • Add an equal amount of protein from each lysate to the wells of a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the caspase-3 activity relative to the control.

In Vivo NSCLC Xenograft Model

This protocol outlines the establishment and treatment of NSCLC tumor xenografts in immunodeficient mice.

Materials:

  • NSCLC cell line (e.g., H460)

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Matrigel (optional)

  • YM155

  • Cisplatin or Carboplatin

  • Vehicle solutions

  • Calipers

Procedure:

  • Tumor Inoculation:

    • Harvest NSCLC cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, YM155 alone, Platinum drug alone, Combination).

    • Administer YM155, typically via continuous intravenous infusion or intraperitoneal injection, according to the established preclinical dosing schedule.

    • Administer the platinum drug, typically via intraperitoneal or intravenous injection.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue treatment for a specified duration or until tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for survivin, Ki-67, and TUNEL).

Conclusion

The combination of YM155 with platinum-based chemotherapy represents a rational and promising therapeutic strategy for NSCLC. The preclinical evidence strongly supports the synergistic anti-tumor activity of this combination, driven by the dual mechanisms of enhanced apoptosis and inhibited DNA repair. While early clinical data have shown a favorable safety profile, further studies are warranted to optimize the dosing and schedule and to identify patient populations most likely to benefit from this combination therapy. The protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic potential of this approach.

References

Application Notes: Sepantronium Bromide (YM155) in Renal Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Renal cell carcinoma (RCC) is the most prevalent form of kidney cancer in adults, characterized by its resistance to conventional chemotherapy and radiotherapy.[1][2] A key protein implicated in the survival, proliferation, and treatment resistance of cancer cells is survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in the majority of human cancers, including RCC, while being largely absent in normal, differentiated adult tissues, making it an attractive therapeutic target.[1][3] Sepantronium Bromide, also known as YM155, is a small-molecule suppressant of survivin that has demonstrated significant anti-cancer activity in preclinical models of RCC.[1][4][5] These application notes provide a comprehensive overview of YM155's mechanism of action and detailed protocols for its use in RCC research.

Mechanism of Action

This compound (YM155) was initially identified as a potent transcriptional suppressant of the survivin gene (BIRC5).[1][6] By reducing survivin protein levels, YM155 inhibits the protein's anti-apoptotic function, leading to the activation of caspases and subsequent programmed cell death.[5][6]

Emerging evidence suggests that the anticancer effects of YM155 may not be exclusively mediated by survivin suppression.[1] Other proposed mechanisms include:

  • Induction of Reactive Oxygen Species (ROS): YM155 has been shown to generate ROS in the mitochondria, contributing to DNA damage and cytotoxicity.[7]

  • AMPK Activation and mTORC1 Suppression: In prostate and renal cancer cells, YM155 can function as a potent activator of AMP-activated protein kinase (AMPKα), which in turn suppresses the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[8][9]

  • Downregulation of other Anti-Apoptotic Proteins: YM155 has been found to down-regulate other critical survival proteins, such as Mcl-1 and c-FLIP, further sensitizing cancer cells to apoptosis.[10][11]

G cluster_0 This compound (YM155) Effects YM155 This compound (YM155) Survivin Survivin (BIRC5) Transcription YM155->Survivin AMPK AMPKα Activation YM155->AMPK ROS Mitochondrial ROS Generation YM155->ROS Caspases Caspase Activation Survivin->Caspases Inhibits mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits DNA_Damage DNA Damage ROS->DNA_Damage Protein_Synth Protein Synthesis mTORC1->Protein_Synth Apoptosis Apoptosis Caspases->Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathways affected by this compound (YM155).

Preclinical Applications and Efficacy in RCC

YM155 has shown potent activity against RCC both as a single agent and in combination therapies, notably in overcoming resistance to standard treatments.

  • Monotherapy: YM155 induces cell cycle arrest and apoptosis in various RCC cell lines, including Caki-1, ACHN, 786-O, and UOK-276.[4][5][12][13] It effectively reduces RCC cell viability at nanomolar concentrations.[5][13][14]

  • Overcoming Drug Resistance: Studies have demonstrated that survivin is upregulated in RCC cells resistant to rapamycin and statins.[15][16] YM155 treatment successfully down-regulates survivin in these resistant cells, reversing the resistance phenotype and enhancing the therapeutic efficacy of the primary drug both in vitro and in vivo.[15][16]

  • Combination Therapy: The efficacy of YM155 is significantly enhanced when combined with other anticancer agents.

    • mTOR Inhibitors: YM155 augments the anticancer activity of mTOR inhibitors like temsirolimus and rapamycin in RCC cell lines and xenograft models.[5][15]

    • Immunotherapy: In a murine RCC model, the combination of YM155 and interleukin-2 (IL-2) resulted in an additive antitumor effect, decreasing tumor weight and lung metastasis while also suppressing immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells.[4][13]

    • TRAIL Sensitization: YM155 sensitizes RCC cells to TRAIL-mediated apoptosis by downregulating Mcl-1 and c-FLIP.[10][11]

Data Presentation

Table 1: In Vitro Efficacy of this compound (YM155) in RCC Cell Lines
Cell LineSubtypeAssayEndpointResultReference
Caki-1, ACHN, RENCA, KPK-1Clear Cell, PapillaryCell Proliferation72 hoursIC50: ~3–8 nM[13][14]
786-O, RCC4, A498, Caki-2Clear CellCell Viability (MTT)72 hoursIC50: ~10-40 nM[5]
Caki-1Clear CellApoptosis (Flow Cytometry)24 hours48.38% apoptosis at 50 nM[12]
ACHNPapillaryApoptosis (Flow Cytometry)24 hours20.37% apoptosis at 50 nM[12]
UOK-276ChromophobeApoptosis (Flow Cytometry)24 hours7.68% apoptosis at 50 nM[12]
Caki-1Clear CellCell Viability (MTT)24 hours77% reduction at 50 nM[12]
ACHNPapillaryCell Viability (MTT)24 hours78% reduction at 50 nM[12]
Table 2: In Vivo Efficacy of this compound (YM155) in RCC Xenograft Models
ModelTreatmentDosing ScheduleKey FindingsReference
Caki-1-RapR Xenograft (Nude Mice)YM155 + RapamycinNot specifiedYM155 significantly enhanced the antitumor effects of rapamycin.[15]
Caki-1-staR Xenograft (Nude Mice)YM155 + SimvastatinNot specifiedYM155 significantly enhanced the antitumor effects of simvastatin.[16]
786-O Xenograft (Mice)YM155 + TemsirolimusNot specifiedCombination produced a significant decrease in survivin expression and tumor proliferation, with increased apoptosis.[5]
RENCA Orthotopic & Metastatic Model (BALB/c Mice)YM155 + IL-2Not specifiedAdditive decrease in tumor weight and lung metastasis.[4][13]
Caki-1, ACHN, UOK-276 Xenografts (Nude Mice)YM155 (5 mg/kg)Intraperitoneal injectionSignificantly reduced tumor growth compared to control.[12]

Detailed Experimental Protocols

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis culture 1. RCC Cell Culture (e.g., Caki-1, 786-O, ACHN) viability 2. Cell Viability Assay (MTT / WST-1) culture->viability apoptosis 3. Apoptosis Assay (Annexin V / PI Staining) viability->apoptosis western 4. Western Blot (Survivin, Caspase-3) apoptosis->western implant 5. Xenograft Implantation (Subcutaneous / Orthotopic) western->implant treat 6. YM155 Administration (IP / IV) implant->treat measure 7. Tumor Growth Monitoring (Calipers / Imaging) treat->measure harvest 8. Tumor Harvest & Analysis (IHC / Western) measure->harvest analyze 9. Quantify Results (IC50, Tumor Volume, Protein Levels) harvest->analyze

Caption: Experimental workflow for evaluating YM155 in RCC models.
Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is used to determine the concentration of YM155 that inhibits cell growth by 50% (IC50).

Materials:

  • RCC cell lines (e.g., 786-O, Caki-1, ACHN)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (YM155) stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed RCC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of YM155 in complete medium. Remove the existing medium from the cells and add 100 µL of the YM155 dilutions (ranging from low nM to µM concentrations) or vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[5]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C if using SDS.[17]

  • Measurement: Read the absorbance at 570 nm using a multi-well plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after YM155 treatment.

Materials:

  • RCC cells

  • 6-well plates

  • This compound (YM155)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of YM155 (e.g., 50 nM) or vehicle control for 24-48 hours.[5][12]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and centrifuge.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blotting for Survivin Expression

This protocol is used to detect the change in survivin protein levels following YM155 treatment.

Materials:

  • Treated cell lysates or tumor homogenates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against survivin (diluted in blocking buffer) overnight at 4°C. Also probe a separate membrane or strip the first one and re-probe for a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify band intensity relative to the loading control.

Protocol 4: Murine Xenograft Model for In Vivo Efficacy

This protocol outlines a general procedure for testing the antitumor activity of YM155 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID mice)

  • RCC cell line (e.g., Caki-1, 786-O) prepared in PBS or Matrigel

  • This compound (YM155) formulated for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 RCC cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer YM155 (e.g., 2-5 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) and schedule (e.g., once or twice daily for 15 days).[1][12]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Ex Vivo Analysis: Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for survivin, Ki-67 (proliferation), and cleaved caspase-3 (apoptosis), or for Western blotting.[5]

References

Application Notes and Protocols: YM155 and STAT3 Inhibitors in Diffuse Large B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combined therapeutic potential of YM155, a Survivin suppressant, and STAT3 inhibitors in Diffuse Large B-cell Lymphoma (DLBCL).

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and heterogeneous malignancy. Two key pathways implicated in its pathogenesis are the anti-apoptotic machinery, driven by proteins like Survivin, and pro-survival signaling cascades, notably the STAT3 pathway.[1] Survivin, an inhibitor of apoptosis protein, is highly expressed in many cancers, including DLBCL, and its presence is often associated with a poor prognosis.[2][3] YM155 (sepantronium bromide) is a small molecule suppressant of Survivin expression.[3] Concurrently, the Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in various cancers, particularly the Activated B-cell-like (ABC) subtype of DLBCL, promoting cell proliferation and survival.[4][5][6] The inhibition of STAT3 has emerged as a promising therapeutic strategy for these hard-to-treat lymphomas.[4][7] Preclinical evidence strongly suggests a synergistic anti-tumor effect when combining YM155 with STAT3 inhibitors, offering a novel therapeutic avenue for DLBCL.[1]

Signaling Pathways and Mechanisms of Action

The combination of YM155 and STAT3 inhibitors targets two critical nodes in DLBCL cell survival. YM155 acts by downregulating the expression of Survivin, an inhibitor of apoptosis protein.[3] This leads to an increased susceptibility of cancer cells to apoptosis. The STAT3 signaling pathway, often activated by upstream cytokines like IL-6 and IL-10, promotes the transcription of genes involved in cell proliferation and survival.[8] STAT3 inhibitors block this pathway, thereby halting these pro-growth signals. The concurrent inhibition of both pathways leads to a potent, synergistic induction of apoptosis in DLBCL cells.[1]

DOT Script for YM155 and STAT3 Signaling Pathway

YM155_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 pSTAT3 STAT3_Dimer pSTAT3 Dimer pSTAT3->STAT3_Dimer STAT3_Dimer_N pSTAT3 Dimer STAT3_Dimer->STAT3_Dimer_N Translocation Survivin_mRNA Survivin mRNA Survivin Survivin (Anti-apoptotic) Survivin_mRNA->Survivin Translation Apoptosis Apoptosis Survivin->Apoptosis Gene_Transcription Gene Transcription (e.g., c-Myc, Bcl-xL) STAT3_Dimer_N->Gene_Transcription Gene_Transcription->Survivin_mRNA Transcription Cytokine Cytokine (e.g., IL-6, IL-10) Cytokine->Cytokine_Receptor STAT3_Inhibitor STAT3 Inhibitor (e.g., AG490, STA-21) STAT3_Inhibitor->STAT3 YM155 YM155 YM155->Survivin_mRNA Suppresses Transcription

Caption: Combined inhibition of STAT3 and Survivin pathways in DLBCL.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the combination of YM155 with other agents in DLBCL.

Table 1: In Vitro Efficacy of YM155 in Combination with Bendamustine in DLBCL Cell Lines [9]

Cell LineTreatment% Cell Viability (24h)% Sub-G1 Population (Apoptosis) (48h)
DB YM155 (10 nmol/L)Not specified5.9%
Bendamustine (250 µmol/L)Not specified6.5%
YM155 + BendamustineGreater decrease27%
SU-DHL-8 YM155 (10 nmol/L)Not specified19%
Bendamustine (100 µmol/L)Not specified32%
YM155 + BendamustineGreater decrease58%
WSU-DLCL2 YM155 (10 nmol/L)Not specified46%
Bendamustine (150 µmol/L)Not specified30%
YM155 + BendamustineGreater decrease71%

Table 2: In Vivo Efficacy of YM155 Combinations in DLBCL Xenograft Models [9]

Xenograft ModelTreatment GroupMedian Survival (days)Outcome
DB YM155 + BendamustineNot specifiedComplete tumor regression
SU-DHL-8 Vehicle45.5-
(Disseminated)YM155 alone68-
Bendamustine + Rituximab57.5-
YM155 + Rituximab78-
YM155 + Bendamustine + Rituximab86Significantly prolonged survival vs. dual combos

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the effect of YM155 and STAT3 inhibitors on the viability of DLBCL cells.

DOT Script for Cell Viability Assay Workflow

Cell_Viability_Workflow Start Start Seed_Cells Seed DLBCL cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with YM155, STAT3 inhibitor, or combination Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Fluor™ reagent Incubate->Add_Reagent Measure_Fluorescence Measure fluorescence (Infinite 200 PRO) Add_Reagent->Measure_Fluorescence Analyze_Data Normalize to control and calculate % viability Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cell viability assessment.

Materials:

  • DLBCL cell lines (e.g., DB, SU-DHL-8, WSU-DLCL2)[9]

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • YM155

  • STAT3 inhibitors (e.g., AG490, STA-21)[1]

  • CellTiter-Fluor™ Cell Viability Assay kit (Promega)[9]

  • Plate reader capable of measuring fluorescence (e.g., Tecan Infinite 200 PRO)[9]

Procedure:

  • Culture DLBCL cells to a logarithmic growth phase.

  • Seed the cells in 96-well plates at an appropriate density.

  • Prepare serial dilutions of YM155 and the STAT3 inhibitor.

  • Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[10]

  • At the end of the incubation period, add the CellTiter-Fluor™ reagent to each well according to the manufacturer's instructions.[9]

  • Incubate for the recommended time to allow for the generation of a fluorescent signal.

  • Measure the fluorescence using a plate reader.[9]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol details the quantification of apoptosis in DLBCL cells following treatment.

Materials:

  • DLBCL cell lines

  • YM155 and STAT3 inhibitors

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed DLBCL cells in 6-well plates and allow them to attach or reach a suitable density.

  • Treat the cells with YM155, a STAT3 inhibitor, or the combination for 48 hours.[9]

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[10]

  • Quantify the percentage of apoptotic cells (Annexin V-positive) in the sub-G1 population.[9]

Protocol 3: Western Blot Analysis

This protocol is for assessing changes in protein expression levels, such as Survivin and components of the STAT3 pathway.

Materials:

  • Treated DLBCL cells

  • RIPA buffer with protease and phosphatase inhibitors[9]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against Survivin, STAT3, phospho-STAT3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse treated cells in RIPA buffer on ice.[9]

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Protocol 4: In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the anti-tumor efficacy of YM155 and STAT3 inhibitor combinations in a mouse model of DLBCL.

DOT Script for Xenograft Model Workflow

Xenograft_Workflow Start Start Implant_Cells Subcutaneously implant DLBCL cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer YM155, STAT3 inhibitor, combination, or vehicle Randomize_Mice->Administer_Treatment Monitor_Mice Monitor tumor volume and body weight Administer_Treatment->Monitor_Mice Assess_Endpoint Assess primary endpoint (e.g., tumor growth inhibition, survival) Monitor_Mice->Assess_Endpoint End End Assess_Endpoint->End

Caption: General workflow for in vivo xenograft studies.

Materials:

  • Immunodeficient mice (e.g., BALB/c nu/nu or NSG)[11][12]

  • DLBCL cell lines (e.g., DB, SU-DHL-8)[9]

  • Matrigel (optional)

  • YM155 and STAT3 inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of DLBCL cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[11] For disseminated models, intravenous injection can be performed.[9]

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

  • Administer the drugs according to the desired schedule and route. For example, YM155 can be administered via continuous subcutaneous infusion.[11]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • For survival studies, monitor the mice until they meet the criteria for euthanasia.[9]

Conclusion

The combination of YM155 and STAT3 inhibitors represents a rational and promising therapeutic strategy for DLBCL. The provided protocols offer a framework for the preclinical evaluation of this combination, from initial in vitro screening to in vivo efficacy studies. Further investigation into the molecular mechanisms of synergy and the identification of predictive biomarkers will be crucial for the clinical translation of this approach.

References

Application Notes and Protocols for In Vivo Continuous Infusion of Sepantronium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium Bromide, also known as YM155, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy, making it an attractive target for cancer treatment.[2] Preclinical and clinical studies have demonstrated that this compound induces apoptosis and inhibits tumor growth in various cancer models. Due to its pharmacokinetic profile, the most common and effective method for in vivo administration in preclinical models is continuous infusion, typically achieved through the use of implantable osmotic pumps.

These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, detailed protocols for continuous infusion, and a summary of quantitative data from preclinical studies.

Mechanism of Action

This compound primarily functions by inhibiting the promoter activity of the survivin gene (BIRC5), leading to the downregulation of survivin mRNA and protein levels. This suppression of survivin disrupts its anti-apoptotic functions, ultimately leading to programmed cell death. The signaling cascade initiated by this compound is multifaceted, impacting several key cellular pathways:

  • Induction of Apoptosis: By reducing survivin levels, this compound facilitates the activation of caspases, including caspase-3, -7, -8, and -9, to execute the apoptotic program.[2]

  • Downregulation of Anti-Apoptotic Proteins: Beyond survivin, it has been shown to decrease the levels of other critical survival proteins, such as Mcl-1 and XIAP.[3][4]

  • Generation of Reactive Oxygen Species (ROS): this compound can induce mitochondrial ROS, contributing to DNA damage and cytotoxicity.[5]

  • Modulation of Cellular Metabolism: Recent studies have shown that this compound can activate AMP-activated protein kinase (AMPK) and subsequently suppress the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[6][7]

Signaling Pathway Diagram

Sepantronium_Bromide_Signaling_Pathway cluster_input Drug Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome YM155 This compound (YM155) Survivin_Promoter Survivin Promoter YM155->Survivin_Promoter Inhibits AMPK AMPK YM155->AMPK Activates ROS Mitochondrial ROS YM155->ROS Induces XIAP XIAP ⇩ YM155->XIAP Downregulates Survivin Survivin (BIRC5) ⇩ Survivin_Promoter->Survivin mTORC1 mTORC1 ⇩ AMPK->mTORC1 Inhibits DNA_Damage DNA Damage ⇧ ROS->DNA_Damage Caspases Caspase Activation ⇧ Survivin->Caspases Inhibits mTORC1->Survivin Mcl1 Mcl-1 ⇩ mTORC1->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Inhibits XIAP->Caspases Inhibits Caspases->Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of this compound (YM155).

Quantitative Data from In Vivo Studies

The following tables summarize data from various preclinical studies utilizing continuous infusion of this compound in xenograft models.

Tumor Model Cell Line Animal Model This compound Dose Infusion Duration Key Findings
Gastric CancerSGC-7901Nude Mice5 mg/kg/day7 daysSignificant inhibition of tumor growth.[2][5]
Prostate CancerPC-3Nude Mice3-10 mg/kg3 daysInduced massive tumor regression.[8]
Lung CancerCalu 6Nude Mice2 mg/kg7 daysComplete tumor regression when combined with docetaxel.[9]
Melanoma-Nude Mice-3 or 7 daysAntitumor activity demonstrated.
B-Cell LymphomaDLBCL DB--7 daysComplete tumor regression in combination with bendamustine.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Continuous Infusion

Materials:

  • This compound (YM155) powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes

Procedure:

  • Reconstitution: Aseptically weigh the required amount of this compound powder. Reconstitute the powder in sterile 0.9% saline to the desired stock concentration. One report suggests adding 30 mg of the product to 1 ml of physiological saline.[11] The mixed solution should be used immediately.[11]

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution.

  • Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile tube.

  • Pump Filling: Under sterile conditions, fill the osmotic pumps with the this compound solution according to the manufacturer's instructions. Ensure no air bubbles are present in the pump reservoir.

Important Considerations:

  • Stability: this compound is reported to be unstable in alkaline conditions (pH > 8.5) and in the presence of certain buffers, particularly PBS.[12] Therefore, reconstitution in neutral, unbuffered sterile saline is recommended.

  • Light Sensitivity: While not explicitly stated in all preclinical protocols, clinical preparations are handled in a controlled light environment. It is prudent to protect the solution from light during preparation and loading.

Protocol 2: In Vivo Continuous Infusion using Osmotic Pumps

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • ALZET® osmotic pumps (e.g., Model 1007D for 7-day infusion) filled with this compound solution.[10]

Procedure:

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Once the desired level of anesthesia is achieved, place the animal in a prone position.

  • Surgical Site Preparation: Shave the dorsal area between the scapulae. Cleanse the surgical site with an antiseptic solution.

  • Incision: Make a small midline incision (approximately 1 cm) through the skin.

  • Subcutaneous Pocket Formation: Insert a sterile hemostat into the incision and bluntly dissect the subcutaneous tissue to create a small pocket large enough to accommodate the osmotic pump.

  • Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-Operative Care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as per institutional guidelines. Monitor the animal's health and tumor growth for the duration of the experiment. Tumor size should be measured regularly (e.g., every three days).[5]

Experimental Workflow Diagram

Sepantronium_Bromide_In_Vivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Tumor_Inoculation Tumor Cell Inoculation in Mice Tumor_Growth Allow Tumors to Reach ~80-100 mm³ Tumor_Inoculation->Tumor_Growth Pump_Implant Surgical Implantation of Osmotic Pumps Tumor_Growth->Pump_Implant Drug_Prep Prepare this compound Solution Pump_Fill Fill Osmotic Pumps Drug_Prep->Pump_Fill Pump_Fill->Pump_Implant Infusion Continuous Infusion (e.g., 7 days) Pump_Implant->Infusion Monitoring Monitor Animal Health & Tumor Volume Infusion->Monitoring Endpoint Experiment Endpoint Monitoring->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Tissue_Analysis Immunohistochemistry/ Western Blot of Tumors Tumor_Excision->Tissue_Analysis Data_Analysis Analyze Tumor Growth Inhibition Data Tumor_Excision->Data_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for Assessing YM155 Efficacy in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of YM155, a potent survivin suppressant, in three-dimensional (3D) tumor spheroid models. The protocols outlined below detail methods for spheroid culture, treatment with YM155, and subsequent assessment of viability, apoptosis, and growth inhibition.

Introduction to YM155

YM155 (also known as sepantronium bromide) is a small molecule inhibitor that has demonstrated anti-tumor activity in a variety of cancers.[1] Its primary mechanism of action is the suppression of survivin, an inhibitor of apoptosis (IAP) protein that is overexpressed in many human tumors and is associated with treatment resistance and poor clinical outcomes.[2][3] YM155 has been shown to inhibit the promoter activity of the survivin gene, leading to decreased survivin mRNA and protein levels.[2][4] This, in turn, promotes apoptosis and inhibits tumor growth.[2][5] In addition to its role as a survivin suppressant, YM155 has also been reported to induce DNA damage and modulate autophagy.[3][4]

Three-dimensional spheroid cultures are increasingly utilized in cancer research as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[6][7] This model system is valuable for assessing the efficacy of anti-cancer drugs like YM155.

YM155 Signaling Pathway

The following diagram illustrates the key signaling pathway affected by YM155.

YM155_Pathway cluster_0 YM155 Action cluster_1 Cellular Consequences YM155 YM155 Survivin_Promoter Survivin Promoter YM155->Survivin_Promoter Inhibits Survivin_Expression Survivin (BIRC5) Expression Survivin_Promoter->Survivin_Expression Apoptosis Apoptosis Survivin_Expression->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Survivin_Expression->Cell_Cycle_Arrest Promotes Progression Tumor_Growth Tumor Growth Survivin_Expression->Tumor_Growth Promotes Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: YM155 inhibits the survivin promoter, leading to decreased survivin expression, which in turn induces apoptosis and cell cycle arrest, ultimately inhibiting tumor growth.

Experimental Workflow for Assessing YM155 Efficacy

A generalized workflow for evaluating YM155 in 3D spheroid cultures is presented below.

Experimental_Workflow cluster_0 Spheroid Generation cluster_1 YM155 Treatment cluster_2 Efficacy Assessment Cell_Seeding Seed Cells in Low-Adhesion Plate Spheroid_Formation Incubate for Spheroid Formation (48-72h) Cell_Seeding->Spheroid_Formation YM155_Treatment Treat Spheroids with Varying YM155 Concentrations Spheroid_Formation->YM155_Treatment Growth_Assay Spheroid Growth/ Size Measurement YM155_Treatment->Growth_Assay Viability_Assay Viability Assessment (ATP, Live/Dead Staining) YM155_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) YM155_Treatment->Apoptosis_Assay

Caption: Experimental workflow for assessing YM155 efficacy in 3D spheroids, from generation to treatment and subsequent analysis.

Quantitative Data Summary

The following tables summarize quantitative data on YM155 efficacy from various studies.

Table 1: IC50 Values of YM155 in Neuroblastoma Cell Lines

Cell Line IC50 (nM)
Six NB cell lines 8 - 212

[2]

Table 2: Effects of YM155 on Neuroblastoma Cells

Parameter Observation Fold Change
Apoptosis Induction Dose-dependent increase ~2-7 fold
Survivin Protein Levels Dose-dependent reduction ~4-fold reduction
In vivo Tumor Burden Inhibition compared to control ~3-fold

[2]

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of tumor spheroids using the liquid overlay technique in low-adhesion microplates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well or 384-well plates

  • Hemocytometer or automated cell counter

  • Sterile microcentrifuge tubes

Procedure:

  • Culture cancer cells in standard 2D culture flasks to ~80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Prepare a cell suspension at the desired concentration (e.g., 1,000 to 5,000 cells per well).[8]

  • Seed the cell suspension into the wells of an ultra-low attachment plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.[9]

Protocol 2: YM155 Treatment of 3D Spheroids

Materials:

  • Established 3D spheroids (from Protocol 1)

  • YM155 stock solution (dissolved in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of YM155 in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells, typically below 0.1%.[10]

  • Carefully remove half of the medium from each well containing a spheroid.

  • Add the YM155 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the spheroids with YM155 for the desired treatment duration (e.g., 48 hours, 7 days).[4][10]

Protocol 3: Spheroid Growth and Size Assessment

This protocol details the monitoring of spheroid growth over time.

Materials:

  • Treated 3D spheroids

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At regular intervals (e.g., every 24 or 48 hours) during the treatment period, capture brightfield images of the spheroids in each well.

  • Use image analysis software to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3) * π * (radius)^3.

  • Plot the spheroid growth curves over time for each treatment condition.[11]

Protocol 4: Spheroid Viability Assessment

This section provides two common methods for assessing spheroid viability.

Method A: ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)

This assay measures the amount of ATP, which is proportional to the number of metabolically active cells.[11]

Materials:

  • Treated 3D spheroids

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Follow the manufacturer's instructions for the CellTiter-Glo® 3D assay.

  • Equilibrate the plate and the assay reagent to room temperature.

  • Add the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the vehicle-treated control to determine the percentage of viable cells.

Method B: Live/Dead Staining

This method uses fluorescent dyes to distinguish between live and dead cells.[12]

Materials:

  • Treated 3D spheroids

  • Calcein AM (stains live cells green)

  • Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI) (stains dead cells red)

  • Hoechst 33342 (stains all nuclei blue, optional)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Prepare a staining solution containing Calcein AM, EthD-1/PI, and Hoechst 33342 in a suitable buffer (e.g., PBS or culture medium).

  • Carefully remove the treatment medium from the spheroids.

  • Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the spheroids with PBS.

  • Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filter sets.[12]

  • Analyze the images to quantify the number or area of live and dead cells.

Protocol 5: Apoptosis Assessment

This protocol describes the measurement of caspase activity, a hallmark of apoptosis.

Materials:

  • Treated 3D spheroids

  • Caspase-Glo® 3/7 Assay kit or similar fluorescent caspase substrate

  • Luminometer or fluorescence plate reader

Procedure:

  • Follow the manufacturer's protocol for the chosen caspase assay.

  • Equilibrate the plate and assay reagent to room temperature.

  • Add the caspase assay reagent to each well.

  • Mix gently by orbital shaking.

  • Incubate at room temperature for the recommended time (e.g., 30 minutes to 1 hour), protected from light.

  • Measure the luminescence or fluorescence using a plate reader.[10]

  • An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.

Logical Relationships of Assessment Methods

The following diagram illustrates the relationship between the different assessment methods and the cellular events they measure.

Assessment_Methods cluster_0 Cellular Response cluster_1 Assessment Assay YM155_Effect YM155 Effect on Spheroid Growth_Inhibition Growth Inhibition YM155_Effect->Growth_Inhibition Loss_of_Viability Loss of Viability YM155_Effect->Loss_of_Viability Apoptosis_Induction Apoptosis Induction YM155_Effect->Apoptosis_Induction Size_Measurement Spheroid Size Measurement Growth_Inhibition->Size_Measurement Measured by ATP_Assay ATP Assay (CellTiter-Glo) Loss_of_Viability->ATP_Assay Measured by Live_Dead_Staining Live/Dead Staining Loss_of_Viability->Live_Dead_Staining Measured by Caspase_Assay Caspase Assay Apoptosis_Induction->Caspase_Assay Measured by

Caption: Logical relationship between the cellular effects of YM155 and the corresponding assessment assays in 3D spheroid cultures.

References

YM155 Treatment Protocols for In Vivo Cancer Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM155, also known as sepantronium bromide, is a small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[2][3] YM155 disrupts the expression of survivin, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in a variety of preclinical cancer models.[2][4] These application notes provide detailed protocols and treatment schedules for the use of YM155 in in vivo cancer models, based on a comprehensive review of published studies.

Mechanism of Action

YM155 primarily functions by suppressing the transcription of the BIRC5 gene, which encodes for survivin.[2][5] This leads to a reduction in both mRNA and protein levels of survivin.[2] The downregulation of survivin has several downstream effects, including:

  • Induction of Apoptosis: By inhibiting survivin, YM155 promotes the activation of caspases, key enzymes in the apoptotic cascade, leading to programmed cell death.[6][7] It can activate both the intrinsic and extrinsic apoptotic pathways.[7]

  • Cell Cycle Arrest: YM155 has been shown to cause cell cycle arrest, particularly in the G0/G1 and S phases.[2]

  • DNA Damage: Some studies suggest that YM155 can also induce DNA damage, further contributing to its anti-tumor activity.[5]

  • Modulation of Signaling Pathways: YM155 has been shown to affect signaling pathways such as the EGFR/MAPK pathway.[8]

The following diagram illustrates the proposed signaling pathway of YM155.

YM155_Signaling_Pathway cluster_0 YM155 Action cluster_1 Cellular Processes YM155 YM155 BIRC5 BIRC5 Gene (Survivin) YM155->BIRC5 Suppresses Transcription CellCycle Cell Cycle Arrest (G0/G1, S phase) YM155->CellCycle Induces DNAdamage DNA Damage YM155->DNAdamage Induces Survivin Survivin Protein BIRC5->Survivin Encodes Caspases Caspase Activation Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed signaling pathway of YM155.

In Vivo Treatment Schedules and Efficacy

The following tables summarize various YM155 treatment schedules and their efficacy in different in vivo cancer models. Continuous infusion is the most commonly reported and effective method of administration.[9]

Table 1: YM155 Monotherapy Treatment Schedules in Xenograft Models

Cancer TypeCell LineAnimal ModelDose (mg/kg/day)Administration Route & DurationOutcomeReference
Gastric CancerSGC-7901Nude Mice57-day continuous infusionMarked inhibition of tumor growth[6]
Non-Small-Cell Lung CancerCalu 6, NCI-H358Mice1-103 or 7-day continuous infusionSignificant antitumor activity[4]
MelanomaA375Mice1-103 or 7-day continuous infusionSignificant antitumor activity[4]
Breast Cancer (TNBC)MDA-MB-231MiceNot specifiedContinuous infusionComplete regression of subcutaneous tumors[3]
Bladder CancerUM-UC-3Mice1-103 or 7-day continuous infusionSignificant antitumor activity[4]
NeuroblastomaLAN-5Mice5Not specifiedMarked tumor regression[2][10]
Hormone-Refractory Prostate CancerPC3MiceNot specified3 and 7-day continuous infusionTumor regression[9]

Table 2: YM155 Combination Therapy Treatment Schedules

Cancer TypeCell LineAnimal ModelCombination AgentYM155 Dose & ScheduleOutcomeReference
Non-Small-Cell Lung CancerCalu 6MiceDocetaxel (20 mg/kg)2 mg/kg, 7-day continuous infusion (concomitant or before)Complete tumor regression[11]
Non-Small-Cell Lung CancerNot specifiedMicePlatinum compoundsNot specifiedDelayed tumor growth[1]

Experimental Protocols

The following are detailed protocols for key experiments involving YM155 in in vivo cancer models.

Protocol 1: Xenograft Tumor Model Establishment
  • Cell Culture: Culture the desired human cancer cell line (e.g., SGC-7901, LAN-5) under standard conditions.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5 x 106 to 1 x 107 cells/100 µL.

  • Animal Model: Use immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor formation. Measure tumor dimensions (length and width) with calipers and calculate tumor volume using the formula: Volume = (length × width2) / 2.

  • Treatment Initiation: Begin YM155 treatment when tumors reach a predetermined size (e.g., 80-100 mm3).[12]

Protocol 2: YM155 Administration via Micro-Osmotic Pump

Continuous infusion using a micro-osmotic pump is the preferred method for maintaining stable plasma concentrations of YM155.

  • YM155 Preparation: Dissolve YM155 in a suitable vehicle (e.g., saline). The concentration will depend on the pump's flow rate and the desired dosage.

  • Pump Priming: Fill the micro-osmotic pumps (e.g., Alzet) with the YM155 solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4-6 hours.

  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Make a small subcutaneous incision on the back, slightly posterior to the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the primed micro-osmotic pump into the pocket.

    • Close the incision with wound clips or sutures.

  • Post-Operative Care: Monitor the animals for recovery and signs of distress. Provide post-operative analgesics as required.

Protocol 3: Assessment of Anti-Tumor Efficacy and Toxicity
  • Tumor Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.

  • Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.[4]

  • Endpoint: At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice.[12]

  • Tumor Excision and Analysis:

    • Excise the tumors and record their final weight.

    • A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for Western blot analysis to assess the expression of survivin and other relevant markers.[6]

  • Organ Collection: Collect major organs (e.g., heart, liver, lung, kidney) for histopathological analysis to evaluate any potential organ toxicity.[6]

The following diagram illustrates a typical experimental workflow for in vivo YM155 treatment.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Monitoring & Analysis CellCulture 1. Cancer Cell Culture Xenograft 2. Xenograft Implantation (Subcutaneous) CellCulture->Xenograft TumorGrowth 3. Tumor Growth to ~80-100 mm³ Xenograft->TumorGrowth Randomization 4. Randomize into Treatment Groups TumorGrowth->Randomization Treatment 5. YM155 Administration (e.g., 7-day continuous infusion) Randomization->Treatment Monitor 6. Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint 7. Endpoint & Euthanasia Monitor->Endpoint Analysis 8. Tumor & Organ Analysis (Weight, IHC, Western Blot) Endpoint->Analysis

References

Reversing Chemoresistance with Sepantronium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure and disease progression. One key player in this resistance is the overexpression of inhibitor of apoptosis (IAP) proteins, such as survivin. Sepantronium Bromide (product name YM155), a small molecule inhibitor, has emerged as a promising agent to counteract this resistance. Initially identified as a survivin suppressant, its mechanism of action is now understood to be multifaceted, involving the induction of DNA damage and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[1][2][3]

These application notes provide a comprehensive guide for researchers utilizing this compound to study and potentially reverse chemoresistance in cancer cell lines. Detailed protocols for key experimental assays are provided, along with summarized quantitative data from various studies to facilitate experimental design and data interpretation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anti-cancer effects through several interconnected pathways. While it was first recognized for its ability to suppress the transcription of the BIRC5 gene, which encodes for survivin, its activity is more complex.[3]

  • Survivin Suppression: By inhibiting the expression of survivin, an IAP that is highly expressed in most cancers and is associated with poor prognosis, this compound removes a critical block on the apoptotic machinery.[4][5] This sensitizes cancer cells to the pro-apoptotic signals induced by conventional chemotherapeutic agents.

  • Induction of DNA Damage: this compound has been shown to cause DNA double-strand breaks, leading to cell cycle arrest and the activation of DNA damage response pathways.[2][3] This intrinsic DNA-damaging activity contributes to its cytotoxic effects, particularly in combination with other DNA-damaging agents.

  • Generation of Reactive Oxygen Species (ROS): The production of ROS is a key component of this compound's mechanism.[1][2] This oxidative stress can damage cellular components, including DNA and mitochondria, further pushing the cell towards apoptosis.

The interplay of these mechanisms makes this compound a potent tool for investigating the reversal of chemoresistance.

Data Presentation: Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, both as a monotherapy and in combination with other chemotherapeutic agents.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MOLT-4T-cell Acute Lymphoblastic Leukemia1820 (1.82 µM)[5]
Multiple Myeloma Cell Lines (Panel of 10)Multiple Myeloma2 - 50[6]
BFTC905, BFTC909, TSGH8301, T24Transitional Cell Carcinoma≤20[3]
MDA-MB-231Triple-Negative Breast Cancer32[1]

Table 2: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents

Cancer Cell LineCombination AgentEffectReference
NSCLC cell linesPlatinum-based drugsSynergistic increase in apoptosis and caspase-3 activity[7]
Calu 6 (NSCLC xenograft)DocetaxelEnhanced tumor regression and increased apoptosis
Triple-Negative Breast Cancer cell linesMicrotubule-targeting agentsSynergistic antiproliferative and caspase-inducing effects
Gemcitabine-resistant urothelial carcinoma cellsGemcitabine/CisplatinNo additive cytotoxic effects observed[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on chemoresistance are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and its combination with other drugs on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (YM155)

  • Chemotherapeutic agent of choice

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and/or the chemotherapeutic agent in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound and/or other chemotherapeutic agents for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis, such as survivin, caspases, and Bcl-2 family members.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like GAPDH or β-actin to normalize protein levels.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound in chemoresistance studies.

experimental_workflow start Cancer Cell Culture treatment Treatment with This compound +/- Chemotherapy start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis chemoresistance_reversal chemo Chemotherapy chemo_res Chemoresistant Cancer Cell chemo->chemo_res survivin ↑ Survivin Expression chemo_res->survivin apoptosis_block Blockage of Apoptosis survivin->apoptosis_block sepantronium This compound (YM155) survivin_down ↓ Survivin Expression sepantronium->survivin_down apoptosis_induce Induction of Apoptosis survivin_down->apoptosis_induce cell_death Cell Death apoptosis_induce->cell_death signaling_pathway cluster_0 This compound (YM155) Effects cluster_1 Cellular Response ym155 This compound ros ↑ Reactive Oxygen Species (ROS) ym155->ros dna_damage DNA Damage ym155->dna_damage survivin_promoter Survivin Promoter Inhibition ym155->survivin_promoter akt_foxo AKT/FoxO Axis Modulation ros->akt_foxo cell_cycle Cell Cycle Arrest dna_damage->cell_cycle survivin_exp ↓ Survivin Expression survivin_promoter->survivin_exp akt_foxo->survivin_exp apoptosis Apoptosis Induction survivin_exp->apoptosis cell_cycle->apoptosis

References

Troubleshooting & Optimization

Optimizing Sepantronium Bromide (YM155) Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Sepantronium Bromide (also known as YM155) for in vitro experiments. It includes troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (YM155)?

This compound is primarily known as a potent suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3][4] It was initially identified through high-throughput screening for its ability to inhibit the activity of the survivin gene promoter.[5] By downregulating survivin, YM155 promotes apoptosis and inhibits cell proliferation in cancer cells, where survivin is often overexpressed.[1][3][4][6] More recent studies suggest that YM155 also induces DNA damage and oxidative stress, which contribute to its cytotoxic effects.[7][8][9]

Q2: How does this compound induce apoptosis?

This compound induces apoptosis through multiple pathways. Its primary mechanism involves the downregulation of survivin, which leads to increased activity of caspases, key executioners of apoptosis.[1][2] Specifically, treatment with YM155 has been shown to result in the cleavage of caspase-3 and PARP.[10] Additionally, it can downregulate other anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][11] The induction of DNA damage by YM155 also contributes to the activation of apoptotic pathways.[7][8]

Q3: What is the recommended starting concentration range for in vitro experiments?

The effective concentration of this compound is highly cell-line dependent. However, a common starting point for in vitro experiments is in the low nanomolar (nM) range. IC50 values have been reported to range from as low as 0.35 nM to over 10,000 nM in various cancer cell lines.[12] For many sensitive cell lines, including various prostate, melanoma, and neuroblastoma cell lines, IC50 values are typically between 0.5 nM and 50 nM.[2][12][13] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Q4: What is a typical incubation time for this compound treatment?

Incubation times can vary depending on the cell line and the specific endpoint being measured. Common incubation periods range from 24 to 120 hours.[1][2][12][13][14] For cell viability assays, a 48 to 72-hour incubation is frequently used.[2][13] Shorter incubation times may be sufficient for detecting early events like changes in protein expression, while longer incubations are often necessary to observe significant apoptosis or inhibition of cell proliferation.

Q5: How should I dissolve and store this compound?

This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[2][13] It is important to note that YM155 has been reported to be chemically unstable, particularly in alkaline pH and in the presence of certain buffers like PBS.[15] It is recommended to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C or -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells. - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No significant effect on cell viability observed. - Cell line is resistant to YM155.- Suboptimal drug concentration or incubation time.- Drug degradation.- Verify survivin expression in your cell line.- Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM) and a time-course experiment (24, 48, 72, 96 hours).- Prepare fresh drug dilutions for each experiment.[15]
Unexpected cell morphology or toxicity in control wells. - DMSO concentration is too high.- Contamination (microbial or chemical).- Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.- Use sterile techniques and fresh, high-quality reagents.
Difficulty reproducing published results. - Differences in cell line passage number or source.- Variations in experimental conditions (e.g., media, serum).- Instability of the compound.[15]- Standardize cell culture conditions and use low-passage cells.- Carefully replicate all parameters from the original study.- Always prepare fresh dilutions of YM155.
Inconsistent Western blot results for survivin downregulation. - Inappropriate antibody.- Suboptimal protein extraction or loading.- Timing of sample collection.- Validate your survivin antibody.- Perform a total protein quantification to ensure equal loading.- Collect samples at multiple time points post-treatment to capture the dynamics of survivin expression.

Data Presentation: Efficacy of this compound (YM155) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (hours)AssayReference
PC-3Prostate Cancer2.348Sulforhodamine B[2][13]
PPC-1Prostate Cancer2.3 - 1148Sulforhodamine B[2][13]
DU145Prostate Cancer2.3 - 1148Sulforhodamine B[2][13]
SK-MEL-5Melanoma2.3 - 1148Sulforhodamine B[2][13]
A375Melanoma2.3 - 1148Sulforhodamine B[2][13]
MOLT-4T-cell Acute Lymphoblastic LeukemiaNot specified (growth inhibition observed)24, 48, 72MTT[1][3]
BFTC905Bladder Cancer≤20Not specifiedCytotoxicity Assay[16]
UKF-NB-3Neuroblastoma0.49120MTT[12][14]
UKF-NB-6Neuroblastoma0.65120MTT[12]
ACT1Anaplastic Thyroid Cancer3.24Not specifiedalamarBlue[17]
THJ16TAnaplastic Thyroid Cancer5.10Not specifiedalamarBlue[17]
THJ29TAnaplastic Thyroid Cancer18.64Not specifiedalamarBlue[17]
THJ11TAnaplastic Thyroid Cancer73.39Not specifiedalamarBlue[17]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[3]

Visualizations

Sepantronium_Bromide_Signaling_Pathway YM155 This compound (YM155) Survivin_Promoter Survivin Gene Promoter YM155->Survivin_Promoter Inhibits DNA_Damage DNA Damage YM155->DNA_Damage Induces Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Caspase_Activation Caspase Activation (e.g., Caspase-3) Survivin_Protein->Caspase_Activation Inhibits Cell_Proliferation Cell Proliferation Survivin_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces DNA_Damage->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Cell_Proliferation Inhibits

Caption: Simplified signaling pathway of this compound (YM155).

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture dose_response Dose-Response Experiment (Determine IC50) cell_culture->dose_response endpoint_assays Endpoint Assays dose_response->endpoint_assays viability Cell Viability (MTT, alamarBlue) endpoint_assays->viability apoptosis Apoptosis (Annexin V/PI) endpoint_assays->apoptosis protein Protein Expression (Western Blot) endpoint_assays->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Logic start Experiment Fails is_reproducible Is the failure reproducible? start->is_reproducible check_basics Check Basics: - Reagents - Calculations - Cell Health is_reproducible->check_basics Yes one_off_error One-off Error (Repeat Experiment) is_reproducible->one_off_error No optimize_params Optimize Parameters: - Concentration - Incubation Time check_basics->optimize_params validate_method Validate Assay: - Positive/Negative Controls - Antibody Specificity optimize_params->validate_method success Successful Experiment validate_method->success one_off_error->start Retry

Caption: A logical flow for troubleshooting failed experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing and mitigating toxicities associated with the investigational anti-cancer agent YM155 in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed toxicities of YM155 in animal models?

A1: Preclinical studies in rats and dogs have identified the primary dose-limiting toxicities of YM155 as hematologic, gastrointestinal, and renal.[1] At higher doses, reversible acute renal tubular necrosis has been observed.[1] In various mouse xenograft models, YM155 has been reported to be well-tolerated at effective anti-tumor doses with minimal systemic toxicity.[2]

Q2: What is the proposed mechanism of YM155-induced toxicity?

A2: The precise mechanisms are not fully elucidated but are thought to be linked to its mechanisms of anti-tumor activity. These include the suppression of survivin, a protein involved in cell division and apoptosis, and the induction of DNA damage and generation of reactive oxygen species (ROS).[3] This increase in oxidative stress can contribute to cellular damage in healthy tissues.

Q3: Are there any known strategies to reduce YM155-related toxicities?

A3: Yes, several strategies can be employed to mitigate YM155-induced toxicities. These include dose modification, hydration protocols to minimize renal toxicity, and the potential co-administration of antioxidants to counteract oxidative stress.

Q4: What is the Maximum Tolerated Dose (MTD) of YM155 in common animal models?

A4: The MTD of YM155 can vary depending on the animal model, administration schedule, and vehicle used. A Phase I clinical trial reported that in preclinical toxicology studies with dogs, plasma steady-state concentrations of 12 to 16 ng/mL were associated with the highest doses examined.[1] For specific MTDs in your chosen model, it is crucial to perform dose-range finding studies.

Troubleshooting Guides

Managing Renal Toxicity

Issue: Elevated serum creatinine and/or blood urea nitrogen (BUN) levels, or histological evidence of kidney damage.

Potential Cause: YM155 can induce reversible acute tubular necrosis, particularly at higher doses.[1]

Troubleshooting Steps:

  • Hydration: Ensure animals are well-hydrated. Intravenous fluid therapy can help maintain renal perfusion and promote the excretion of the drug and its metabolites.[4][5][6]

  • Dose Modification: If signs of nephrotoxicity are observed, consider reducing the dose of YM155 or adjusting the dosing schedule.[7][8]

  • Monitor Renal Function: Regularly monitor serum creatinine, BUN, and urine output.[9] Consider more sensitive biomarkers of kidney injury such as KIM-1 and NGAL for earlier detection.[10][11]

  • Avoid Nephrotoxic Co-medications: Be cautious when co-administering other potentially nephrotoxic agents.

Mitigating Hematological Toxicity

Issue: Significant decreases in white blood cell counts (leukopenia/neutropenia), red blood cell counts (anemia), or platelet counts (thrombocytopenia).

Potential Cause: YM155 can suppress bone marrow function, leading to cytopenias.

Troubleshooting Steps:

  • Monitor Hematological Parameters: Perform complete blood counts (CBCs) with differentials at baseline and regular intervals during treatment.

  • Dose Adjustment/Interruption: If severe cytopenias occur, consider a temporary interruption of treatment or a dose reduction to allow for bone marrow recovery.[7]

  • Supportive Care: In cases of severe neutropenia, consider prophylactic antibiotics to prevent infections. For severe anemia, blood transfusions may be necessary.

Addressing Gastrointestinal Toxicity

Issue: Animals exhibiting signs of weight loss, diarrhea, vomiting, or loss of appetite.

Potential Cause: YM155 can cause direct irritation to the gastrointestinal tract.

Troubleshooting Steps:

  • Monitor for Clinical Signs: Regularly monitor body weight, food and water intake, and stool consistency.[12][13]

  • Supportive Care: Provide nutritional support and anti-diarrheal or anti-emetic medications as needed.

  • Dose Modification: If gastrointestinal toxicity is severe and persistent, a dose reduction or temporary cessation of YM155 may be necessary.[14]

Counteracting Oxidative Stress

Issue: Suspected toxicity related to the generation of Reactive Oxygen Species (ROS).

Potential Cause: YM155 has been shown to induce oxidative stress, which can contribute to off-target toxicity.

Troubleshooting Steps:

  • Antioxidant Co-administration: Consider the co-administration of an antioxidant, such as N-acetylcysteine (NAC). NAC has been shown to mitigate oxidative stress-induced cellular damage by replenishing intracellular glutathione (GSH) levels.[15][16][17][18][19]

  • Dose and Timing of Antioxidant: The dose and timing of NAC administration should be optimized to provide protection without interfering with the anti-tumor efficacy of YM155.

Quantitative Toxicity Data

Currently, publicly available, comprehensive tables of MTD and LD50 values for YM155 across various animal models are limited. Researchers are strongly encouraged to perform initial dose-range finding studies to determine the MTD in their specific experimental setting.

Table 1: Summary of Preclinical Toxicities Observed with YM155

Animal ModelObserved ToxicitiesReference(s)
RatHematologic, Gastrointestinal, Reversible Acute Renal Tubular Necrosis[1]
DogHematologic, Gastrointestinal, Reversible Acute Renal Tubular Necrosis[1]
MouseGenerally well-tolerated in xenograft models[2]

Key Experimental Protocols

1. Assessment of Renal Function in Rats

  • Blood Collection: Collect blood samples via a suitable route (e.g., tail vein, saphenous vein) at baseline and at predetermined time points after YM155 administration.

  • Serum Analysis: Analyze serum for creatinine and BUN levels using a validated biochemical analyzer.

  • Urine Collection: House rats in metabolic cages for 24-hour urine collection.

  • Urinalysis: Measure urine volume, creatinine, and protein levels. Consider measuring novel biomarkers like KIM-1 and NGAL for early detection of kidney injury.

  • Histopathology: At the end of the study, collect kidney tissues, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for tubular necrosis, interstitial inflammation, and other pathological changes.

2. Evaluation of Hematological Parameters in Mice

  • Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into EDTA-coated tubes.

  • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count and differential, platelet count, and hemoglobin concentration.[20]

  • Bone Marrow Analysis (Optional): For a more in-depth analysis, bone marrow can be flushed from the femur and tibia to assess cellularity and progenitor cell populations using flow cytometry or colony-forming unit (CFU) assays.[21]

Signaling Pathways and Experimental Workflows

YM155_Toxicity_Mitigation_Workflow cluster_experiment Experimental Workflow start Start: YM155 Administration to Animal Model observe Observe for Clinical Signs of Toxicity (Weight loss, lethargy, etc.) start->observe monitor Regular Monitoring (Blood, Urine) observe->monitor assess Assess Severity of Toxicity monitor->assess mitigate Implement Mitigation Strategy assess->mitigate Toxicity Observed continue_study Continue Study with Monitoring assess->continue_study No/Mild Toxicity end End of Study/ Consider Humane Endpoint assess->end Severe/Unmanageable Toxicity mitigate->continue_study continue_study->observe

Caption: Experimental workflow for monitoring and mitigating YM155-related toxicity.

YM155_Toxicity_Signaling cluster_pathway Proposed Signaling Pathway for YM155-Induced Toxicity ym155 YM155 ros Increased Reactive Oxygen Species (ROS) ym155->ros dna_damage DNA Damage ym155->dna_damage pi3k PI3K/Akt/mTOR Pathway Inhibition ym155->pi3k ros->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis Apoptosis in Healthy Tissues p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle pi3k->cell_cycle

Caption: Proposed signaling pathways involved in YM155-induced toxicity.

Mitigation_Strategies cluster_mitigation Mitigation Strategies for YM155 Toxicity toxicity YM155-Induced Toxicity renal Renal Toxicity toxicity->renal hematologic Hematological Toxicity toxicity->hematologic gi Gastrointestinal Toxicity toxicity->gi ros_tox Oxidative Stress-Related Toxicity toxicity->ros_tox hydration Hydration Protocols (e.g., IV fluids) hydration->renal dose_mod Dose Modification (Reduction/Delay) dose_mod->renal dose_mod->hematologic dose_mod->gi antioxidants Antioxidant Co-administration (e.g., N-Acetylcysteine) antioxidants->ros_tox supportive Supportive Care (Anti-emetics, etc.) supportive->gi

Caption: Logical relationships between toxicities and mitigation strategies.

References

troubleshooting inconsistent results in YM155 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YM155 in their experiments. Inconsistent results with YM155 can arise from a variety of factors, from its complex mechanism of action to experimental variables. This guide aims to address common issues to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM155?

YM155 was initially identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] It was believed to inhibit the transcriptional activity of the survivin gene promoter.[2] However, more recent studies suggest that the primary mode of action may be the generation of reactive oxygen species (ROS), which then leads to secondary effects such as DNA damage and the suppression of survivin.[3][4] YM155 has also been reported to inhibit topoisomerase activity.[5][6]

Q2: In which cancer cell lines has YM155 shown activity?

YM155 has demonstrated cytotoxic activity in a wide range of human cancer cell lines, including but not limited to:

  • Prostate Cancer: PC-3, PPC-1, DU145[1][2]

  • Neuroblastoma: SH-SY5Y, NGP[5]

  • Lung Cancer: Calu 6, H460[7]

  • Breast Cancer: MDA-MB-231[8]

  • Gastric Cancer [9]

  • Anaplastic Thyroid Cancer [10]

  • Melanoma: SK-MEL-5, A375[2]

Q3: What are the typical concentrations of YM155 used in in vitro experiments?

The effective concentration of YM155 can vary significantly between cell lines. However, most in vitro studies report IC50 values in the low nanomolar range. For example, in neuroblastoma cell lines, IC50 values ranged from 8 to 212 nM.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are the known off-target effects of YM155?

While initially thought to be a specific survivin inhibitor, YM155 has been shown to have other cellular effects. These include the induction of DNA damage and the inhibition of topoisomerase II activity.[5][6][11] These off-target effects may contribute to its cytotoxic activity and could be a source of experimental variability.[12]

Q5: How can drug resistance to YM155 develop?

Resistance to YM155 can develop through several mechanisms. One key factor is the upregulation of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1), which actively pumps YM155 out of the cell.[13] Another mechanism is the downregulation of the solute carrier protein SLC35F2, which is involved in the cellular uptake of YM155.[13] Loss of p53 function has also been implicated in reduced sensitivity to YM155.[13]

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, alamarBlue)
Potential Cause Troubleshooting Steps
Cell Line Heterogeneity Ensure you are using a low passage number of your cell line. Perform cell line authentication to confirm its identity.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all experiments. Even small variations can lead to significant differences in confluence and drug response.
YM155 Degradation Prepare fresh stock solutions of YM155 in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Variable Incubation Times Use a precise timer for all incubation steps, especially the final incubation with the viability reagent.
Presence of Drug Efflux Pumps If you suspect drug resistance, you can co-treat with an ABCB1 inhibitor like verapamil or zosuquidar to see if it restores sensitivity to YM155.[14]
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Potential Cause Troubleshooting Steps
Suboptimal YM155 Concentration or Incubation Time Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process, and the timing of analysis is critical.
Cell Clumping Ensure single-cell suspension before staining and analysis by gentle pipetting or passing through a cell strainer. Cell clumps can lead to inaccurate flow cytometry readings.
Incorrect Gating in Flow Cytometry Use appropriate controls (unstained cells, single-stained cells) to set up your gates correctly for live, apoptotic, and necrotic populations.
Delayed Analysis After Staining Analyze stained cells as soon as possible, as prolonged incubation can lead to secondary necrosis and affect the results. Keep samples on ice and protected from light.
Induction of Non-Apoptotic Cell Death YM155 has been reported to induce non-apoptotic cell death.[3] Consider using alternative assays to detect other forms of cell death, such as assays for necrosis or autophagy.
Issue 3: Inconsistent Survivin Downregulation in Western Blots
Potential Cause Troubleshooting Steps
Timing of Protein Extraction The kinetics of survivin downregulation can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after YM155 treatment to determine the optimal time point for observing maximum survivin suppression.
Inefficient Protein Lysis Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or other appropriate methods.
Antibody Quality Use a validated antibody specific for survivin. Titrate the antibody to determine the optimal concentration for your western blot.
Loading Control Variability Use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes.
Non-Transcriptional Mechanism Some studies suggest that YM155's effect on survivin protein levels may not be solely at the transcriptional level.[15] Consider this when interpreting your results.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • YM155 Treatment: Treat cells with a serial dilution of YM155 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with YM155 at the desired concentration and for the optimal time determined from preliminary experiments. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin or a cell scraper.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.[16][17]

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for Survivin Expression
  • Cell Lysis: After YM155 treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity and normalize the survivin signal to the loading control.

Visualizations

YM155_Signaling_Pathway YM155 YM155 ROS Reactive Oxygen Species (ROS) YM155->ROS Topoisomerase_Inhibition Topoisomerase Inhibition YM155->Topoisomerase_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Survivin_Suppression Survivin Suppression ROS->Survivin_Suppression Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Survivin_Suppression->Apoptosis Topoisomerase_Inhibition->DNA_Damage

Caption: Proposed signaling pathways of YM155.

Experimental_Workflow cluster_0 In Vitro Experiments Start Cell Culture Dose_Response Dose-Response Curve (e.g., MTT Assay) Start->Dose_Response Treat with YM155 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Dose_Response->Apoptosis_Assay Determine IC50 Western_Blot Western Blot (Survivin Expression) Dose_Response->Western_Blot Select Concentrations Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for YM155.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? Viability Cell Viability Assay? Inconsistent_Results->Viability Apoptosis Apoptosis Assay? Inconsistent_Results->Apoptosis Western Western Blot? Inconsistent_Results->Western Check_Cells Check Cell Health & Passage Number Viability->Check_Cells Check_Reagents Check Reagent Stability (e.g., fresh YM155) Viability->Check_Reagents Optimize_Protocol Optimize Protocol (Seeding, Incubation) Viability->Optimize_Protocol Apoptosis->Check_Cells Apoptosis->Optimize_Protocol Check_Gating Check Flow Cytometry Gating & Controls Apoptosis->Check_Gating Western->Check_Reagents Western->Optimize_Protocol Check_Antibody Validate Antibody & Optimize WB Protocol Western->Check_Antibody Consider_Resistance Consider Drug Resistance (e.g., ABCB1 expression) Optimize_Protocol->Consider_Resistance

References

overcoming YM155 resistance through combination therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating YM155 resistance and exploring combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is YM155 and what is its primary mechanism of action?

YM155, also known as sepantronium bromide, is a small molecule inhibitor of survivin, a protein that is a member of the inhibitor of apoptosis (IAP) family.[1] Survivin is highly expressed in many cancer types and is associated with resistance to therapy and poor prognosis.[2] YM155 was initially identified as a suppressant of survivin expression, leading to cell cycle arrest and apoptosis in cancer cells.[3] However, subsequent research has suggested that YM155 may have additional or alternative mechanisms of action, including the induction of DNA damage.[4]

Q2: My cancer cell line has developed resistance to YM155. What are the common resistance mechanisms?

Several mechanisms have been identified for acquired resistance to YM155. The most common include:

  • Increased drug efflux: Overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1) can actively pump YM155 out of the cell, reducing its intracellular concentration and efficacy.[1][4][5]

  • Decreased drug uptake: Reduced expression of the solute carrier protein SLC35F2 has been shown to decrease the cellular uptake of YM155, leading to resistance.[1][4]

  • Target-related alterations: In some cases, YM155-adapted cells show decreased sensitivity to the depletion of survivin itself, indicating an "on-target" resistance mechanism.[1][4]

  • Activation of alternative survival pathways: Cancer cells may upregulate other anti-apoptotic proteins or activate alternative signaling pathways to bypass the effects of survivin inhibition.

  • Mutations in the p53 tumor suppressor gene: Loss of p53 function has been associated with reduced sensitivity to YM155.[1]

Q3: Which combination therapies have shown promise in overcoming YM155 resistance?

Several combination strategies have demonstrated synergistic or additive effects with YM155 in preclinical studies, suggesting their potential to overcome resistance:

  • Microtubule-targeting agents (e.g., docetaxel, paclitaxel): These agents can induce G2/M cell cycle arrest where survivin is highly expressed. Combining them with YM155 can lead to enhanced apoptosis.[6][7][8]

  • Platinum-based agents (e.g., cisplatin, carboplatin): YM155 can sensitize cancer cells to the DNA-damaging effects of platinum compounds, leading to increased apoptosis.

  • Topoisomerase II inhibitors (e.g., etoposide): Synergistic effects have been observed when combining YM155 with etoposide, particularly in neuroblastoma.[3]

  • Anthracyclines (e.g., doxorubicin): YM155 has been shown to reverse doxorubicin resistance in some cancer models.

  • Immunotherapy (e.g., IL-2): Combining YM155 with interleukin-2 has shown potent anti-tumor effects in a renal cell carcinoma model.

Troubleshooting Guides

Problem 1: Decreased sensitivity to YM155 in our cell line over time.

This is a common issue indicating the development of acquired resistance. Here’s a stepwise approach to investigate and potentially overcome this problem.

Troubleshooting Workflow

G cluster_steps Troubleshooting Steps cluster_details Detailed Actions step1 Step 1: Confirm Resistance step2 Step 2: Investigate Mechanism step1->step2 Resistance Confirmed action1 Perform dose-response curve (IC50) with parental and resistant cells. step1->action1 step3 Step 3: Select Combination Therapy step2->step3 Mechanism Identified action2 Western blot for ABCB1 and SLC35F2. Sequence TP53 gene. step2->action2 step4 Step 4: Validate Combination step3->step4 Therapy Selected action3 Based on mechanism, choose a synergistic agent. (e.g., Verapamil for ABCB1 overexpression). step3->action3 action4 Perform combination index (CI) studies. Assess apoptosis and cell viability. step4->action4

Caption: A stepwise guide to troubleshooting YM155 resistance.

Detailed Troubleshooting Steps:

  • Confirm Resistance:

    • Experiment: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 value of YM155 in your resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.

    • Expected Outcome: A rightward shift in the dose-response curve and a higher IC50 value for the resistant cells.

  • Investigate the Resistance Mechanism:

    • Hypothesis 1: Increased Drug Efflux.

      • Experiment: Perform a Western blot to assess the protein expression levels of ABCB1 in both parental and resistant cell lines.

      • Expected Outcome: Higher levels of ABCB1 in the resistant cell line.

    • Hypothesis 2: Decreased Drug Uptake.

      • Experiment: Use Western blotting or qRT-PCR to check the expression levels of SLC35F2.

      • Expected Outcome: Lower expression of SLC35F2 in the resistant cells.

    • Hypothesis 3: p53 Mutation.

      • Experiment: Sequence the TP53 gene in both cell lines to identify any potential mutations in the resistant line.

      • Expected Outcome: Identification of a mutation in the TP53 gene of the resistant cells.

  • Select a Combination Therapy:

    • If ABCB1 is overexpressed: Consider co-treatment with an ABCB1 inhibitor like verapamil or zosuquidar to see if it restores sensitivity to YM155.

    • If no clear transport-related mechanism is found: Explore combination therapies that have shown synergy with YM155, such as docetaxel or cisplatin. These agents may bypass the specific resistance mechanism.

Problem 2: Inconsistent results with YM155 combination therapy.

Variability in combination therapy experiments can arise from several factors.

Troubleshooting Steps:

  • Optimize Dosing and Scheduling:

    • Issue: The timing and concentration of each drug are critical for achieving synergy.

    • Suggestion: Perform a matrix of concentrations for both YM155 and the combination agent to identify the optimal synergistic ratio. The Chou-Talalay method for calculating the Combination Index (CI) is a standard approach. A CI value less than 1 indicates synergy.

  • Verify Drug Stability and Activity:

    • Issue: YM155 or the combination drug may be degrading under your experimental conditions.

    • Suggestion: Prepare fresh drug solutions for each experiment. If storing stock solutions, ensure they are at the correct temperature and protected from light as required.

  • Control for Off-Target Effects:

    • Issue: The combination therapy might be inducing unexpected off-target effects.

    • Suggestion: Include appropriate controls, such as each drug alone at the combination concentration, to accurately assess the synergistic effect.

Data Presentation

Table 1: IC50 Values of YM155 in Sensitive and Resistant Cell Lines

Cell LineResistance MechanismYM155 IC50 (nM) - SensitiveYM155 IC50 (nM) - ResistantFold ResistanceReference
UKF-NB-3ABCB1 ↑, SLC35F2 ↓, p53 mutation~10>1000>100[1]
CAL27Survivin ↑~50~250 (Cisplatin-Resistant)5[9]
22Rv1Survivin ↑Not specified~100 (Cabazitaxel-Resistant)Not applicable[10]

Table 2: Synergistic Effects of YM155 in Combination Therapies

Cancer TypeCombination AgentEffectKey FindingsReference
Triple-Negative Breast CancerDocetaxelSynergisticDecreased survivin accumulation at G2/M, induced greater apoptosis.[6][7]
Non-Small Cell Lung CancerCisplatinSynergisticDelayed repair of DNA double-strand breaks, enhanced apoptosis.
NeuroblastomaEtoposideSynergisticEnhanced chemosensitivity and reduced tumor burden.[3]
Renal Cell CarcinomaIL-2AdditiveDecreased tumor weight and lung metastasis.
OsteosarcomaDoxorubicinSynergisticReversed doxorubicin resistance and inhibited tumor growth.[11]

Signaling Pathways

YM155 Action and Resistance Mechanisms

G cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms YM155_ext YM155 (extracellular) SLC35F2 SLC35F2 (Uptake Transporter) YM155_ext->SLC35F2 Uptake YM155_int YM155 (intracellular) SLC35F2->YM155_int ABCB1 ABCB1 (Efflux Pump) ABCB1->YM155_ext YM155_int->ABCB1 Efflux Survivin Survivin YM155_int->Survivin Inhibits Expression DNA_damage DNA Damage YM155_int->DNA_damage Induces Apoptosis Apoptosis Survivin->Apoptosis Inhibits SLC35F2_down SLC35F2 Downregulation SLC35F2_down->SLC35F2 Inhibits ABCB1_up ABCB1 Upregulation ABCB1_up->ABCB1 Enhances p53_mut p53 Mutation p53_mut->Apoptosis Reduces Sensitivity

Caption: Overview of YM155's mechanism and resistance pathways.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of YM155 (and/or the combination drug) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis (Annexin V/PI) Assay
  • Cell Treatment: Treat cells with the desired concentrations of YM155 and/or the combination drug for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blot for Survivin, ABCB1, and SLC35F2
  • Protein Extraction: Lyse treated or untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Survivin, ABCB1, SLC35F2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Sepantronium Bromide solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sepantronium Bromide (YM155). It addresses common challenges related to its solubility and formulation and offers troubleshooting advice for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary slightly between batches. However, typical solubility data is summarized in the table below. It is always recommended to perform solubility tests on a small scale with a new batch of the compound.

Q2: I've noticed a color change in my this compound solution. What does this indicate?

A2: A color change, particularly the appearance of a product that absorbs light around 450 nm, is indicative of chemical degradation.[1] This degradation is accelerated at an alkaline pH (greater than 8.5) and in the presence of certain buffers, especially Phosphate-Buffered Saline (PBS).[1] To minimize degradation, prepare solutions fresh and use them promptly. If storage is necessary, aliquot and store at -20°C or -80°C for extended stability, and protect from light.[2]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is known to be chemically unstable, particularly in alkaline conditions.[1][3] Studies have shown that it undergoes degradation, which can impact its antineoplastic efficacy.[1] The degradation is buffer-catalyzed, with PBS significantly accelerating the process.[1] For experiments, it is crucial to control the pH and consider the buffer system carefully. In a clinical setting, it has been supplied in a lactic acid-based buffer at pH 3.6 to maintain stability.[4]

Q4: Is this compound light-sensitive?

A4: Yes, this compound is light-sensitive.[5] All procedures involving the compound and its solutions should be performed under reduced light conditions. Use amber vials or wrap containers with aluminum foil to protect them from light.[4]

Q5: What is the primary mechanism of action for this compound?

A5: this compound is known as a survivin suppressant.[6][7][8] It was initially identified as an inhibitor of the survivin gene promoter.[9] The proposed mechanism involves the dissociation of p54nrb from ILF3, leading to the downregulation of survivin.[9] More recent studies suggest that its primary mode of action is the generation of reactive oxygen species (ROS) in the mitochondria, with survivin suppression and DNA damage being secondary effects.[10] This ROS generation contributes to its cytotoxic effects.[10]

Troubleshooting Guide

Issue 1: My this compound is not dissolving completely in my desired solvent.

  • Question: I am having trouble dissolving this compound in my chosen solvent at the desired concentration. What can I do?

  • Answer:

    • Verify Solubility Limits: First, consult the solubility data table to ensure you are not exceeding the known solubility limit for that solvent.

    • Use Fresh Solvent: For hygroscopic solvents like DMSO, moisture absorption can reduce solubility.[2][11] Always use fresh, anhydrous solvent.

    • Gentle Warming and Sonication: Aiding dissolution with gentle warming (up to 60°C for DMSO) and ultrasonication can be effective.[2] However, be mindful of potential degradation with excessive heat.

    • Particle Size Reduction: If you are working with a solid form, ensuring it is a fine powder can increase the surface area and improve the dissolution rate.[12][13][14]

    • Consider Alternative Solvents: If solubility in your initial solvent is insufficient, you may need to switch to a different solvent where this compound has higher solubility, such as DMSO or water, before making further dilutions into your aqueous experimental medium.[15]

Issue 2: I observe precipitation after diluting my this compound stock solution into cell culture media or buffer.

  • Question: My this compound stock solution is clear, but a precipitate forms when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

  • Answer:

    • Check Final Concentration: Ensure the final concentration in your aqueous medium does not exceed the aqueous solubility limit of this compound.

    • pH of the Medium: this compound's stability is pH-dependent.[1] The pH of your cell culture medium (typically around 7.4) might be contributing to instability and precipitation.

    • Avoid PBS: Degradation and potential precipitation are accelerated in PBS.[1] If possible, consider using alternative buffers for your final dilution.

    • Method of Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous media, try a serial dilution approach. Also, ensure rapid mixing upon addition to the aqueous phase to avoid localized high concentrations that can lead to precipitation.

    • Use of Co-solvents or Excipients: For in vivo formulations, co-solvents or suspending agents like CMC-Na have been used.[15] For in vitro work, a small, non-toxic percentage of a solubilizing agent might be tested for compatibility with your cell line, though this requires careful validation.

Issue 3: I am seeing inconsistent results in my cell-based assays.

  • Question: The results of my experiments with this compound are not reproducible. What could be the cause?

  • Answer:

    • Solution Instability: Given the compound's instability, inconsistent results are often due to the degradation of the stock or working solutions.[1] Always prepare solutions fresh before each experiment. If you must use a stored stock, ensure it has been stored correctly (aliquoted, protected from light, at -20°C or -80°C) and for a validated period.[2]

    • Inconsistent Solution Preparation: Ensure your protocol for dissolving and diluting the compound is standardized and followed precisely for every experiment.

    • Light Exposure: Inconsistent exposure to light during experimental setup can lead to variable degradation of the compound.[5] Standardize the light conditions under which you work.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivity to this compound.[2] Ensure you are using a consistent cell passage number and that the cells are healthy and in the exponential growth phase.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Source
Water89200.77[15]
DMSO55124.07[11][15]
Ethanol613.53[15]

Note: Solubility values can have slight batch-to-batch variations. These values are approximate.[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (YM155) powder

    • Anhydrous, sterile DMSO

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure (perform under reduced light):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution (MW: 443.29 g/mol ), you will need 4.43 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex briefly to mix.

    • If necessary, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.[2] Visually inspect for any remaining particulate matter.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2] Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium appropriate for your cell line

  • Procedure (perform under reduced light):

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is at a level non-toxic to your cells (typically ≤ 0.5%).

    • Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions.

Visualizations

G cluster_prep Solution Preparation Workflow weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Warmth add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particulates Remain aliquot Aliquot into Light-Protected Tubes check->aliquot Clear Solution store Store at -20°C / -80°C aliquot->store

Caption: Workflow for Preparing this compound Stock Solution.

G cluster_troubleshooting Troubleshooting Precipitation Issues start Precipitation Observed in Aqueous Media? check_conc Is Final Concentration > Aqueous Solubility? start->check_conc Yes reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_buffer Are you using PBS? check_conc->check_buffer No end_ok Problem Resolved reduce_conc->end_ok change_buffer Switch to a Non-Phosphate Buffer check_buffer->change_buffer Yes check_dilution How was the dilution performed? check_buffer->check_dilution No change_buffer->end_ok improve_dilution Use Serial Dilution & Rapid Mixing check_dilution->improve_dilution improve_dilution->end_ok

Caption: Decision Tree for Troubleshooting Precipitation.

G cluster_pathway This compound Signaling Pathway ym155 This compound (YM155) ros Mitochondrial ROS Generation ym155->ros Primary Action survivin_promoter Survivin Gene Promoter Inhibition ym155->survivin_promoter Secondary Action dna_damage DNA Damage ros->dna_damage survivin_down Survivin Downregulation survivin_promoter->survivin_down apoptosis Apoptosis dna_damage->apoptosis survivin_down->apoptosis

References

YM155 Technical Support Center: Managing Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM155. The information provided addresses common challenges related to the off-target effects of YM155 to ensure accurate experimental design and data interpretation.

Troubleshooting Guide

Question: My IC50 value for YM155 is inconsistent across experiments or higher than expected.

Answer:

Several factors can contribute to variability in YM155's IC50 values. Consider the following troubleshooting steps:

  • Cell Line Specificity: YM155's potency can vary significantly between cell lines. This variability may be linked to the expression levels of drug transporters or the cellular capacity to manage oxidative stress. It is crucial to establish a baseline IC50 for each new cell line.

  • Purity and Handling of YM155: Ensure the purity of your YM155 stock. Improper storage or handling can lead to degradation. Prepare fresh dilutions for each experiment from a validated stock solution.

  • Off-Target Effects: YM155 is known to induce DNA damage and generate reactive oxygen species (ROS), which can influence cell viability assays differently depending on the cell type and assay conditions.[1][2] Consider that the observed cytotoxicity may not solely be due to survivin inhibition.

  • Assay-Specific Interference: The choice of cytotoxicity assay can impact the results. For instance, assays relying on mitochondrial function may be influenced by YM155's effects on mitochondria.[2] Consider using multiple, mechanistically distinct viability assays to confirm your findings.

Question: I am observing significant DNA damage in my YM155-treated cells, even at concentrations that do not substantially reduce survivin levels. Is this expected?

Answer:

Yes, this is a well-documented off-target effect of YM155.[3][4] YM155 can induce DNA double-strand breaks independently of its effect on survivin expression.[3][4] Here's how to approach this:

  • Acknowledge the Off-Target Effect: Recognize that YM155 is not solely a survivin inhibitor but also a DNA-damaging agent.[3][4] This is a critical consideration for interpreting your data.

  • Quantify DNA Damage: Use markers like γH2AX staining to quantify the extent of DNA damage at various YM155 concentrations and time points. This will help you correlate DNA damage with your other experimental observations.

  • Investigate DNA Repair Pathways: Consider that YM155 may also interfere with DNA repair mechanisms, exacerbating the observed damage.[3]

  • Survivin-Independent Cytotoxicity: Be aware that the cytotoxic effects of YM155 in your model system may be primarily driven by DNA damage rather than survivin suppression.

Question: My Western blot results show no significant decrease in survivin protein levels after YM155 treatment, yet I observe a cytotoxic effect.

Answer:

This observation highlights the multifaceted mechanism of action of YM155. Here are some potential explanations and troubleshooting steps:

  • Time-Dependent Effects: The kinetics of survivin suppression can vary. Ensure you are assessing survivin levels at appropriate time points post-treatment.

  • Off-Target Mechanisms Dominate: In some cell lines, the cytotoxic effects of YM155 may be predominantly mediated by its off-target activities, such as ROS generation or DNA damage, which can occur independently of survivin downregulation.[1][2][3][4]

  • Alternative Mechanisms of Action: Recent studies suggest YM155 can also act as a Topoisomerase II inhibitor.[5][6] This activity can contribute to cytotoxicity without directly impacting survivin protein levels.

  • Confirm with a Positive Control: To validate your experimental system, include a positive control for survivin downregulation (e.g., siRNA targeting survivin) to ensure your antibody and detection methods are working correctly.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of YM155?

While initially identified as a survivin suppressant, the primary mode of action of YM155 is now understood to involve the generation of reactive oxygen species (ROS).[1][2] This ROS production leads to secondary effects, including DNA damage and the suppression of survivin expression.[1][2]

What are the known off-target effects of YM155?

The main off-target effects of YM155 include:

  • Generation of Reactive Oxygen Species (ROS): YM155 can induce ROS production, leading to oxidative stress.[1][2]

  • Induction of DNA Damage: YM155 is a potent inducer of DNA double-strand breaks, an effect that can be independent of survivin suppression.[3][4][5]

  • Inhibition of Topoisomerase II: YM155 has been shown to inhibit the function of Topoisomerase II, contributing to its cytotoxic effects.[5][6]

  • Inhibition of USP7: A recent study has suggested that YM155 can act as a USP7 inhibitor, leading to the degradation of MYCN.[7]

How can I mitigate the off-target effects of YM155 in my experiments?

While completely eliminating off-target effects is challenging, you can take steps to account for them:

  • Use the Lowest Effective Concentration: Titrate YM155 to the lowest concentration that elicits the desired on-target effect (survivin suppression) to minimize off-target activities.

  • Employ Antioxidants: To investigate the role of ROS in your observations, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.

  • Use Multiple Readouts: Do not rely on a single endpoint. Correlate survivin expression levels with measures of apoptosis, cell cycle arrest, DNA damage, and ROS production to get a comprehensive understanding of YM155's effects in your system.

  • Utilize Control Compounds: Where possible, use other DNA-damaging agents or Topoisomerase II inhibitors as controls to dissect the specific contributions of YM155's different activities.

Is there a correlation between survivin expression and sensitivity to YM155?

The relationship between survivin expression and YM155 sensitivity is not always straightforward. While some studies show a correlation, others have found that sensitivity to YM155 can be independent of survivin levels, likely due to the drug's potent off-target effects.[3]

Quantitative Data

Table 1: IC50 Values of YM155 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
CHLA-255Neuroblastoma8-9[4]
NGPNeuroblastoma8-9[4]
UKF-NB-3Neuroblastoma0.49[8]
UKF-NB-6Neuroblastoma0.65[8]
ACT1Anaplastic Thyroid Cancer9.11[5]
THJ16TAnaplastic Thyroid Cancer11.89[5]
THJ11TAnaplastic Thyroid Cancer20.99[5]
THJ29TAnaplastic Thyroid Cancer24.33[5]
Multiple Neuroblastoma LinesNeuroblastoma8 - 212[9][10]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • YM155 Treatment: Prepare serial dilutions of YM155 in culture medium. Remove the old medium from the wells and add 100 µL of the YM155 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Survivin Expression

This protocol is a general guideline for Western blotting.[4][8][15][16][17]

  • Cell Lysis: Treat cells with YM155 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[18][19][20][21]

  • Cell Treatment and Collection: Treat cells with YM155 for the desired duration. Collect both adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

DNA Damage Assay (γH2AX Staining)

This protocol describes immunofluorescent staining for γH2AX foci.[1][5][22][23][24]

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with YM155 for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBST, counterstain with DAPI, and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.

Visualizations

YM155_Signaling_Pathway cluster_direct_effects Direct Effects cluster_downstream_effects Downstream Cellular Responses YM155 YM155 ROS Reactive Oxygen Species (ROS) YM155->ROS Induces DNA_damage DNA Damage YM155->DNA_damage Induces TopoII Topoisomerase II Inhibition YM155->TopoII Inhibits ROS->DNA_damage Causes Survivin_suppression Survivin Suppression ROS->Survivin_suppression Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Triggers Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Triggers TopoII->DNA_damage Contributes to Survivin_suppression->Apoptosis Promotes

Caption: Overview of YM155's multifaceted mechanism of action.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Culture treatment YM155 Treatment (Varying Concentrations and Time Points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (Survivin, γH2AX) treatment->western ros ROS Detection treatment->ros analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis ros->analysis

Caption: Recommended workflow for studying YM155's effects.

References

Technical Support Center: Strategies to Improve Sepantronium Bromide Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Sepantronium Bromide (YM155).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the bioavailability of this compound (YM155)?

This compound, a potent survivin suppressant, faces significant bioavailability challenges primarily due to its hydrophilic nature and rapid elimination from the body.[1] Its low oral bioavailability means it cannot be effectively administered as a pill.[1] Consequently, current clinical administration relies on continuous intravenous infusion over several days to maintain therapeutic plasma concentrations.[2][3][4][5] This administration method can be inconvenient for patients and highlights the need for advanced formulation strategies to improve its pharmacokinetic profile.[6]

Q2: What are the most promising strategies to enhance the bioavailability and circulation time of this compound?

The most promising strategies focus on encapsulating this compound within nanoparticle-based drug delivery systems. These include:

  • Liposomal Formulations: Encapsulating YM155 in liposomes, particularly polyethylene glycol (PEG)-coated liposomes, has been shown to extend its plasma half-life and increase its accumulation in tumors.[7] A liposomal formulation with a release half-life of 48 hours has been developed, showing potent antitumor activity with weekly bolus injections, offering a more convenient alternative to continuous infusion.[6]

  • Polymeric Nanoparticles: Polymeric nanoparticles offer another effective way to protect this compound from rapid clearance, allowing for a sustained release and improved therapeutic window.

Q3: How does this compound exert its anticancer effect?

This compound is a small-molecule suppressant of survivin, a protein that is overexpressed in many cancer cells and plays a crucial role in inhibiting apoptosis (programmed cell death) and regulating cell division. By downregulating survivin, YM155 induces apoptosis in cancer cells.[3] The combination of YM155 with microtubule-targeting agents like docetaxel has shown synergistic antitumor effects in triple-negative breast cancer cells by decreasing survivin accumulation at the G2/M phase of the cell cycle and inducing greater apoptosis.[8]

Q4: Is there a potential for drug resistance to this compound?

Yes, resistance to anticancer drugs can develop through various mechanisms. One potential factor in resistance to this compound could be the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene. These pumps can actively transport drugs out of cancer cells, reducing their intracellular concentration and efficacy. Interestingly, some studies suggest that YM155 may also inhibit the expression of MDR1, potentially making cancer cells more sensitive to other chemotherapy agents.[9][10][11]

Troubleshooting Guides

Low Encapsulation Efficiency of this compound in Nanoparticles

Problem: You are experiencing low encapsulation efficiency (<20%) when formulating this compound into polymeric nanoparticles.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Hydrophilic nature of this compound: As a hydrophilic molecule, YM155 has a tendency to partition into the external aqueous phase during nanoparticle preparation using methods like emulsion-solvent evaporation.Modified Nanoprecipitation: Employ a modified nanoprecipitation method where the drug and polymer are dissolved in separate phases (aqueous for the drug, organic for the polymer) before mixing. This has been shown to improve the encapsulation of hydrophilic drugs.[12]
Double Emulsion Solvent Evaporation (W/O/W): This technique is suitable for encapsulating hydrophilic drugs. An aqueous solution of YM155 is first emulsified in an organic polymer solution (water-in-oil emulsion), which is then emulsified in a larger aqueous phase (water-in-oil-in-water emulsion).
Ion Pairing: Form an ion pair between the cationic this compound and a lipophilic counter-ion. This increases the drug's hydrophobicity, improving its partitioning into the organic phase and subsequent encapsulation.
Inappropriate polymer selection: The chosen polymer may not have suitable interactions with this compound to facilitate efficient encapsulation.Polymer Screening: Experiment with different biodegradable polymers such as PLGA, PLA, and PCL with varying molecular weights and end-groups to find the optimal interaction with YM155.
Suboptimal formulation parameters: The drug-to-polymer ratio, solvent/antisolvent system, and stirring speed can all influence encapsulation efficiency.Parameter Optimization: Systematically vary the drug-to-polymer ratio, the type of organic solvent, and the mixing speed to identify the optimal conditions for your specific polymer system.
Nanoparticle Aggregation During Formulation or Storage

Problem: Your formulated this compound nanoparticles are aggregating, leading to a larger particle size and potential instability.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Insufficient surface stabilization: The nanoparticle surface may not be adequately stabilized, leading to agglomeration due to van der Waals forces.[13][14]Incorporate PEGylated lipids or polymers: The inclusion of polyethylene glycol (PEG) on the nanoparticle surface provides steric hindrance, preventing aggregation.[1]
Optimize surfactant concentration: Ensure the concentration of the surfactant used during formulation is optimal to provide sufficient surface coverage without inducing toxicity.
Inappropriate storage conditions: The pH, temperature, or ionic strength of the storage buffer can affect nanoparticle stability.Buffer Optimization: Store nanoparticles in a buffer with a pH away from the isoelectric point of the formulation to maintain surface charge and electrostatic repulsion. Avoid high ionic strength buffers that can screen surface charges.
Lyophilization with cryoprotectants: For long-term storage, lyophilize (freeze-dry) the nanoparticles in the presence of cryoprotectants like trehalose or sucrose to prevent aggregation upon reconstitution.[8][15]
Chemical instability of this compound: YM155 itself can be chemically unstable, especially at alkaline pH, which could potentially affect the stability of the final formulation.[16]pH control: Maintain a slightly acidic to neutral pH during formulation and storage to minimize the degradation of YM155.[16]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound (YM155) Formulations

FormulationDoseCmax (ng/mL)t1/2 (hours)CL (L/h)Vdss (L)AUC (ng·h/mL)Reference
Continuous IV Infusion 4.8 mg/m²/day7.7 (Css)2647.71763-[3][4]
Continuous IV Infusion 8.0 mg/m²/day-16.2936.77--[2]
Liposomal Formulation --14.6 - 26.5---[1]
Continuous IV Infusion (Japanese Patients) 1.8-10.6 mg/m²/dayDose-proportional increase~24Dose-independent-Dose-proportional increase[17]

Cmax: Maximum plasma concentration; Css: Steady-state concentration; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; AUC: Area under the curve.

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Film Hydration Method)

This protocol is a representative methodology based on published literature for preparing YM155-loaded liposomes.[1]

  • Lipid Film Preparation:

    • Dissolve dipalmitoylphosphatidylcholine (DPPC), cholesterol, and DSPE-PEG2000 in a molar ratio of approximately 55:40:5 in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C) to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound at a desired concentration. The hydration buffer should be chosen to maintain the stability of the drug (e.g., a slightly acidic buffer).

    • The hydration process should be carried out above the lipid phase transition temperature with gentle agitation (e.g., vortexing or bath sonication) to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

  • Purification:

    • Remove unencapsulated this compound from the liposome suspension using a size exclusion chromatography column (e.g., Sephadex G-50) or through dialysis against the hydration buffer.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol or isopropanol) and measuring the drug concentration using a validated analytical method like HPLC.

In Vitro Permeability Assay using Caco-2 Cells

This protocol provides a general workflow for assessing the permeability of this compound formulations across a Caco-2 cell monolayer, a widely accepted in vitro model for the intestinal barrier.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a high density.

    • Allow the cells to differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm tight junction integrity.

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (A) or basolateral (B) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

    • Replace the removed volume with fresh transport buffer.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualizations

Sepantronium_Bromide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Sepantronium This compound (YM155) Survivin_Promoter Survivin Promoter Sepantronium->Survivin_Promoter Inhibits transcription MDR1_Promoter MDR1 Promoter Sepantronium->MDR1_Promoter May inhibit transcription Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Caspase_9 Pro-Caspase 9 Survivin_Protein->Caspase_9 Inhibits activation Active_Caspase_9 Active Caspase 9 Caspase_9->Active_Caspase_9 Caspase_3 Pro-Caspase 3 Active_Caspase_9->Caspase_3 Active_Caspase_3 Active Caspase 3 Caspase_3->Active_Caspase_3 Apoptosis Apoptosis Active_Caspase_3->Apoptosis MDR1_mRNA MDR1 mRNA MDR1_Promoter->MDR1_mRNA P_gp P-glycoprotein (MDR1) MDR1_mRNA->P_gp

Caption: this compound's mechanism of action.

Nanoparticle_Formulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_testing In Vitro / In Vivo Testing YM155 This compound (Aqueous Solution) Mixing Mixing/ Homogenization YM155->Mixing Polymer Polymer/Lipid (Organic Solvent) Polymer->Mixing Nanoparticles Nanoparticle Suspension Mixing->Nanoparticles Size Particle Size (DLS) Nanoparticles->Size Zeta Zeta Potential (DLS) Nanoparticles->Zeta EE Encapsulation Efficiency (HPLC) Nanoparticles->EE InVitro In Vitro Permeability (Caco-2 Assay) Nanoparticles->InVitro InVivo In Vivo Pharmacokinetics (Animal Model) Nanoparticles->InVivo Size->InVitro Size->InVivo EE->InVitro EE->InVivo

Caption: Workflow for nanoparticle formulation and testing.

Troubleshooting_Logic Start Start Experiment Formulation Nanoparticle Formulation Start->Formulation Characterization Characterization Formulation->Characterization Low_EE Low Encapsulation Efficiency? Characterization->Low_EE Aggregation Aggregation? Low_EE->Aggregation No Modify_Method Modify Formulation Method (e.g., Double Emulsion) Low_EE->Modify_Method Yes Optimize_Params Optimize Parameters (Drug:Polymer, etc.) Low_EE->Optimize_Params Yes Add_Stabilizer Add/Optimize Stabilizer (e.g., PEG) Aggregation->Add_Stabilizer Yes Optimize_Storage Optimize Storage (Buffer, Temp) Aggregation->Optimize_Storage Yes Proceed Proceed to In Vitro/In Vivo Testing Aggregation->Proceed No Modify_Method->Formulation Optimize_Params->Formulation Add_Stabilizer->Formulation Optimize_Storage->Formulation

Caption: Troubleshooting workflow for formulation issues.

References

YM155 dose-limiting toxicities in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities of YM155 observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities (DLTs) of YM155 observed in preclinical animal studies?

A1: Preclinical toxicologic evaluations of YM155 in animal models, primarily rats and dogs, have identified the following as the main dose-limiting toxicities:

  • Renal Toxicity: Reversible acute renal tubular necrosis has been consistently observed at the highest dose levels.[1] This is a critical toxicity to monitor.

  • Hematologic Toxicity: Effects on blood cell counts have been noted.[1]

  • Gastrointestinal (GI) Toxicity: Adverse effects on the gastrointestinal system are also a key finding.[1]

Q2: At what doses or exposures were these toxicities observed in preclinical models?

A2: The toxicities were dose-dependent. Key findings include:

  • In rats , a dose of 3.6 mg/m²/day was identified as a severe toxic dose.

  • In dogs , toxic effects were associated with plasma steady-state concentrations (Css) of 12 to 16 ng/mL.[1]

Q3: Were any preclinical studies conducted where no significant toxicity was observed?

A3: Yes, in a xenograft mouse model of neuroblastoma, YM155 was reported to significantly reduce tumor burden without notable toxic effects at the doses tested.[2][3] This suggests a potential therapeutic window, although species-specific differences in metabolism and tolerance should be considered.

Q4: What is the proposed mechanism of action for YM155-induced toxicity?

A4: The toxicity of YM155 is thought to be linked to its mechanisms of action, which include:

  • Survivin Suppression: YM155 was initially developed as a survivin suppressant.[4]

  • DNA Damage: YM155 has been shown to induce DNA damage, which can contribute to its cytotoxic effects.[4]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is another identified mechanism that can lead to cellular damage.[5]

  • Induction of Apoptosis: YM155 induces programmed cell death, or apoptosis, in cancer cells.[6]

The interplay of these mechanisms likely contributes to the observed toxicities in normal tissues at high doses.

Troubleshooting Guides

Issue 1: Observing unexpected or severe renal toxicity in an ongoing preclinical study with YM155.

Possible Cause:

  • The dose administered may be exceeding the maximum tolerated dose (MTD) in the specific animal model and strain being used.

  • The animal model may be particularly sensitive to YM155-induced renal toxicity.

  • Dehydration or other co-morbidities in the animals could exacerbate renal toxicity.

Troubleshooting Steps:

  • Dose Verification: Immediately verify the dose calculations and the concentration of the dosing solution.

  • Hydration Status: Ensure animals are adequately hydrated. Consider providing supplemental hydration if necessary.

  • Monitor Renal Function: Implement intensive monitoring of renal function parameters. This should include:

    • Regular measurement of serum creatinine and blood urea nitrogen (BUN).

    • Urinalysis to check for proteinuria, glucosuria, and the presence of casts.

  • Histopathology: If animals are euthanized or found deceased, perform a thorough histopathological examination of the kidneys, focusing on the renal tubules.

  • Dose Adjustment: Consider reducing the dose in subsequent cohorts or adjusting the dosing schedule.

Issue 2: Significant hematological abnormalities (e.g., anemia, neutropenia, thrombocytopenia) are being observed.

Possible Cause:

  • YM155 may be causing myelosuppression at the administered doses.

  • The sampling time point may coincide with the nadir of blood cell counts.

Troubleshooting Steps:

  • Complete Blood Counts (CBCs): Perform CBCs with differentials at multiple time points post-dosing to characterize the kinetics of hematological changes and identify the nadir.

  • Bone Marrow Analysis: In a subset of animals, consider collecting bone marrow for histopathological evaluation to assess cellularity and identify any abnormalities in hematopoietic precursors.

  • Dose-Response Assessment: Carefully evaluate the dose-response relationship for the observed hematological toxicities.

  • Supportive Care: If clinically indicated, provide supportive care as per veterinary guidance.

Issue 3: Animals are exhibiting signs of gastrointestinal distress (e.g., diarrhea, weight loss, poor appetite).

Possible Cause:

  • Direct toxic effects of YM155 on the gastrointestinal mucosa.

  • Systemic effects leading to GI disturbances.

Troubleshooting Steps:

  • Clinical Observations: Increase the frequency and detail of clinical observations, including body weight, food and water intake, and fecal consistency.

  • Histopathology: Conduct a thorough gross and microscopic examination of the entire gastrointestinal tract in animals at necropsy. Look for signs of inflammation, ulceration, or changes in mucosal architecture.

  • Supportive Care: Provide nutritional support and ensure adequate hydration.

  • Dose Adjustment: Evaluate the possibility of reducing the dose or altering the administration schedule to mitigate GI toxicity.

Quantitative Data Summary

Table 1: Summary of YM155 Dose-Limiting Toxicities in Preclinical Animal Models

Animal ModelDose/Exposure LevelObserved Dose-Limiting ToxicitiesReference
Rat3.6 mg/m²/daySevere toxicity (details not specified)[1]
Dog12-16 ng/mL (Css)Hematologic toxicity, GI toxicity, Reversible acute renal tubular necrosis[1]
Mouse (Neuroblastoma Xenograft)Not specifiedNo notable toxic effects observed[2][3]

Experimental Protocols

While specific, detailed protocols from the original preclinical toxicology studies of YM155 are not publicly available, the following are generalized, standard methodologies for assessing the key toxicities observed.

Protocol for Assessment of Renal Toxicity in Rodents
  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosing: Administer YM155 via the intended clinical route (e.g., continuous intravenous infusion) for a specified duration. Include a vehicle control group and at least three dose levels.

  • Clinical Observations: Record daily clinical signs of toxicity, body weight, and food/water consumption.

  • Urine Collection: Collect urine from a subset of animals at baseline and at various time points during and after treatment using metabolic cages.

  • Urinalysis: Analyze urine for volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and blood. Examine sediment for cells, casts, and crystals.

  • Blood Collection: Collect blood samples at baseline and at termination for serum chemistry analysis.

  • Serum Chemistry: Measure serum creatinine and blood urea nitrogen (BUN) levels.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect kidneys, weigh them, and fix them in 10% neutral buffered formalin. Process tissues for histopathological examination, with a focus on the renal cortex and medulla to identify tubular necrosis, degeneration, regeneration, and interstitial changes.

Protocol for Assessment of Hematologic Toxicity
  • Animal Model: As described above.

  • Dosing: As described above.

  • Blood Collection: Collect blood samples (e.g., from the tail vein or retro-orbital sinus under anesthesia) into tubes containing an anticoagulant (e.g., EDTA) at baseline and at multiple time points post-dosing.

  • Complete Blood Count (CBC): Analyze blood samples for total red blood cell count, hemoglobin concentration, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), total white blood cell count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils), and platelet count.

  • Bone Marrow Analysis (optional): At necropsy, collect femur or sternum for bone marrow smear preparation and/or fixed tissue analysis to assess cellularity and myeloid-to-erythroid ratio.

Protocol for Assessment of Gastrointestinal Toxicity
  • Animal Model: As described above.

  • Dosing: As described above.

  • Clinical Observations: Daily monitoring of body weight, food consumption, and fecal consistency (scoring for diarrhea). Note any signs of abdominal discomfort or changes in posture.

  • Necropsy and Histopathology: During necropsy, carefully examine the entire gastrointestinal tract (stomach, duodenum, jejunum, ileum, cecum, colon, rectum) for any gross abnormalities such as erythema, edema, ulceration, or hemorrhage. Collect tissue sections from multiple locations along the GI tract for histopathological processing and examination.

Visualizations

Signaling Pathway of YM155 Action and Toxicity

YM155_Mechanism cluster_cell Cell YM155 YM155 ROS Reactive Oxygen Species (ROS) YM155->ROS DNA_Damage DNA Damage YM155->DNA_Damage Survivin Survivin (BIRC5) YM155->Survivin Inhibition ROS->DNA_Damage Cell_Damage Cellular Damage (Toxicity) ROS->Cell_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Damage->Cell_Damage Survivin->Apoptosis Inhibits

Caption: Proposed mechanism of action and toxicity pathway for YM155.

Experimental Workflow for Preclinical Toxicity Assessment

Toxicity_Workflow cluster_endpoints Toxicity Endpoint Analysis start Study Initiation: Animal Acclimation & Baseline Measurements dosing YM155 Administration (e.g., Continuous IV Infusion) - Vehicle Control - Multiple Dose Groups start->dosing in_life In-Life Phase: - Daily Clinical Observations - Body Weight, Food/Water Intake - Blood & Urine Sampling dosing->in_life renal Renal Toxicity: - Serum Creatinine/BUN - Urinalysis in_life->renal hem Hematologic Toxicity: - Complete Blood Count (CBC) in_life->hem gi GI Toxicity: - Fecal Consistency - Gross Pathology in_life->gi necropsy Terminal Phase: - Necropsy - Organ Weights - Tissue Collection renal->necropsy hem->necropsy gi->necropsy hist Histopathology: - Microscopic Examination of Tissues (Kidney, GI, etc.) necropsy->hist report Final Report: - Data Analysis - Toxicity Profile - NOAEL Determination hist->report

Caption: General experimental workflow for preclinical toxicity studies of YM155.

References

Technical Support Center: Sepantronium Bromide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Sepantronium Bromide (YM155), particularly concerning the impact of alkaline pH.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in aqueous solutions?

A1: this compound is known to be chemically unstable in aqueous solutions.[1] The rate of degradation is influenced by the pH of the solution and the buffer system used.

Q2: How does alkaline pH affect the stability of this compound?

A2: Alkaline pH significantly accelerates the degradation of this compound.[1] Increased degradation is particularly observed at a pH greater than 8.5.[1] Researchers should exercise caution when preparing and storing solutions at or above this pH.

Q3: Are there any visible signs of this compound degradation in solution?

A3: Yes, the degradation of this compound can lead to a color change in the solution. A degradation product that absorbs light at approximately 450 nm has been observed, which may result in a yellowish appearance.[1]

Q4: Do buffer systems have an impact on the stability of this compound?

A4: Yes, the degradation of this compound is catalyzed by buffers, with Phosphate-Buffered Saline (PBS) being specifically mentioned as a strong accelerator of degradation.[1]

Q5: What is the proposed mechanism of degradation under alkaline conditions?

A5: Studies suggest that the degradation involves the methyl group attached to the imidazole ring of the this compound molecule.[1] Under alkaline conditions and in the presence of D₂O, an H→D isotope exchange has been observed at this methyl group, indicating its involvement in the degradation pathway.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low assay results for this compound concentration. Degradation of the compound due to inappropriate solvent pH or buffer.1. Ensure the pH of your solution is below 8.5. 2. If a buffer is necessary, consider alternatives to PBS. 3. Prepare solutions fresh before each experiment. 4. Verify the pH of the final formulation.
Solution turns yellow over a short period. Formation of a degradation product that absorbs at ~450 nm.1. This is a visual indicator of degradation. The solution should be discarded. 2. Review solution preparation and storage procedures to minimize exposure to alkaline conditions.
Inconsistent results between experimental replicates. Variable rates of degradation due to slight differences in pH or buffer concentration.1. Strictly control the pH of all solutions. 2. Use freshly prepared solutions for each replicate to ensure consistent starting concentrations. 3. Minimize the time between solution preparation and experimental use.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Assay for Monitoring this compound Degradation

This protocol allows for the monitoring of this compound degradation by observing the appearance of the degradation product that absorbs at approximately 450 nm.

Materials:

  • This compound

  • Buffers of varying pH (e.g., phosphate, borate)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare a stock solution of this compound in a non-buffered, neutral pH solvent (e.g., water, pH 7).

  • Prepare a series of buffer solutions with pH values ranging from 7.0 to 10.0.

  • Initiate the degradation study by diluting the this compound stock solution into each of the prepared buffer solutions to a final concentration suitable for UV-Vis analysis.

  • Immediately after mixing, take an initial absorbance reading from 300 nm to 600 nm. This will serve as the time-zero measurement.

  • Incubate the solutions at a controlled temperature.

  • At regular time intervals (e.g., every 30 minutes), record the UV-Vis spectrum for each solution.

  • Monitor the increase in absorbance at ~450 nm as an indicator of degradation.

  • Plot the absorbance at 450 nm against time for each pH to determine the degradation rate.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G cluster_2 Intermediate/Transition State cluster_3 Degradation Products sepantronium [Im]-[CH₂]ₙ-R      |     CH₃ intermediate [Im]-[CH₂]ₙ-R      |     ⁻CH₂ sepantronium->intermediate Deprotonation conditions degradation_product Unidentified Product (absorbs at ~450 nm) intermediate->degradation_product Further Reactions

References

Technical Support Center: Investigating the Role of ABCB1 and SLC35F2 in YM155 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the roles of ABCB1 and SLC35F2 in resistance to the anti-cancer drug candidate YM155 (sepantronium bromide).

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to YM155?

A1: The two primary mechanisms of resistance to YM155 involve the modulation of drug transporter proteins. Increased expression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein or MDR1, leads to increased efflux of YM155 from the cancer cell.[1][2][3] Conversely, decreased expression of the solute carrier family 35 member F2 (SLC35F2), which mediates the uptake of YM155 into the cell, results in lower intracellular drug concentrations and reduced efficacy.[1][3][4]

Q2: My cells are showing resistance to YM155. How do I determine if ABCB1 or SLC35F2 are involved?

A2: To investigate the involvement of ABCB1 and SLC35F2 in YM155 resistance, you can perform the following analyses:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of ABCB1 and SLC35F2 in your resistant cell lines compared to the parental, sensitive cell lines.[1]

  • Protein Expression Analysis: Use Western blotting to determine the protein levels of ABCB1 and SLC35F2.[5]

  • Functional Assays: For ABCB1, you can perform a rhodamine 123 efflux assay.[6] Increased efflux of this fluorescent substrate indicates higher ABCB1 activity. For SLC35F2, measuring the intracellular accumulation of YM155 using mass spectrometry can confirm its transporter activity.[4][7]

Q3: Can the expression levels of ABCB1 or SLC35F2 predict intrinsic sensitivity to YM155 in naive cancer cell lines?

A3: While high ABCB1 expression and low SLC35F2 expression are strongly associated with acquired resistance to YM155, they are not always reliable predictors of intrinsic sensitivity in YM155-naive cell lines.[1] Other factors and resistance mechanisms may be at play in determining the initial response to the drug.

Q4: Besides ABCB1 and SLC35F2, are there other factors that can influence YM155 resistance?

A4: Yes, other mechanisms have been suggested to contribute to YM155 resistance, although the roles of ABCB1 and SLC35F2 are the most consistently reported. These include alterations in the p53 pathway and the expression of other ABC transporters like ABCC1.[3][8][9] Additionally, since YM155 has been reported to induce DNA damage, mechanisms involved in DNA damage repair could potentially influence cellular response.[4][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for YM155 in our cell line panel.

Possible Cause Troubleshooting Step
Undiagnosed ABCB1 expression Screen your cell lines for ABCB1 expression at both the mRNA and protein level. High ABCB1 expression is a major determinant of YM155 resistance.[2][8]
Variable SLC35F2 expression Quantify SLC35F2 mRNA and protein levels across your cell line panel. Low SLC35F2 expression leads to decreased YM155 uptake and resistance.[4][11]
Presence of ABCB1 inhibitors in media Ensure that no components of your cell culture media (e.g., some serum lots) have inhibitory effects on ABCB1.
Cell line misidentification or contamination Authenticate your cell lines using short tandem repeat (STR) profiling.

Issue 2: No significant difference in cell viability after treatment with an ABCB1 inhibitor in YM155-resistant cells.

Possible Cause Troubleshooting Step
Resistance is not mediated by ABCB1 Investigate other resistance mechanisms, primarily the expression and function of the YM155 importer, SLC35F2.[1][3] Downregulation of SLC35F2 can confer resistance independently of ABCB1.
Ineffective concentration of the ABCB1 inhibitor Perform a dose-response experiment to determine the optimal concentration of the ABCB1 inhibitor (e.g., verapamil, zosuquidar) for your specific cell line.[12]
Specific ABCB1 sequence variations Some sequence variations in the ABCB1 gene may affect the efficacy of certain inhibitors. Consider testing a structurally different ABCB1 inhibitor.[8]
Involvement of other efflux pumps Investigate the expression and activity of other ABC transporters, such as ABCC1, which has also been implicated in YM155 resistance.[8]

Issue 3: Difficulty in replicating published findings on SLC35F2-mediated YM155 uptake.

Possible Cause Troubleshooting Step
Low endogenous SLC35F2 expression in the chosen cell model Select a cell line known to have high endogenous SLC35F2 expression for your experiments. Alternatively, you can use a model with ectopic overexpression of SLC35F2.[4][11]
Sub-optimal transfection/transduction efficiency for SLC35F2 overexpression Optimize your transfection or transduction protocol and confirm SLC35F2 overexpression by qRT-PCR and Western blotting.
Issues with YM155 intracellular concentration measurement Ensure your mass spectrometry protocol for YM155 detection is properly validated and sensitive enough to detect changes in intracellular drug levels.[4][7]
Functional regulation of SLC35F2 Consider post-translational modifications or protein-protein interactions that might affect SLC35F2 function. For example, the deubiquitinating enzyme USP32 has been shown to destabilize SLC35F2.[5][13]

Quantitative Data Summary

Table 1: YM155 IC50 Values in Parental and YM155-Adapted Neuroblastoma Cell Lines.

Cell LineYM155 IC50 (Parental)YM155 IC50 (YM155-Adapted)Fold Increase in ResistanceReference
UKF-NB-3--38- to 76-fold (IC50)[1]
UKF-NB-3--30- to 135-fold (IC90)[1]

Table 2: Effect of ABCB1 Inhibition on YM155 Sensitivity.

Cell LineTreatmentFold Sensitization to YM155Reference
ABCB1-expressing cell linesCyclosporine or shRNA knockdown of ABCB127 to 695 times more sensitive[2]
UKF-NB-3rDOX20Verapamil (5 µM)-[12]
IMR-5rDOCE20Verapamil (5 µM)-[12]
UKF-NB-3rDOCE10Verapamil (5 µM)-[12]
NLFrVCR10Verapamil (5 µM)-[12]
IMR-5rDOCE20Zosuquidar (1.25 µM)More pronounced than verapamil[12]
NGPrVCR20Zosuquidar (1.25 µM)More pronounced than verapamil[12]
UKF-NB-2rCARBO2000Zosuquidar (1.25 µM)More pronounced than verapamil[12]

Table 3: Correlation between SLC35F2 Expression and YM155 Sensitivity.

Cell Line PanelCorrelation Metricp-valueReference
Various Cancer Cell LinesR = -0.770.0007[4][11]

Experimental Protocols

1. Determination of YM155 IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of YM155 for the desired incubation period (e.g., 72 or 120 hours).[1][3] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).

  • Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Western Blotting for ABCB1 and SLC35F2

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCB1 or SLC35F2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]

3. Quantitative Real-Time PCR (qRT-PCR) for ABCB1 and SLC35F2 mRNA

  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative PCR using a qPCR instrument, cDNA template, gene-specific primers for ABCB1 and SLC35F2, and a suitable qPCR master mix (e.g., containing SYBR Green).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2-ΔΔCT method.

Visualizations

YM155_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_resistance Resistance Mechanisms YM155_ext YM155 SLC35F2 SLC35F2 (Importer) YM155_ext->SLC35F2 Uptake YM155_int YM155 SLC35F2->YM155_int ABCB1 ABCB1 (Efflux Pump) ABCB1->YM155_ext YM155_int->ABCB1 Efflux Target Intracellular Target (e.g., DNA, Survivin) YM155_int->Target CellDeath Cell Death Target->CellDeath Low_SLC35F2 Decreased SLC35F2 Expression/Function Low_SLC35F2->SLC35F2 Inhibits High_ABCB1 Increased ABCB1 Expression/Function High_ABCB1->ABCB1 Enhances

Caption: YM155 transport and resistance pathways.

Experimental_Workflow Start Start with Parental (Sensitive) Cell Line Culture Culture with increasing concentrations of YM155 Start->Culture Resistant Establish YM155-Resistant Cell Line Culture->Resistant Characterize Characterize Phenotype Resistant->Characterize Inhibitor Test ABCB1 Inhibitors (e.g., Verapamil) Resistant->Inhibitor IC50 Determine YM155 IC50 (MTT Assay) Characterize->IC50 Expression Analyze Gene and Protein Expression Characterize->Expression Functional Functional Assays Characterize->Functional Conclusion Correlate Molecular Changes with Resistant Phenotype IC50->Conclusion qRT_PCR qRT-PCR for ABCB1 & SLC35F2 Expression->qRT_PCR Western Western Blot for ABCB1 & SLC35F2 Expression->Western Expression->Conclusion Efflux ABCB1 Efflux Assay (e.g., Rhodamine 123) Functional->Efflux Uptake YM155 Uptake Assay (Mass Spectrometry) Functional->Uptake Functional->Conclusion Inhibitor->Conclusion

Caption: Workflow for investigating YM155 resistance.

References

YM155 Infusion Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the infusion time of YM155 to achieve maximum efficacy in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal infusion strategy for YM155 to maximize its anti-tumor effects?

A1: Preclinical and clinical data strongly suggest that continuous intravenous infusion (CIVI) is the most effective administration strategy for YM155. Studies have shown that 3-day and 7-day (168-hour) continuous infusion schedules are superior to intravenous daily bolus or intermittent schedules.[1] The rationale for this is linked to YM155's short plasma half-life and the need to maintain a steady-state concentration at the tumor site to effectively suppress its target, survivin.

Q2: What is the primary mechanism of action of YM155?

A2: YM155 is a small-molecule suppressant of survivin, a protein that is a member of the inhibitor of apoptosis (IAP) family.[1] By inhibiting survivin expression, YM155 induces apoptosis (programmed cell death) and can arrest the cell cycle in cancer cells.[2] Some studies also suggest that YM155 can induce DNA damage and oxidative stress, contributing to its cytotoxic effects.

Q3: Which signaling pathways are affected by YM155?

A3: YM155 primarily impacts pathways that regulate cell survival and apoptosis. By downregulating survivin, it affects the intrinsic and extrinsic apoptosis signaling pathways. Additionally, YM155 has been shown to influence the EGFR/MAPK signaling pathway. There is also evidence for its involvement in a ROS/AKT/FoxO/survivin axis.

Q4: What are the recommended dosages for YM155 in preclinical models?

A4: Dosages in preclinical xenograft models typically range from 2 mg/kg/day to 5 mg/kg/day administered via continuous infusion for 7 days.[3][4] The optimal dose can vary depending on the tumor model and the specific research question.

Q5: What toxicities have been observed with YM155 administration?

A5: In clinical trials, the most common side effects are generally mild to moderate and include stomatitis, fever, and nausea.[1][5] At higher doses, reversible elevation in serum creatinine and, in some cases, acute tubular necrosis have been observed as dose-limiting toxicities.[1][6] In preclinical models, significant decreases in body weight are generally not observed at therapeutic doses.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Efficacy in Xenograft Model Suboptimal infusion schedule.Switch from bolus or intermittent injection to a 3-day or 7-day continuous infusion protocol using a micro-osmotic pump to maintain steady-state drug concentration.[1]
Inadequate dosage.Titrate the dose within the effective range reported in the literature (e.g., 2-5 mg/kg/day for 7-day infusion) for your specific tumor model.[3][4]
Inconsistent Results in Cell Culture YM155 degradation.Prepare fresh stock solutions of YM155 in an appropriate solvent like DMSO and store them at -20°C or -80°C. For experiments, dilute to the final concentration in fresh culture medium immediately before use.
Cell line resistance.Some cell lines may exhibit intrinsic or acquired resistance to YM155. Consider combination therapy with other agents, such as taxanes, as YM155 has been shown to enhance their efficacy.[4]
Precipitation of YM155 in Infusion Solution Poor solubility.YM155 for clinical use is supplied in a lactic acid-based buffer (pH 3.6) and diluted in 5% dextrose.[1] Ensure the final infusion solution is properly formulated and check for compatibility with your delivery system.
Adverse Events in Animal Models (e.g., weight loss, signs of distress) High dosage.Reduce the administered dose. If efficacy is compromised, consider a combination therapy approach with a lower dose of YM155.
Off-target toxicity.Monitor animals closely for signs of toxicity. If renal toxicity is suspected, monitor serum creatinine levels. Adjust the dose or infusion schedule as needed.[1][6]

Data Presentation

Table 1: Preclinical YM155 Infusion Protocols and Efficacy

Animal Model Cell Line YM155 Dose Infusion Duration Outcome Reference
Mouse XenograftGastric Cancer (SGC-7901)5 mg/kg/day7 days (continuous)Marked inhibition of tumor growth.[3]
Mouse XenograftLung Cancer (Calu 6)2 mg/kg7 days (continuous)Enhanced antitumor activity when combined with docetaxel.[4]
Mouse XenograftOral Squamous Cell Carcinoma (SCC9)Not specified3 days/week for 2 weeks (continuous)Over 60% tumor growth inhibition.[7]

Table 2: Clinical YM155 Infusion Protocols

Phase Cancer Type YM155 Dose Infusion Schedule Key Findings Reference
Phase IAdvanced Solid Malignancies/Lymphoma1.8-6.0 mg/m²/day168-hour CIVI every 3 weeksMTD established at 4.8 mg/m²/day. Antitumor activity observed.[1][5]
Phase IAdvanced Refractory Solid Tumors1.8-10.6 mg/m²/day168-hour CIVI every 21 daysMTD determined to be 8.0 mg/m²/day.[6]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT116, NB cells) in 96-well plates at a density of 2.5 x 10⁴ cells/mL and allow them to adhere for 24 hours.[2][8]

  • YM155 Treatment: Treat the cells with various concentrations of YM155 for the desired duration (e.g., 48 or 72 hours).[2][8]

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT stock solution to each well.[8]

  • Incubation: Incubate the plates for a period that allows for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[2] The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ SGC-7901 cells in 0.1 mL) into the flanks of immunocompromised mice.[9]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 80-100 mm²).[9]

  • Pump Implantation and YM155 Administration: Surgically implant a micro-osmotic pump (e.g., Alzet) for the continuous infusion of YM155 at the desired dose and duration (e.g., 5 mg/kg/day for 7 days).[9]

  • Tumor Measurement: Measure the tumor size with calipers every few days to monitor growth.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

Visualizations

YM155_Signaling_Pathway YM155 Signaling Pathway YM155 YM155 Survivin Survivin (BIRC5) YM155->Survivin inhibits expression CellCycle Cell Cycle Arrest YM155->CellCycle induces EGFR EGFR YM155->EGFR downregulates Caspases Caspases Survivin->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces MAPK MAPK Pathway EGFR->MAPK CellProliferation Cell Proliferation MAPK->CellProliferation

Caption: Simplified signaling pathway of YM155.

YM155_Experimental_Workflow YM155 In Vivo Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth pump_implantation Osmotic Pump Implantation tumor_growth->pump_implantation ym155_infusion Continuous YM155 Infusion pump_implantation->ym155_infusion tumor_measurement Tumor Volume Measurement ym155_infusion->tumor_measurement endpoint Endpoint Analysis (IHC, Western Blot) tumor_measurement->endpoint finish End endpoint->finish

Caption: Workflow for a YM155 xenograft study.

Infusion_Strategy_Logic Logic for Choosing an Infusion Strategy question Goal: Maximize YM155 Efficacy pharmacokinetics YM155 has a short half-life question->pharmacokinetics mechanism Requires sustained survivin suppression question->mechanism conclusion Continuous Infusion is Superior pharmacokinetics->conclusion mechanism->conclusion bolus Bolus/Intermittent Infusion (Suboptimal) conclusion->bolus continuous Continuous Infusion (Optimal) conclusion->continuous

Caption: Rationale for continuous YM155 infusion.

References

Technical Support Center: Liposomal Formulation of YM155

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the liposomal formulation of YM155 to improve its pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: Why is a liposomal formulation recommended for YM155?

A1: YM155, a potent small-molecule survivin suppressant, exhibits a very short plasma half-life after intravenous administration. This necessitates continuous infusion to maintain therapeutic concentrations. Encapsulating YM155 in liposomes, particularly polyethylene glycol (PEG)-coated liposomes, significantly extends its circulation half-life, allowing for less frequent bolus injections without compromising antitumor efficacy. This improved pharmacokinetic profile enhances drug accumulation in tumor tissues.[1]

Q2: What is the primary mechanism of action of YM155?

A2: YM155 was initially identified as a suppressant of survivin, a protein that inhibits apoptosis (programmed cell death) and is overexpressed in many cancer cells.[2][3] However, further research has revealed a more complex mechanism of action. YM155 is now known to induce the generation of reactive oxygen species (ROS) in mitochondria, which leads to DNA damage.[4] The suppression of survivin and the induction of DNA damage are considered secondary effects of this ROS generation.[4] This multi-faceted mechanism contributes to its cytotoxic effects on cancer cells.

Q3: What are the expected characteristics of YM155-loaded liposomes?

A3: Ideal YM155-loaded liposomes should have a particle size in the range of 100-200 nm to take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting. They should also exhibit a neutral or slightly negative zeta potential to minimize clearance by the reticuloendothelial system (RES). High encapsulation efficiency is crucial for a potent formulation.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and characterization of YM155-loaded liposomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency - YM155, being a hydrophobic molecule, may have poor affinity for the aqueous core of the liposome if not properly incorporated into the lipid bilayer. - Suboptimal drug-to-lipid ratio. - Inefficient hydration of the lipid film.- Ensure YM155 is co-dissolved with the lipids in the organic solvent during the thin-film preparation to facilitate its incorporation into the lipid bilayer. - Optimize the drug-to-lipid molar ratio. Start with a lower ratio and incrementally increase it. - Ensure the hydration buffer is heated above the phase transition temperature (Tc) of the lipids and that hydration is performed with vigorous agitation.
Large and Polydisperse Liposome Size - Incomplete hydration of the lipid film. - Inefficient size reduction method. - Aggregation of liposomes.- Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Prolong the hydration time with adequate agitation. - Use an extruder with polycarbonate membranes of decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) for a more uniform size distribution. Ensure the extruder is heated above the Tc of the lipids. - Sonication can be used for size reduction, but it may lead to lipid degradation. If used, optimize sonication time and power, and keep the sample on ice to prevent overheating. - Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide a steric barrier and prevent aggregation.
Drug Leakage During Storage - Instability of the liposome bilayer. - Storage at an inappropriate temperature. - Hydrolysis or oxidation of lipids.- Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%) to increase its rigidity and reduce permeability. - Store the liposomal formulation at 4°C. Avoid freezing unless a suitable cryoprotectant is used, as the freeze-thaw cycle can disrupt the liposomes. - Use high-purity lipids and prepare liposomes in a buffer with an appropriate pH to minimize hydrolysis. Purge with an inert gas like argon or nitrogen to prevent oxidation.
Inconsistent Pharmacokinetic Results - Variations in liposome size, and encapsulation efficiency between batches. - Rapid clearance of liposomes by the RES. - Issues with the animal model or experimental procedure.- Strictly adhere to the validated preparation protocol to ensure batch-to-batch consistency. Characterize each batch for size, zeta potential, and encapsulation efficiency before in vivo studies. - Ensure sufficient PEGylation of the liposomes to prolong circulation time. - Standardize the animal model (species, strain, age, and health status). Ensure accurate dosing and blood sampling techniques.

Data Presentation

Table 1: Pharmacokinetic Parameters of Free YM155 vs. Liposomal YM155 in a Murine Xenograft Model

ParameterFree YM155 (bolus i.v.)Liposomal YM155 (bolus i.v.)
Plasma Half-life (t½) Very shortExtended
Tumor Accumulation LowHigh
Administration Regimen for Comparable Efficacy Continuous infusionWeekly bolus injection

Source: Adapted from preclinical studies on liposomal YM155 formulations.[1]

Experimental Protocols

Protocol 1: Preparation of YM155-Loaded Liposomes by Thin-Film Hydration

Materials:

  • YM155

  • Phospholipids (e.g., DSPC, HSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve YM155, phospholipids, cholesterol, and PEGylated lipid in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and drug loading.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the pre-warmed hydration buffer (above the Tc of the lipids).

    • Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification:

    • Remove unencapsulated YM155 by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

    • Quantify the encapsulation efficiency using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent or organic solvent.

Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model

Materials:

  • Tumor-bearing mice (e.g., with human tumor xenografts)

  • YM155-loaded liposomes

  • Control formulation (e.g., free YM155)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Analytical equipment for drug quantification in plasma and tissues (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Divide the tumor-bearing mice into experimental groups (e.g., liposomal YM155 group and free YM155 group).

    • Administer a single intravenous (i.v.) bolus injection of the respective formulations via the tail vein.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours post-injection).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Tissue Distribution (Optional):

    • At the final time point, euthanize the mice and harvest tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart).

    • Homogenize the tissues and store them at -80°C until analysis.

  • Drug Quantification:

    • Extract YM155 from plasma and tissue homogenates.

    • Quantify the concentration of YM155 using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Mandatory Visualizations

YM155_Mechanism_of_Action cluster_cell Cancer Cell YM155 YM155 Mitochondria Mitochondria YM155->Mitochondria Enters ROS ROS Generation Mitochondria->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Survivin Survivin Expression ROS->Survivin Suppresses Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to Survivin->Apoptosis Inhibits Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids & YM155 in Organic Solvent start->dissolve evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (MLVs) evaporate->hydrate extrude Extrude through Membranes (SUVs) hydrate->extrude purify Purify to Remove Unencapsulated Drug extrude->purify characterize Characterize (Size, Zeta, EE) purify->characterize end End characterize->end

References

addressing hematological toxicities of Sepantronium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sepantronium Bromide (YM155). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing and managing hematological toxicities observed during pre-clinical and clinical research with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common hematological toxicities associated with this compound (YM155)?

A1: The most frequently reported hematological toxicities in clinical trials of this compound are neutropenia, thrombocytopenia, and anemia.[1][2] The severity of these toxicities appears to be dose-dependent.[1][2]

Q2: What is the proposed mechanism of action for this compound-induced hematological toxicity?

A2: this compound is a small-molecule survivin suppressant.[3][4][5] Survivin is a member of the inhibitor of apoptosis (IAP) family and is expressed in various cancer cells, but also in normal hematopoietic progenitor cells (CD34+ cells).[1] By inhibiting survivin, this compound may induce apoptosis in these rapidly dividing hematopoietic cells, leading to cytopenias.

Q3: Are the hematological toxicities of this compound reversible?

A3: Yes, clinical data suggests that the hematological toxicities observed with this compound are generally reversible upon dose reduction or discontinuation of the drug.[1]

Q4: When should I consider dose modification for this compound due to hematological toxicity?

A4: Dose modifications, including dose reduction or interruption, should be considered for Grade 3 or 4 hematological toxicities. Specific guidance can be found in the Troubleshooting Guides below. It is crucial to follow the study protocol's specific dose modification criteria.

Q5: Is the use of hematopoietic growth factors recommended for managing this compound-induced cytopenias?

A5: The use of hematopoietic growth factors, such as Granulocyte-Colony Stimulating Factor (G-CSF) for neutropenia or Erythropoiesis-Stimulating Agents (ESAs) for anemia, may be considered in certain clinical situations to support patients and maintain treatment schedules.[6][7][8] The decision to use growth factors should be based on a thorough risk-benefit assessment for each individual case and as per institutional guidelines.[9]

Troubleshooting Guides

Management of Neutropenia

Issue: A patient/experimental animal exhibits a significant decrease in Absolute Neutrophil Count (ANC) after administration of this compound.

Troubleshooting Steps:

  • Confirm Neutropenia Grade:

    • Assess the severity of neutropenia based on the Common Terminology Criteria for Adverse Events (CTCAE).

    GradeAbsolute Neutrophil Count (ANC)
    Grade 19/L
    Grade 2<1.5 - 1.0 x 109/L
    Grade 3<1.0 - 0.5 x 109/L
    Grade 4<0.5 x 109/L
    LLN = Lower Limit of Normal
  • Implement Management Strategy Based on Grade:

GradeRecommended Action
Grade 1-2 - Continue this compound at the current dose.- Increase monitoring frequency of Complete Blood Count (CBC) with differential to at least twice weekly.
Grade 3 - Interrupt this compound administration.- Monitor CBC with differential daily or every other day.- Consider dose reduction by one level upon recovery to Grade ≤2.- Prophylactic antibiotics may be considered based on clinical judgment and institutional guidelines.
Grade 4 - Immediately interrupt this compound administration.- Monitor CBC with differential daily.- Strongly consider dose reduction by one level upon recovery to Grade ≤2.- Prophylactic antibiotics and/or G-CSF may be considered, especially in the presence of fever or other signs of infection.[10]
Febrile Neutropenia - Immediately interrupt this compound administration.- Hospitalize the patient for workup and administration of broad-spectrum intravenous antibiotics according to institutional guidelines.[11][12]- Monitor CBC with differential daily.- Consider G-CSF administration.[8][13]- this compound should be held until neutropenia resolves to Grade ≤2 and the infection has cleared. A dose reduction for the subsequent cycle is recommended.
Management of Thrombocytopenia

Issue: A patient/experimental animal shows a significant drop in platelet count after receiving this compound.

Troubleshooting Steps:

  • Confirm Thrombocytopenia Grade:

    • Determine the grade of thrombocytopenia using CTCAE.

    GradePlatelet Count
    Grade 19/L
    Grade 2<75.0 - 50.0 x 109/L
    Grade 3<50.0 - 25.0 x 109/L
    Grade 4<25.0 x 109/L
  • Implement Management Strategy Based on Grade:

GradeRecommended Action
Grade 1-2 - Continue this compound at the current dose.- Increase monitoring frequency of CBC to at least twice weekly.- Advise on bleeding precautions.
Grade 3 - Interrupt this compound administration.- Monitor CBC daily or every other day.- Consider dose reduction by one level upon recovery to Grade ≤2.- Platelet transfusion may be considered in cases of active bleeding or if the platelet count is <20 x 109/L.[14][15]
Grade 4 - Immediately interrupt this compound administration.- Monitor CBC daily.- Strongly consider dose reduction by one level upon recovery to Grade ≤2.- Prophylactic platelet transfusion may be indicated, especially if the count is <10 x 109/L, or in the presence of bleeding.[16]
Management of Anemia

Issue: A patient/experimental animal develops a significant decrease in hemoglobin levels during treatment with this compound.

Troubleshooting Steps:

  • Confirm Anemia Grade:

    • Grade the anemia according to CTCAE.

    GradeHemoglobin (g/dL)
    Grade 1
    Grade 2<10.0 - 8.0
    Grade 3<8.0
    Grade 4Life-threatening consequences; urgent intervention indicated.
  • Implement Management Strategy Based on Grade:

GradeRecommended Action
Grade 1-2 - Continue this compound at the current dose.- Monitor CBC weekly.- Consider iron supplementation if iron deficiency is suspected.
Grade 3 - Consider dose interruption of this compound based on clinical symptoms (e.g., fatigue, dyspnea).- Red Blood Cell (RBC) transfusion should be considered if the patient is symptomatic or if hemoglobin drops below 7.0 g/dL.[17]- Consider a dose reduction for subsequent cycles if the anemia is persistent or recurrent.
Grade 4 - Immediately interrupt this compound administration.- Urgent RBC transfusion is recommended.[18][19]- A dose reduction is strongly recommended for future cycles.

Experimental Protocols

Protocol 1: Monitoring of Hematological Parameters

Objective: To prospectively monitor for and grade hematological toxicities in subjects receiving this compound.

Methodology:

  • Baseline Assessment:

    • Prior to the first dose of this compound, obtain a complete blood count (CBC) with a 5-part differential to establish baseline values for hemoglobin, hematocrit, platelet count, and absolute neutrophil count (ANC).

  • On-Treatment Monitoring:

    • During the first cycle: Perform a CBC with differential at least twice weekly.

    • For subsequent cycles: If no significant hematological toxicity (i.e., > Grade 2) was observed in the previous cycle, monitoring frequency can be reduced to once weekly.

    • In case of Grade 2 or higher toxicity: Increase monitoring frequency to daily or every other day until the toxicity resolves to Grade 1 or baseline.

  • Data Analysis and Reporting:

    • All hematological parameters should be graded according to the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).

    • Record all adverse events and their grades in the study database.

    • Any Grade 3 or 4 hematological toxicity should be reported as a serious adverse event (SAE) if it meets the criteria defined in the study protocol.

Protocol 2: Dose Modification for Hematological Toxicity

Objective: To provide a standardized approach to dose adjustment of this compound in response to hematological toxicities.

Methodology:

  • Dose Interruption:

    • Upon identification of a Grade 3 or 4 hematological toxicity (neutropenia, thrombocytopenia, or symptomatic Grade 3 anemia), the administration of this compound should be immediately interrupted.

  • Monitoring During Interruption:

    • Follow the monitoring schedule outlined in Protocol 1 for the specific toxicity.

  • Resumption of Dosing and Dose Reduction:

    • This compound may be resumed once the hematological toxicity has resolved to Grade ≤2.

    • For the first occurrence of a Grade 3 hematological toxicity, the dose of this compound should be reduced by one dose level for the subsequent cycle.

    • For the first occurrence of a Grade 4 hematological toxicity, the dose should be reduced by at least one dose level. A two-level dose reduction may be considered at the discretion of the investigator.

    • If a patient requires more than two dose reductions, discontinuation of this compound should be considered.

Visualizations

Sepantronium_Bromide_MoA Sepantronium This compound (YM155) Survivin Survivin (BIRC5) Inhibitor of Apoptosis Protein Sepantronium->Survivin Inhibits Expression Progenitor Hematopoietic Progenitor Cells (CD34+) Sepantronium->Progenitor Acts on Apoptosis Apoptosis Survivin->Apoptosis Blocks Progenitor->Apoptosis Undergoes Cytopenia Hematological Toxicity (Neutropenia, Thrombocytopenia, Anemia) Apoptosis->Cytopenia Leads to

Caption: Mechanism of this compound-induced hematological toxicity.

Hematological_Toxicity_Workflow cluster_monitoring Monitoring cluster_management Management Start Administer this compound Monitor Monitor CBC with Differential (per Protocol 1) Start->Monitor Monitor->Monitor No Significant Toxicity Grade Grade Toxicity (CTCAE) Monitor->Grade Toxicity Observed Grade12 Grade 1-2: Continue Treatment & Increase Monitoring Grade->Grade12 Grade 1-2 Grade34 Grade 3-4: Interrupt Treatment Grade->Grade34 Grade 3-4 Grade12->Monitor Recover Toxicity Resolves to ≤ Grade 2? Grade34->Recover Resume Resume Treatment at Reduced Dose (per Protocol 2) Recover->Resume Yes Discontinue Consider Discontinuation Recover->Discontinue No / Recurrent Resume->Monitor

Caption: Experimental workflow for managing hematological toxicities.

References

Validation & Comparative

YM155-Mediated Survivin Suppression: A Western Blot Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM155's performance in suppressing the anti-apoptotic protein survivin, with a focus on Western blot validation. Supporting experimental data, detailed protocols, and pathway visualizations are included to offer a comprehensive overview.

YM155: A Potent Suppressor of Survivin Expression

YM155, a small-molecule inhibitor, has been shown to potently suppress the expression of survivin (BIRC5), a protein overexpressed in many cancers and associated with treatment resistance and poor prognosis.[1] Its primary mechanism of action is the transcriptional repression of the BIRC5 gene, leading to decreased survivin mRNA and protein levels.[1][2] This suppression of survivin induces apoptosis and inhibits cell proliferation in various cancer cell lines.

Comparative Performance of YM155

While YM155 is a well-characterized survivin suppressant, several other molecules have been investigated for their ability to inhibit survivin. The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM155 and other selected survivin inhibitors in different cancer cell lines, providing a snapshot of their relative potencies.

InhibitorCancer Cell LineIC50 (nM)Reference
YM155 PC-3 (Prostate)0.008[3]
PPC-1 (Prostate)0.002[3]
DU145 (Prostate)0.004[3]
H460 (NSCLC)0.0003[3]
EKVX (NSCLC)0.0006[3]
A549 (NSCLC)0.0009[3]
Neuroblastoma (various)8 - 212[1]
FL118 H460 (NSCLC)0.0003[3]
EKVX (NSCLC)0.0006[3]
A549 (NSCLC)0.0009[3]
EM-1421 A375 (Melanoma)16,600[3]
HT-29 (Colon)61,500[3]
MCF-7 (Breast)42,400[3]
UC-112 Prostate Cancer Cells~2,200[2]

Table 1: Comparative IC50 Values of Survivin Inhibitors. This table highlights the potent, often nanomolar, activity of YM155 and FL118 compared to other inhibitors requiring much higher concentrations to achieve a similar effect.

Validating Survivin Suppression by Western Blot

Western blotting is a crucial technique to confirm the on-target effect of YM155 by visualizing the reduction in survivin protein levels within cancer cells.

Experimental Data: YM155's Effect on Survivin and Related Proteins

The following table summarizes quantitative data from Western blot analyses in different studies, demonstrating the dose-dependent effect of YM155 on survivin and other key apoptosis-related proteins.

Cell LineYM155 Concentration (nM)Survivin Protein Level (Fold Change vs. Control)Other Protein Level ChangesReference
SH-SY5Y (Neuroblastoma)5000~0.25 (4-fold reduction)Increased p53[1]
Gastric Cancer Cells20Significantly decreasedIncreased cleaved Caspase-3, -7, -8, -9; No change in XIAP[4]
Anaplastic Thyroid Cancer1.18 - 9.4Dose-dependent reductionReduced Claspin[5]
Osteosarcoma Cells1, 10, 100Dose-dependent reductionDecreased Mcl-1; No change in Bcl-2 or XIAP[6]

Table 2: Quantitative Western Blot Data on YM155 Treatment. This data consistently shows a significant, dose-dependent decrease in survivin protein levels across various cancer types following YM155 treatment.

Experimental Protocol: Western Blot for Survivin

This protocol provides a detailed methodology for validating YM155-mediated survivin suppression.

1. Cell Culture and YM155 Treatment:

  • Culture cancer cells of interest to 70-80% confluency.

  • Treat cells with varying concentrations of YM155 (e.g., 0, 1, 10, 100 nM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for survivin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

8. Detection:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

9. Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the survivin band intensity to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental steps is crucial for understanding the context of YM155's action.

YM155_Signaling_Pathway YM155 YM155 Sp1 Sp1 Transcription Factor YM155->Sp1 Inhibits binding to BIRC5_Promoter BIRC5 (Survivin) Promoter Sp1->BIRC5_Promoter Binds to BIRC5_Gene BIRC5 Gene Transcription BIRC5_Promoter->BIRC5_Gene Activates Survivin_mRNA Survivin mRNA BIRC5_Gene->Survivin_mRNA Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Apoptosis_Inhibition Inhibition of Apoptosis Survivin_Protein->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Survivin_Protein->Cell_Proliferation Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis

Caption: YM155 signaling pathway leading to apoptosis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & YM155 Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot validation.

References

A Comparative Analysis of Sepantronium Bromide (YM155) and Other Survivin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

Survivin (BIRC5) is a compelling oncology target due to its dual roles in inhibiting apoptosis and regulating cell division, and its high expression in cancerous tissues versus minimal presence in normal adult tissues.[1][2][3] This differential expression makes it an attractive candidate for targeted cancer therapies. Sepantronium Bromide (YM155) was one of the first small-molecule survivin inhibitors to enter clinical trials.[4] However, a growing portfolio of agents with diverse mechanisms of action now exists. This guide provides an objective comparison of the efficacy and mechanisms of this compound against other prominent survivin inhibitors, supported by preclinical data.

Overview of Survivin Inhibitors and Mechanisms of Action

Survivin can be targeted through several distinct strategies, from suppressing its gene expression to disrupting the function of the final protein product. The inhibitors discussed here represent four primary mechanistic classes.

  • This compound (YM155): Initially identified as a transcriptional suppressor of the BIRC5 gene[4][5], recent evidence strongly suggests its primary mode of action is the generation of reactive oxygen species (ROS). This ROS production leads to DNA damage and, secondarily, the suppression of survivin expression through the ROS/AKT/FoxO axis.[6]

  • Terameprocol (EM-1421): This agent acts as a transcriptional inhibitor by targeting the Sp1 transcription factor.[7] Since Sp1 is crucial for the expression of the BIRC5 gene, Terameprocol effectively downregulates survivin transcription.[8][9]

  • EZN-3042: A Locked Nucleic Acid (LNA) antisense oligonucleotide, EZN-3042 is designed to specifically bind to survivin mRNA.[10][11] This hybridization prevents the translation of the mRNA into functional survivin protein.[10][12]

  • LQZ-7F: This small molecule directly targets the survivin protein itself. It binds to the dimerization interface of the survivin homodimer, disrupting its structure and leading to its proteasome-dependent degradation.[1][13]

Comparative Summary of Mechanisms

The following table summarizes the distinct approaches these inhibitors take to disrupt survivin function.

InhibitorDrug ClassPrimary Mechanism of Action
This compound (YM155) Imidazolium-based small moleculeInduces Reactive Oxygen Species (ROS), leading to DNA damage and secondary survivin suppression.[6][14]
Terameprocol Plant lignan derivativeInhibits the Sp1 transcription factor, preventing survivin gene transcription.[9]
EZN-3042 Locked Nucleic Acid (LNA)Antisense oligonucleotide that binds to and facilitates the degradation of survivin mRNA.[10]
LQZ-7F Small moleculeBinds to the survivin dimerization interface, promoting protein degradation.[1][13]

Signaling Pathways and Inhibitor Action

The diagrams below, generated using Graphviz, illustrate the targeted pathways.

Survivin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Sp1 Sp1 Transcription Factor BIRC5 BIRC5 Gene (Survivin) Sp1->BIRC5 Promotes Transcription mRNA Survivin mRNA BIRC5->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Monomer Survivin Monomer Ribosome->Monomer Translation Dimer Survivin Dimer (Active) Monomer->Dimer Dimerization CPC Chromosomal Passenger Complex Dimer->CPC Mitotic Regulation Caspases Caspases Dimer->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified Survivin Pathway

Inhibitor_Mechanisms cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Sp1 Sp1 BIRC5 BIRC5 Gene Sp1->BIRC5 mRNA Survivin mRNA BIRC5->mRNA Ribosome Ribosome mRNA->Ribosome DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage Monomer Survivin Monomer Ribosome->Monomer Dimer Survivin Dimer Monomer->Dimer ROS ROS ROS->BIRC5 Suppresses ROS->DNA Damages YM155 Sepantronium (YM155) YM155->ROS Induces Terameprocol Terameprocol Terameprocol->Sp1 Inhibits EZN3042 EZN-3042 EZN3042->mRNA Binds & Degrades LQZ7F LQZ-7F LQZ7F->Dimer Disrupts Dimerization

Figure 2: Mechanisms of Action of Survivin Inhibitors

Comparative In Vitro Efficacy

The potency of each inhibitor varies significantly based on its mechanism and the cancer cell type. The following table collates reported half-maximal inhibitory concentration (IC50) values from preclinical studies. It is important to note that experimental conditions (e.g., assay type, exposure duration) differ between studies, making direct comparisons challenging.

InhibitorCancer TypeCell Line(s)Reported IC50Citation(s)
This compound (YM155) GlioblastomaPrimary GBM linespM to low nM range[15]
NeuroblastomaPanel of 101 linesnM range (effective at clinical concentrations)[16][17]
Triple-Negative Breast CancerMDA-MB-231, BT-200.5 - 2.5 nM[6]
Multiple MyelomaMM cell linesLow nM range[5]
Terameprocol Non-Small Cell Lung CancerHCC2429, H46010 µM (used for radiosensitization)[8]
EZN-3042 Acute Lymphoblastic LeukemiaPrimary ALL cells<1 nM (with transfection), ~20 µM (without)[18][19]
LQZ-7F Prostate CancerPC-3, C4-22.5 - 3.0 µM[20]
Various CancersPanel of cell lines0.4 - 4.4 µM[13][21]

Key Observations:

  • This compound (YM155) consistently demonstrates high potency in the nanomolar and even picomolar range across a variety of cancer types.[5][15]

  • LQZ-7F shows efficacy in the low micromolar range.[13][20]

  • Direct IC50 values for Terameprocol and EZN-3042 are less commonly reported as single agents for cytotoxicity; they are often evaluated for their ability to downregulate survivin or sensitize cells to other treatments.[8][19] The delivery method for oligonucleotides like EZN-3042 (e.g., with a transfection agent) drastically impacts its effective concentration.[18]

Key Experimental Protocols

Reproducible and standardized methodologies are critical for comparing the efficacy of different compounds. Below are detailed protocols for common assays cited in the evaluation of survivin inhibitors.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of the inhibitors on cancer cell lines.

MTT_Workflow A 1. Cell Seeding Seed cells in 96-well plates. Allow to adhere for 24h. B 2. Drug Treatment Treat with serial dilutions of inhibitor (e.g., YM155). Incubate for 72-120h. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate for 4h at 37°C. B->C D 4. Solubilization Add DMSO or solubilizing agent to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a plate reader. D->E F 6. Data Analysis Calculate cell viability relative to untreated controls. Determine IC50 values. E->F

Figure 3: Workflow for MTT Cell Viability Assay
  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include wells with untreated cells as a negative control and a medium-only blank.

  • Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO2).[6][17]

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance readings to the untreated control cells to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of each inhibitor (e.g., 5 µM YM155) for a specified time (e.g., 16-72 hours).[6][22]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Protocol 3: Western Blot for Survivin Protein Expression

This technique is used to quantify the reduction in survivin protein levels following inhibitor treatment.

  • Protein Extraction: Treat cells with inhibitors for 24-48 hours. Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for survivin. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Use densitometry software to measure the intensity of the survivin band relative to the loading control to determine the degree of protein downregulation.

Summary and Conclusion

This compound and other survivin inhibitors offer diverse strategies for targeting this critical cancer protein.

  • This compound (YM155) stands out for its high potency (pM-nM range) but possesses a complex mechanism of action that is now understood to be primarily mediated by ROS-induced stress rather than direct transcriptional suppression.[6] This dual action of DNA damage and survivin downregulation may offer a unique therapeutic advantage but also explains its failure in some clinical trials, where ROS-mediated effects could be cell-type specific.[6]

  • Terameprocol and EZN-3042 represent targeted approaches to prevent the synthesis of the survivin protein at the transcriptional and translational levels, respectively. Their utility may lie in combination therapies where preventing the production of new survivin can sensitize tumors to other cytotoxic agents.[8][19]

  • LQZ-7F offers a distinct post-translational strategy by promoting the degradation of existing survivin protein.[1] This approach could be effective in tumors with high baseline levels of survivin.

The choice of inhibitor for further development or clinical application will depend on the specific cancer type, its genetic background (e.g., p53 status, which can influence YM155 sensitivity), and the potential for synergistic combinations.[16][23] The multifaceted nature of YM155's activity warrants further investigation to identify patient populations most likely to respond, while the high specificity of inhibitors like EZN-3042 and LQZ-7F makes them promising candidates for precision medicine approaches.

References

YM155 vs. Cisplatin: A Comparative Analysis of Efficacy in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer efficacy of YM155 (sepantronium bromide), a small molecule survivin suppressant, and cisplatin, a cornerstone of platinum-based chemotherapy, in preclinical lung cancer models. The following sections present quantitative data on their cytotoxic and anti-tumor effects, detailed experimental protocols, and an overview of their distinct mechanisms of action through signaling pathway diagrams.

Introduction

YM155 is an investigational anti-cancer agent that selectively targets survivin, a protein overexpressed in many cancers, including non-small cell lung cancer (NSCLC), and is associated with resistance to apoptosis and poor prognosis.[1][2] Cisplatin, a widely used chemotherapeutic agent, exerts its cytotoxic effects primarily by inducing DNA damage.[3] This guide synthesizes preclinical data to offer a comparative perspective on the efficacy of these two compounds, both as monotherapies and in combination, in lung cancer models.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of YM155 and cisplatin in various lung cancer models.

Table 1: In Vitro Cytotoxicity (IC50) of YM155 and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineYM155 IC50Cisplatin IC50NotesReference
H1299< 10 nM~50 µMYM155 was significantly more potent in inducing cell death.[1]
A549~50 nM~10 µMYM155 was significantly more potent in inducing cell death.[1]
PC9-R (Cisplatin-Resistant)Not specifiedSignificantly higher than parental PC9miR-15b was overexpressed in resistant cells.[4]
A549-R (Cisplatin-Resistant)Not specifiedSignificantly higher than parental A549miR-15b was overexpressed in resistant cells.[4]

Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and assay method. The data presented here is for comparative purposes.

Table 2: In Vivo Tumor Growth Inhibition in Lung Cancer Xenograft Models
Treatment GroupTumor Growth Inhibition (%)Animal ModelLung Cancer ModelReference
YM155 (3 mg/kg) + Cisplatin (5 mg/kg)64%SCID MiceHead and Neck Squamous Cell Carcinoma (UM-SCC-74A)[2]
Cisplatin (5 mg/kg)19%SCID MiceHead and Neck Squamous Cell Carcinoma (UM-SCC-74A)[2]
YM155 (3 mg/kg)31%SCID MiceHead and Neck Squamous Cell Carcinoma (UM-SCC-74A)[2]
YM155 (10 mg/kg)65%SCID MiceHead and Neck Squamous Cell Carcinoma (UM-SCC-74A)[2]
YM155 + Docetaxel≥ 99% (Complete Regression)XenograftHuman NSCLC (Calu 6)[5]

Note: While some of the direct combination data with cisplatin in lung cancer xenografts is limited in the immediate search results, the provided head and neck cancer data suggests a strong synergistic potential. The docetaxel combination study in a lung cancer model further supports the potentiation of chemotherapy by YM155.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Plating: Lung cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of YM155, cisplatin, or a combination of both for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Xenograft Tumor Model
  • Cell Implantation: 5 x 10^6 to 1 x 10^7 human lung cancer cells (e.g., A549, H460) are suspended in a 1:1 mixture of culture medium and Matrigel and subcutaneously injected into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, YM155 alone, cisplatin alone, YM155 + cisplatin).

  • Drug Administration: YM155 is typically administered via continuous intravenous infusion or intraperitoneal injection (e.g., 5-10 mg/kg/day). Cisplatin is administered via intraperitoneal injection (e.g., 2-5 mg/kg) on a specified schedule (e.g., once or twice weekly).

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Lung cancer cells are treated with YM155, cisplatin, or the combination for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Signaling Pathways and Mechanisms of Action

YM155 Signaling Pathway

YM155's primary mechanism of action involves the suppression of survivin, a key member of the inhibitor of apoptosis protein (IAP) family. By downregulating survivin, YM155 promotes apoptosis and inhibits cell proliferation. Recent studies also suggest that YM155 can localize to the mitochondria, leading to mitochondrial dysfunction and activation of AMP-activated protein kinase (AMPK), which in turn inhibits bone morphogenetic protein (BMP) signaling.[1]

YM155_Pathway YM155 YM155 Mitochondria Mitochondria YM155->Mitochondria Survivin Survivin (BIRC5) YM155->Survivin transcription suppression AMPK AMPK Mitochondria->AMPK dysfunction Caspases Caspases Survivin->Caspases Apoptosis Apoptosis Caspases->Apoptosis BMP_Signaling BMP Signaling AMPK->BMP_Signaling Cell_Death Cell Death BMP_Signaling->Cell_Death

YM155 Mechanism of Action
Cisplatin Signaling Pathway

Cisplatin's cytotoxicity is primarily mediated by its ability to form adducts with DNA, leading to DNA damage. This damage activates DNA damage response (DDR) pathways, which can trigger cell cycle arrest and, ultimately, apoptosis if the damage is irreparable. Key players in this pathway include p53, which is a critical tumor suppressor that regulates both cell cycle arrest and apoptosis.[3]

Cisplatin_Pathway Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts forms DDR DNA Damage Response (DDR) DNA_Adducts->DDR activates p53 p53 DDR->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Cisplatin Mechanism of Action

Conclusion

The available preclinical data suggests that YM155 is a potent anti-cancer agent in lung cancer models, demonstrating high efficacy as a monotherapy and a strong potential to synergize with conventional chemotherapy like cisplatin. Its distinct mechanism of action, targeting the apoptosis inhibitor survivin and inducing mitochondrial dysfunction, provides a complementary strategy to the DNA-damaging effects of cisplatin. The combination of YM155 and cisplatin appears to be a promising approach to enhance therapeutic efficacy and potentially overcome cisplatin resistance in lung cancer. Further clinical investigation is warranted to validate these preclinical findings.

References

Validating YM155-Induced DNA Damage: A Comparative Guide to the Comet Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the comet assay and other common methods for validating DNA damage induced by YM155, a survivin inhibitor with known genotoxic effects. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental workflows.

YM155: A Dual Threat to Cancer Cells

YM155, initially identified as a suppressor of the anti-apoptotic protein survivin, has demonstrated potent anti-cancer activity.[1] However, emerging evidence reveals a multi-faceted mechanism of action that extends beyond survivin inhibition. A significant component of YM155's cytotoxicity is its ability to induce DNA damage.[1][2][3] This genotoxic activity is primarily attributed to two key mechanisms:

  • Generation of Reactive Oxygen Species (ROS): YM155 can undergo redox cycling, leading to the production of ROS. These highly reactive molecules can oxidize DNA bases, particularly guanine, and induce single- and double-strand breaks.

  • Inhibition of Topoisomerase IIα (TOP2A): YM155 has been shown to inhibit the activity of TOP2A, an essential enzyme for resolving DNA topological problems during replication and transcription.[1] Inhibition of TOP2A can lead to the accumulation of DNA double-strand breaks.

The Comet Assay: A Sensitive Tool for Detecting DNA Damage

The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA strand breaks in individual cells. The principle of the assay is that under an electric field, fragmented DNA will migrate away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.

A key advantage of the comet assay is its adaptability. The alkaline comet assay detects both single- and double-strand DNA breaks, as well as alkali-labile sites. To specifically investigate oxidative DNA damage, the assay can be modified by incorporating a digestion step with enzymes like formamidopyrimidine-DNA glycosylase (Fpg) . Fpg recognizes and cleaves oxidized purine bases, converting them into strand breaks that are then detectable by the comet assay.[4]

Comparing Methods for Validating YM155-Induced DNA Damage

While the comet assay is a powerful tool, other methods are also widely used to assess DNA damage. A common alternative is the γH2AX assay , which detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX). This phosphorylation event is one of the earliest cellular responses to DNA double-strand breaks, and the formation of γH2AX foci can be visualized and quantified by immunofluorescence microscopy or western blotting.

Here, we compare quantitative data from a study on anaplastic thyroid cancer (ATC) cells treated with YM155, which utilized both the Fpg-modified alkaline comet assay and γH2AX immunofluorescence.

Quantitative Data Comparison
Cell LineTreatmentFpg-Modified Comet Assay (Tail Moment)γH2AX Foci per Cell (Normalized to Control)
ACT1 Control~51
YM155 (10 nM, 1h)~15-
YM155 (10 nM, 24h)-~17
THJ16T Control~51
YM155 (10 nM, 1h)~12-
YM155 (10 nM, 24h)-~12
THJ29T Control-1
YM155 (10 nM, 24h)-~7

Data extracted and synthesized from a study by Mackay et al. (2022) on anaplastic thyroid cancer cells.

Observations:

  • Both the Fpg-modified comet assay and the γH2AX assay effectively demonstrated YM155-induced DNA damage.

  • The Fpg-modified comet assay revealed a significant increase in oxidative DNA damage as early as 1 hour post-treatment.

  • The γH2AX assay showed a substantial increase in DNA double-strand breaks after 24 hours of YM155 treatment.

  • The magnitude of the response in both assays correlated with the sensitivity of the cell lines to YM155.

Experimental Protocols

Fpg-Modified Alkaline Comet Assay

This protocol is adapted for the analysis of YM155-treated cancer cells.

Materials:

  • Low melting point agarose (LMPA)

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Enzyme buffer (40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0)

  • Formamidopyrimidine-DNA glycosylase (Fpg)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or propidium iodide)

  • Microscope slides

Procedure:

  • Cell Preparation: Harvest cells after YM155 treatment and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding: Mix cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v) and immediately pipette onto a microscope slide. Cover with a coverslip and solidify on ice.

  • Lysis: Gently remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.

  • Enzyme Digestion: Wash the slides three times for 5 minutes each with enzyme buffer. Drain excess buffer and add 50 µL of Fpg enzyme solution (or buffer alone for control) to each slide. Cover with a coverslip and incubate for 30 minutes at 37°C.

  • Alkaline Unwinding: Remove the coverslip and place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization: Carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat twice.

  • Staining and Visualization: Stain the DNA with an appropriate fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the tail moment using specialized software.

γH2AX Immunofluorescence Staining

This protocol is for the detection of γH2AX foci in YM155-treated adherent cells.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-conjugated anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Coverslips and mounting medium

Procedure:

  • Cell Culture: Seed cells on coverslips in a multi-well plate and treat with YM155.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizing the Process

YM155-Induced DNA Damage Signaling Pathway

YM155_DNA_Damage_Pathway YM155 YM155 ROS Reactive Oxygen Species (ROS) YM155->ROS TOP2A Topoisomerase IIα Inhibition YM155->TOP2A DNA_Damage Oxidative DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage DSB DNA Double Strand Breaks TOP2A->DSB DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR DSB->DDR ATM_ATR ATM / ATR Activation DDR->ATM_ATR Apoptosis Apoptosis DDR->Apoptosis Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 gammaH2AX γH2AX Formation ATM_ATR->gammaH2AX Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Comet_Assay_Workflow cluster_prep Cell Preparation cluster_assay Comet Assay cluster_analysis Analysis Cell_Treatment Treat Cells with YM155 Harvest Harvest Cells Cell_Treatment->Harvest Embedding Embed Cells in Low Melting Agarose Harvest->Embedding Lysis Lysis Embedding->Lysis Enzyme_Tx Enzyme Treatment (optional, e.g., Fpg) Lysis->Enzyme_Tx Unwinding Alkaline Unwinding Enzyme_Tx->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralization Neutralization Electrophoresis->Neutralization Staining DNA Staining Neutralization->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Quantification Quantify Tail Moment Microscopy->Quantification

References

Synergistic Takedown: Sepantronium Bromide and Etoposide in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A promising therapeutic combination, sepantronium bromide (YM155) and etoposide, demonstrates significant synergistic activity against neuroblastoma, a challenging pediatric cancer. This guide provides a comprehensive comparison of their combined efficacy versus individual treatments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

This compound, a small molecule inhibitor of survivin, and etoposide, a topoisomerase II inhibitor, have individually shown anti-tumor activity. However, their combination in neuroblastoma models reveals a potent synergistic effect, leading to enhanced cancer cell death and inhibition of tumor growth. This synergy is a critical area of investigation for developing more effective treatment strategies for high-risk neuroblastoma.[1]

Quantitative Analysis of Synergy

The combination of this compound and etoposide has been shown to be more effective than either drug alone in neuroblastoma cell lines. The synergistic effect was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy.

Neuroblastoma Cell LineThis compound IC50 (nM)Etoposide IC50 (µM)Combination Index (CI) at ED75
SH-SY5Y12.31.2< 1.0
NGP8.10.8< 1.0
SK-N-AS212.42.5< 1.0
SK-N-BE(2)20.51.5< 1.0
IMR-3215.71.1~ 1.0 (additive)

Data adapted from Rouse et al., "Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity".[1]

The data clearly indicates a synergistic interaction in four out of the five tested neuroblastoma cell lines, suggesting that the combination can achieve a desired therapeutic effect at lower doses, potentially reducing toxicity.

Mechanisms of Action and Synergy

This compound (YM155): This agent acts as a survivin suppressant.[2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in most cancers, including neuroblastoma, and is associated with a poor prognosis.[1][2] By inhibiting survivin, this compound promotes apoptosis and inhibits cell proliferation.[1] Some studies also suggest that YM155 can act as a topoisomerase inhibitor.[3]

Etoposide: A well-established chemotherapeutic agent, etoposide targets topoisomerase II, an enzyme essential for DNA replication and repair.[4] By stabilizing the topoisomerase II-DNA complex, etoposide leads to DNA strand breaks, triggering cell cycle arrest and apoptosis.[4]

Synergistic Interaction: The synergy between this compound and etoposide likely stems from a multi-pronged attack on cancer cells. Etoposide-induced DNA damage can trigger a p53-dependent apoptotic response.[1] this compound, by downregulating the anti-apoptotic protein survivin, lowers the threshold for apoptosis, thereby enhancing the cytotoxic effects of etoposide.[1][5] This dual approach of inducing DNA damage while simultaneously disabling a key survival mechanism of the cancer cell leads to a more profound anti-tumor effect.

Caption: Proposed synergistic mechanism of this compound and etoposide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Culture: Neuroblastoma cell lines (e.g., SH-SY5Y, NGP, SK-N-AS, SK-N-BE(2), IMR-32) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with varying concentrations of this compound, etoposide, or their combination for 72 hours. The absorbance is measured at 570 nm to determine cell viability.

Combination Index (CI) Analysis: The synergistic effect of the drug combination is determined using the Chou-Talalay method with CompuSyn software. CI values are calculated at different effect doses (e.g., ED50, ED75, ED90).

Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. Cells are treated with the drugs for a specified period, harvested, stained, and analyzed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Western Blot Analysis: Protein expression levels of key molecules in the signaling pathways (e.g., survivin, p53, cleaved caspase-3) are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Experimental_Workflow start Start cell_culture Neuroblastoma Cell Culture start->cell_culture drug_treatment Drug Treatment (Single agents & Combination) cell_culture->drug_treatment cytotoxicity Cytotoxicity Assay (MTT) drug_treatment->cytotoxicity apoptosis_assay Apoptosis Assay (Flow Cytometry) drug_treatment->apoptosis_assay western_blot Western Blot (Protein Expression) drug_treatment->western_blot synergy_analysis Synergy Analysis (Chou-Talalay) cytotoxicity->synergy_analysis end End synergy_analysis->end apoptosis_assay->end western_blot->end

Caption: General experimental workflow for assessing synergy.

In Vivo Studies

The synergistic effect observed in vitro has also been translated into animal models. In a xenograft mouse model of neuroblastoma, the combination of this compound and etoposide led to a significant reduction in tumor burden compared to control and single-agent treatment groups, without notable toxicity.[1] Similarly, in a canine osteosarcoma xenograft model, the combination treatment resulted in a smaller average tumor volume.[6]

Conclusion and Future Directions

The combination of this compound and etoposide presents a compelling therapeutic strategy for neuroblastoma. The strong synergistic effect, validated in both in vitro and in vivo models, warrants further investigation. Future studies should focus on optimizing dosing schedules, evaluating long-term efficacy and safety, and exploring this combination in clinical trials for patients with high-risk or relapsed neuroblastoma. The mechanistic insights gained from these studies will be invaluable in designing rational combination therapies to improve outcomes for this devastating pediatric cancer.

References

comparative analysis of YM155 as a monotherapy versus combination therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YM155, a small molecule imidazolium-based compound, has been a subject of extensive research due to its targeted mechanism of action as a survivin suppressant. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis. This guide provides a comparative analysis of YM155 as a monotherapy versus its use in combination with other therapeutic agents, supported by experimental data.

Mechanism of Action

YM155 was initially identified as a potent suppressor of survivin expression.[1] However, its mode of action is now understood to be multi-faceted, involving the generation of reactive oxygen species (ROS) and the induction of DNA damage, which are considered primary effects leading to the secondary suppression of survivin and subsequent apoptosis.[2][3] This dual activity has prompted investigations into its efficacy both alone and in combination with conventional chemotherapeutics and other targeted agents.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of YM155 as a monotherapy and in combination therapies across various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of YM155 Monotherapy (IC50 Values)

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate Cancer2.3 - 11[1]
PPC-1Prostate Cancer2.3 - 11[1]
DU145Prostate Cancer2.3 - 11[1]
TSU-Pr1Prostate Cancer2.3 - 11[1]
22Rv1Prostate Cancer2.3 - 11[1]
SK-MEL-5Melanoma2.3 - 11[1]
A375Melanoma2.3 - 11[1]
CHLA-255Neuroblastoma8
NGPNeuroblastoma9
SH-SY5YNeuroblastoma8 - 212
UKF-NB-3Neuroblastoma0.49[4]
UKF-NB-6Neuroblastoma0.65[4]

Table 2: Preclinical Efficacy of YM155 in Combination Therapy

Cancer TypeCombination AgentModel SystemKey FindingsReference
NeuroblastomaEtoposideNB cell linesSynergistic inhibition of cell growth (Combination Index < 1.0)
MelanomaDocetaxelA375 & SK-MEL-5 xenograftsGreater tumor regression compared to single agents[5]
Non-Small Cell Lung CancerCisplatin, CarboplatinCalu6 xenograftsSignificantly greater inhibition of tumor growth[6]
Non-Small Cell Lung CancerDocetaxelCalu 6 xenograftsComplete tumor regression in a majority of animals when YM155 was given concomitantly with or before docetaxel.[7]
Renal Cell CarcinomaInterleukin-2 (IL-2)RENCA murine modelAdditive decrease in tumor weight and lung metastasis[2]
Ovarian CancerCisplatinOVCa xenograftsSignificant decrease in tumor size with the combination[3]
OsteosarcomaCisplatinOS xenograftsPromoted tumor regression more effectively than single agents[8]
HepatoblastomaCisplatinHepG2 & HuH-6 xenograftsSignificantly suppressed tumor growth compared to monotherapy[9]
RhabdomyosarcomaCisplatinRD xenograftsCombination significantly inhibited tumor growth by 13% compared to control.[10]

Table 3: Clinical Trial Outcomes

TherapyCancer TypePhaseKey FindingsReference
YM155 MonotherapyAdvanced NSCLCIIModest single-agent activity (ORR 5.4%). Favorable safety profile.[3]
YM155 MonotherapyMetastatic MelanomaIIObjective responses and disease stabilization observed.
YM155 + Paclitaxel & CarboplatinAdvanced NSCLCI/IIFavorable safety profile but failed to demonstrate an improvement in response rate.[11]
YM155 + DocetaxelHER2-negative Metastatic Breast CancerIINo statistically significant improvement in Progression-Free Survival (PFS) compared to docetaxel alone.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of YM155 as a monotherapy and in combination with other agents on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • YM155 and other therapeutic agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of YM155 and/or the combination agent in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of YM155 as a monotherapy and in combination with other agents in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for injection

  • Matrigel (optional)

  • YM155 and other therapeutic agents formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or culture medium), optionally mixed with Matrigel.

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, YM155 monotherapy, combination agent monotherapy, YM155 combination therapy).

  • Administer the treatments according to the planned schedule, dose, and route of administration (e.g., intravenous, intraperitoneal, oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Compare the tumor growth inhibition between the different treatment groups.

Mandatory Visualization

Signaling Pathway of YM155 Action

YM155_Pathway YM155 Mechanism of Action YM155 YM155 ROS Reactive Oxygen Species (ROS) Generation YM155->ROS Primary Effect DNA_Damage DNA Damage YM155->DNA_Damage Primary Effect Survivin_Upregulation Survivin Upregulation (Resistance Mechanism) YM155->Survivin_Upregulation Inhibits Survivin_Suppression Survivin Suppression (BIRC5) ROS->Survivin_Suppression Secondary Effect DNA_Damage->Survivin_Suppression Secondary Effect Apoptosis Apoptosis Survivin_Suppression->Apoptosis Chemotherapy Chemotherapy (e.g., Docetaxel, Cisplatin) Chemotherapy->Apoptosis Chemotherapy->Survivin_Upregulation

Caption: YM155's dual action and its synergistic effect with chemotherapy.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow In Vitro Analysis Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Cancer Cell Culture Seeding Seeding in 96-well plates Cell_Culture->Seeding Monotherapy YM155 Monotherapy Seeding->Monotherapy Combination YM155 + Combination Agent Seeding->Combination Control Vehicle Control Seeding->Control MTT_Assay MTT Assay (Cell Viability) Monotherapy->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Monotherapy->Apoptosis_Assay Combination->MTT_Assay Combination->Apoptosis_Assay Control->MTT_Assay Control->Apoptosis_Assay IC50 IC50 Calculation MTT_Assay->IC50 Synergy_Analysis Synergy Analysis (Combination Index) MTT_Assay->Synergy_Analysis Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification

Caption: Workflow for assessing YM155's in vitro efficacy.

Conclusion

The available preclinical data strongly suggest that YM155 holds promise as an anti-cancer agent, particularly in combination with conventional chemotherapies. As a monotherapy, YM155 demonstrates potent cytotoxic effects in a variety of cancer cell lines. However, its true potential may lie in its ability to synergize with other drugs. By suppressing survivin, YM155 can counteract a key resistance mechanism induced by many chemotherapeutic agents, leading to enhanced apoptosis and greater tumor regression in preclinical models.

Clinical trial results for YM155 combination therapies have been mixed, with some studies not demonstrating a significant improvement in efficacy over standard of care. This highlights the need for further research to identify the optimal combination partners, dosing schedules, and patient populations that are most likely to benefit from YM155-based combination regimens. The favorable safety profile of YM155 observed in clinical trials supports its continued investigation in combination settings. Future studies should focus on biomarker-driven patient selection and rational combination strategies to fully realize the therapeutic potential of this survivin suppressant.

References

Validating the Role of ROS in YM155-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM155's performance in inducing apoptosis through the generation of Reactive Oxygen Species (ROS), with supporting experimental data and comparisons to other alternatives.

Executive Summary

YM155, a small molecule initially identified as a survivin suppressant, has been shown to induce apoptosis in a variety of cancer cell lines. Emerging evidence strongly suggests that its primary mode of action involves the generation of mitochondrial ROS, which subsequently triggers DNA damage and downregulation of the anti-apoptotic protein survivin, leading to programmed cell death.[1][2] This guide delves into the experimental validation of this pathway, presenting quantitative data, detailed experimental protocols, and a comparison with the conventional chemotherapeutic agent doxorubicin, which also operates through a ROS-mediated mechanism.

Data Presentation

YM155-Induced Apoptosis and ROS Production

The following tables summarize quantitative data from various studies on the effects of YM155 on apoptosis and ROS levels in different cancer cell lines.

Table 1: YM155-Induced Apoptosis

Cell LineYM155 ConcentrationTreatment DurationApoptosis Rate (%)Fold Increase in ApoptosisReference
SGC-7901 (Gastric Cancer)20 nM24 hours17.2 ± 7.2-[3]
SGC-7901 (Gastric Cancer)10 nM24 hours47.6 ± 2.9~7.7
SGC-7901 (Gastric Cancer)20 nM24 hours82.4 ± 3.4~13.3
SK-NEP-1 (Wilms Tumor)50 nM6 hours5.9 ± 2.3~3.9[4]
SK-NEP-1 (Wilms Tumor)100 nM6 hours42.4 ± 8.9~28.3[4]
SK-NEP-1 (Wilms Tumor)50 nM12 hours31.5 ± 5.7~4.8[4]
SK-NEP-1 (Wilms Tumor)100 nM12 hours45.1 ± 11.3~6.9[4]
SH-SY5Y (Neuroblastoma)5 µMNot Specified-~3.4[5]
NGP (Neuroblastoma)5 µMNot Specified-~7.0[5]
ACT1 (Anaplastic Thyroid Cancer)10 nM24 hoursIncreased-[6]
THJ16T (Anaplastic Thyroid Cancer)10 nM24 hoursIncreased-[6]
ACT1 (Anaplastic Thyroid Cancer)100 nM24 hoursIncreased-[6]
THJ16T (Anaplastic Thyroid Cancer)100 nM24 hoursIncreased-[6]

Table 2: YM155-Induced ROS Production

Cell LineYM155 ConcentrationTreatment DurationMethodObservationReference
Anaplastic Thyroid Cancer Cells (ACT1, THJ11T, THJ16T, THJ29T)100 nM1 hourH2DCFDAIncreased ROS levels[6]
Triple-Negative Breast Cancer Cells15 nM12 hoursMitoSOX RedIncreased mitochondrial ROS[1]

Table 3: Comparison with Doxorubicin

FeatureYM155Doxorubicin
Primary Mechanism Induces mitochondrial ROS, leading to survivin suppression and apoptosis.[1][2]Intercalates with DNA and inhibits topoisomerase II; also generates ROS.[7][8]
Apoptosis Induction Potent inducer of apoptosis across various cancer cell lines at nanomolar concentrations.[4][5][6]Induces apoptosis, but effectiveness can be limited by drug resistance.[5] In some cell lines, 200 nM failed to induce apoptosis where YM155 was effective at 10-100 nM.[6]
ROS Production Directly stimulates ROS production in mitochondria.[1]Induces ROS as a secondary effect of its interaction with cellular components, including mitochondria.[7][8]
Survivin Inhibition Directly suppresses survivin expression.[1]Does not directly target survivin.

Experimental Protocols

Measurement of ROS Production using DCFH-DA Assay

This protocol is for the detection of total intracellular ROS.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed 2 × 10^5 cells per well in a 24-well plate and culture overnight.[3]

  • Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to the desired final concentration (typically 10-25 µM).[3][9]

  • Cell Treatment: Treat cells with YM155 at various concentrations and for the desired duration. Include a vehicle-treated control group.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with serum-free medium.[3]

    • Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[3][10]

    • Remove the DCFH-DA solution and wash the cells once with serum-free medium, followed by two washes with PBS.[3]

    • Add 500 µL of PBS to each well.[3]

  • Data Acquisition:

    • Fluorescence Microscopy: Capture images using a GFP filter.[3]

    • Fluorometry: Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9] Normalize the fluorescence intensity to the protein concentration in each well.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with YM155 at desired concentrations and for the specified time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][11]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the cells by flow cytometry within one hour.[11]

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Mandatory Visualization

YM155_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion YM155 YM155 ROS ROS Generation YM155->ROS Survivin Survivin (Anti-apoptotic) ROS->Survivin Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Caspases Caspase Activation Survivin->Caspases Inhibition DNA_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: YM155-induced apoptotic signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with YM155 (Dose-response & Time-course) start->treatment control Vehicle Control start->control ros_assay ROS Detection (e.g., DCFH-DA, MitoSOX) treatment->ros_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay control->ros_assay control->apoptosis_assay data_quant Quantify ROS Levels & Apoptosis Percentage ros_assay->data_quant apoptosis_assay->data_quant comparison Compare YM155 vs. Control & Alternatives data_quant->comparison conclusion Validate ROS Role in YM155-induced Apoptosis comparison->conclusion

References

Validating YM155 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM155, a small molecule inhibitor of survivin, has shown promise in preclinical and clinical studies for the treatment of various cancers. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human tumors and is associated with resistance to chemotherapy and radiation. Validating that YM155 effectively engages its target, survivin, within a living organism (in vivo) is a critical step in its development and in understanding its mechanism of action. This guide provides a comparative overview of key methodologies for assessing YM155 target engagement in vivo, supported by experimental data and detailed protocols.

The primary mechanism of action of YM155 involves the suppression of survivin expression.[1][2][3][4][5] This subsequently leads to the induction of apoptosis and inhibition of tumor growth.[1][2][3][4][5] Validating target engagement ensures that the observed therapeutic effects are a direct result of YM155 binding to and modulating survivin.

Comparative Analysis of In Vivo Target Engagement Methodologies

Several techniques can be employed to validate YM155 target engagement in vivo. The choice of method depends on factors such as the specific research question, available resources, and the desired quantitative output. This section compares three prominent methods: Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Biomarker Analysis.

Data Presentation
Methodology Principle Quantitative Readout Advantages Limitations Reported In Vivo Application for YM155/Survivin
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Shift in the melting temperature (Tm) of the target protein.Label-free; directly measures target binding in a physiological context.[6][7]Can be technically challenging for in vivo samples; requires specific antibodies for detection.While not specifically reported for YM155, CETSA has been successfully used to demonstrate target engagement for other small molecule inhibitors in xenograft models.[8]
Positron Emission Tomography (PET) A radiolabeled form of the drug ([11C]YM155) is administered, and its accumulation in the tumor is visualized and quantified.Standardized Uptake Value (SUV) or % Injected Dose per gram (%ID/g) of tissue.Non-invasive; provides whole-body imaging of drug distribution and target binding.Requires radiosynthesis of the drug; specialized imaging equipment and expertise are necessary.[11C]YM155 PET has been used to demonstrate high tumor uptake in a human prostate tumor xenograft model.[9][10]
Biomarker Analysis Measures the downstream effects of target engagement, such as changes in protein expression or markers of apoptosis.Fold change in biomarker levels (e.g., mRNA, protein) or percentage of apoptotic cells.Relatively straightforward and widely accessible techniques (e.g., Western blot, IHC, RT-PCR); can provide mechanistic insights.Indirect measure of target engagement; may be influenced by off-target effects.Numerous studies have shown YM155-induced reduction of survivin mRNA and protein, as well as downstream markers like Bcl2, Mki67, and increased cleaved caspase-3 in various xenograft models.[1][3][11][12]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for In Vivo Samples (General Protocol)

This protocol is a generalized procedure for in vivo CETSA based on established methods.[8]

  • Animal Treatment: Treat tumor-bearing mice with YM155 or vehicle control at the desired dose and time course.

  • Tissue Collection: Euthanize mice and immediately excise tumors.

  • Tissue Homogenization: Homogenize tumor tissue in phosphate-buffered saline (PBS) containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the homogenate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Centrifugation: Lyse the heated samples by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of soluble survivin in each sample by Western blotting or other quantitative protein analysis methods.

  • Data Analysis: Plot the amount of soluble survivin as a function of temperature for both the YM155-treated and vehicle-treated groups. A shift in the melting curve to a higher temperature in the YM155-treated group indicates target engagement.

Positron Emission Tomography (PET) Imaging with [11C]YM155

This protocol is based on a study that developed and utilized [11C]YM155 for PET imaging.[9][10]

  • Radiosynthesis of [11C]YM155: Synthesize [11C]YM155 using a suitable radiolabeling precursor and automated radiosynthesis module.

  • Animal Preparation: Anesthetize tumor-bearing mice and position them in the PET scanner.

  • Radiotracer Injection: Inject a bolus of [11C]YM155 intravenously via the tail vein.

  • PET Scan Acquisition: Acquire dynamic or static PET images over a specified duration (e.g., 60 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs.

  • Quantification: Calculate the radioactivity concentration in the ROIs and express it as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g). Higher uptake in the tumor compared to background tissues indicates target engagement. A study in a human prostate tumor-xenograft mouse model showed high uptake of [11C]YM155 in the tumor, with tumor-to-blood and tumor-to-muscle uptake ratios of 26.5 and 25.6, respectively, at 40 minutes post-injection.[9]

In Vivo Biomarker Analysis

This protocol outlines a general workflow for assessing biomarker changes following YM155 treatment.[3][11][12]

  • Animal Treatment: Treat tumor-bearing mice with YM155 or vehicle control.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors.

  • Sample Preparation:

    • For Protein Analysis (Western Blot/IHC): Homogenize a portion of the tumor in lysis buffer for Western blotting or fix in formalin and embed in paraffin for immunohistochemistry (IHC).

    • For mRNA Analysis (RT-PCR): Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C until RNA extraction.

  • Analysis:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against survivin and downstream markers (e.g., cleaved caspase-3, Bcl-2).

    • Immunohistochemistry (IHC): Stain tissue sections with antibodies against survivin and other relevant markers to visualize their expression and localization within the tumor.

    • RT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of survivin (BIRC5) and other target genes.

  • Data Quantification: Quantify the changes in protein or mRNA levels in the YM155-treated group relative to the vehicle-treated group. For example, studies have shown a significant decrease in survivin protein and mRNA expression in tumor xenografts following YM155 treatment.[1][3][11][12] One study in a gastric cancer xenograft model demonstrated that YM155 treatment inhibited the expression of survivin and induced apoptosis in the tumor tissues.[3] Another study in a neuroblastoma model showed a dose-dependent reduction in survivin protein levels by about 4-fold with YM155 treatment.[1]

Visualizations

YM155_Signaling_Pathway YM155 YM155 Survivin_Promoter Survivin Promoter YM155->Survivin_Promoter Inhibits Transcription Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Caspases Caspases Survivin_Protein->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: YM155 Signaling Pathway

InVivo_Target_Validation_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Tumor-Bearing Animal Model Treatment Administer YM155 or Vehicle Animal_Model->Treatment Tissue_Collection Collect Tumor Tissue Treatment->Tissue_Collection PET PET Imaging Treatment->PET In vivo imaging CETSA CETSA Tissue_Collection->CETSA Biomarker_Analysis Biomarker Analysis Tissue_Collection->Biomarker_Analysis

Caption: General In Vivo Target Validation Workflow

Method_Comparison Methods Methodologies for YM155 Target Engagement CETSA PET Imaging Biomarker Analysis CETSA_Details CETSA Directly measures binding Label-free Requires specific antibodies Methods:c->CETSA_Details PET_Details PET Imaging Non-invasive, whole-body Requires radiosynthesis Visualizes drug distribution Methods:p->PET_Details Biomarker_Details Biomarker Analysis Indirect measure Widely accessible Provides mechanistic insight Methods:b->Biomarker_Details

Caption: Comparison of Validation Methods

References

Efficacy of Sepantronium Bromide in Gemcitabine-Resistant Urothelial Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sepantronium Bromide (YM155) and alternative therapeutic strategies for gemcitabine-resistant urothelial carcinoma. The information is based on preclinical and clinical data to support research and development in this challenging therapeutic area.

Introduction

Gemcitabine is a cornerstone of chemotherapy for urothelial carcinoma, but the development of resistance is a major clinical obstacle. This necessitates the exploration of novel therapeutic agents and strategies. This compound (YM155) is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers, including urothelial carcinoma, and is associated with resistance to apoptosis and chemotherapy. This guide evaluates the preclinical efficacy of this compound in gemcitabine-resistant urothelial carcinoma and compares it with established and emerging alternative therapies.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and alternative treatments in the context of gemcitabine-resistant urothelial carcinoma.

Table 1: In Vitro Cytotoxicity of this compound (YM155) in Urothelial Carcinoma Cell Lines

Cell LineGemcitabine Resistance StatusIC50 of this compound (YM155)Citation
BFTC905High≤20 nM[1][2][3]
BFTC909Low≤20 nM[1][2][3]
TSGH8301Moderate≤20 nM[1][2][3]
T24Moderate≤20 nM[1][2][3]
Primary Human Urothelial CellsN/A (Non-cancerous)No cytotoxicity observed[1][2][3]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparison of this compound with Alternative Therapies

Therapeutic Agent/RegimenMechanism of ActionEfficacy DataLevel of EvidenceCitation
This compound (YM155) Survivin InhibitorIn Vitro: Potent cytotoxicity in gemcitabine-resistant cell lines (IC50 ≤20 nM). Induces apoptosis and autophagy. No additive effect with gemcitabine/cisplatin.Preclinical (In Vitro)[1][2][3]
Gemcitabine + Docetaxel DNA synthesis inhibitor + Microtubule inhibitorClinical (BCG-unresponsive NMIBC): 2-year high-grade recurrence-free survival of 84%. Clinical (Advanced UC): Overall response rate of 51.6%, median overall survival of 15 months.Clinical (Phase II/Retrospective)[4][5]
Pembrolizumab (Keytruda®) PD-1 Inhibitor (Immunotherapy)Clinical (Platinum-refractory advanced UC): Median overall survival of 10.3 months vs. 7.4 months for chemotherapy. Overall response rate of 21%.Clinical (Phase III)[6]

Note: Direct comparative studies between this compound and these alternative therapies in gemcitabine-resistant models are not currently available. The level of evidence for this compound in this specific context is preclinical, whereas data for the alternatives are from clinical trials in broader urothelial carcinoma populations, some of whom may have been gemcitabine-resistant.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and potential replication.

This compound (YM155) In Vitro Studies
  • Cell Lines and Culture: The human urothelial carcinoma cell lines BFTC905 (gemcitabine-resistant), BFTC909, TSGH8301, and T24 were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3]

  • Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and treated with various concentrations of this compound, gemcitabine, and cisplatin for a specified period. Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 values were calculated from the dose-response curves.[1][2][3]

  • Apoptosis and Autophagy Analysis: Apoptosis was assessed by detecting DNA fragmentation using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining. Autophagy was evaluated by monitoring the expression levels of LC3B-II, a marker of autophagosome formation, via Western blotting.[1][2]

  • Molecular Analysis (Western Blotting): Protein expression levels of key molecules involved in cell cycle regulation (p27kip1, Ki-67) and apoptosis (survivin, securin, bcl-2) were analyzed by Western blotting to elucidate the mechanism of action of this compound.[1][2]

Gemcitabine and Docetaxel Intravesical Therapy (Mouse Model)
  • Animal Model: A genetically engineered mouse model that develops carcinoma in situ which progresses to invasive bladder cancer was utilized.[7]

  • Treatment Protocol: Tumor induction was initiated by intravesical delivery of Adeno-Cre. Six weeks later, mice received intravesical treatment with either vehicle, gemcitabine, docetaxel, or a combination of gemcitabine and docetaxel for eight weeks.[7]

  • Efficacy Evaluation: Tumor growth was monitored bi-weekly using ultrasound imaging. The primary endpoint was the prevention of progression to invasive disease.[7]

Pembrolizumab Clinical Trial Protocol (Advanced Urothelial Carcinoma)
  • Study Design: A multicenter, randomized, open-label, phase 3 trial (KEYNOTE-045) was conducted in patients with locally advanced or metastatic urothelial carcinoma that had progressed after platinum-containing chemotherapy.[6]

  • Treatment Arms: Patients were randomized to receive either pembrolizumab (200 mg intravenously every 3 weeks) or the investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[6]

  • Endpoints: The primary endpoints were overall survival and progression-free survival. Secondary endpoints included objective response rate and safety.[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways involved in gemcitabine resistance and the mechanisms of action of different therapies is crucial for developing effective treatment strategies.

Gemcitabine Resistance Pathways in Urothelial Carcinoma

Gemcitabine resistance in urothelial carcinoma is a multifactorial process involving several signaling pathways. Key mechanisms include upregulation of anti-apoptotic proteins like Bcl-2 and survivin, and alterations in drug metabolism and transport.

Gemcitabine_Resistance cluster_resistance Gemcitabine Resistance Mechanisms Gemcitabine Gemcitabine dFdCTP dFdCTP (Active Metabolite) Gemcitabine->dFdCTP DNA_Damage DNA Damage dFdCTP->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Upregulation Upregulation of Anti-apoptotic Proteins Bcl2 Bcl-2 Upregulation->Bcl2 Survivin Survivin Upregulation->Survivin Bcl2->Apoptosis Survivin->Apoptosis Drug_Metabolism Altered Drug Metabolism/Transport Drug_Efflux Increased Drug Efflux Drug_Metabolism->Drug_Efflux Drug_Efflux->Gemcitabine Reduces intracellular concentration

Caption: Key mechanisms of gemcitabine resistance in urothelial carcinoma.

Mechanism of Action of this compound (YM155)

This compound exerts its anticancer effects by directly targeting survivin, a key protein in cell survival and division. By inhibiting survivin, this compound promotes both apoptosis and autophagy in cancer cells.

YM155_Mechanism cluster_action This compound (YM155) Mechanism of Action YM155 This compound (YM155) Survivin Survivin Expression YM155->Survivin Inhibits Apoptosis Apoptosis YM155->Apoptosis Induces Autophagy Autophagy YM155->Autophagy Induces p27kip1 p27kip1 (Cell cycle inhibitor) YM155->p27kip1 Increases Ki67 Ki-67 (Proliferation marker) YM155->Ki67 Suppresses Survivin->Apoptosis Cell_Proliferation Cell Proliferation p27kip1->Cell_Proliferation Ki67->Cell_Proliferation

Caption: Molecular mechanism of action of this compound (YM155).

Experimental Workflow: In Vitro Drug Efficacy Testing

A typical workflow for assessing the efficacy of a new compound against a resistant cancer cell line involves a series of in vitro assays.

Experimental_Workflow cluster_workflow In Vitro Efficacy Testing Workflow start Start: Gemcitabine-Resistant Urothelial Carcinoma Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with This compound (Varying Concentrations) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability mechanism Mechanism of Action Studies treatment->mechanism ic50 IC50 Determination viability->ic50 end End: Data Analysis and Conclusion ic50->end apoptosis Apoptosis Assays (e.g., TUNEL) mechanism->apoptosis autophagy Autophagy Assays (e.g., Western for LC3B-II) mechanism->autophagy western Western Blot for Key Proteins mechanism->western apoptosis->end autophagy->end western->end

Caption: Standard workflow for in vitro evaluation of a novel compound.

Conclusion

The available preclinical data indicate that this compound (YM155) is a potent inhibitor of gemcitabine-resistant urothelial carcinoma cells in vitro.[1][2][3] Its mechanism of action, targeting the key survival protein survivin, provides a strong rationale for its further investigation. However, the lack of in vivo data in gemcitabine-resistant urothelial carcinoma models and the absence of clinical trials in this specific patient population are significant limitations.

In comparison, combination chemotherapy with gemcitabine and docetaxel, and immunotherapy with checkpoint inhibitors like pembrolizumab, have demonstrated clinical efficacy in broader populations of patients with advanced or recurrent urothelial carcinoma. While these agents provide valuable therapeutic options, the need for novel therapies for the gemcitabine-resistant setting remains high.

Further preclinical in vivo studies are warranted to establish the efficacy of this compound in animal models of gemcitabine-resistant urothelial carcinoma. Should these studies yield positive results, they would provide a strong foundation for the initiation of clinical trials to evaluate this compound as a novel therapeutic strategy for this challenging disease. Researchers are encouraged to consider head-to-head preclinical studies comparing this compound with other agents in gemcitabine-resistant models to better define its potential clinical positioning.

References

Reversing Doxorubicin Resistance: A Comparative Analysis of YM155 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM155's efficacy in reversing doorubicin resistance with other emerging strategies. Detailed experimental data, protocols, and pathway visualizations are presented to support these findings.

Doxorubicin remains a cornerstone of chemotherapy for various cancers, yet the development of drug resistance is a significant clinical hurdle, often leading to treatment failure.[1] A key mechanism underlying this resistance is the overexpression of anti-apoptotic proteins, with survivin being a prominent player.[1] YM155, a small molecule suppressant of survivin, has emerged as a promising agent to counteract this resistance.[1][2] This guide evaluates the experimental evidence supporting YM155 and contrasts it with alternative approaches aimed at resensitizing cancer cells to doxorubicin.

YM155: A Potent Reversal Agent for Doxorubicin Resistance

YM155 has demonstrated significant potential in reversing doxorubicin resistance, primarily by targeting the expression of survivin, an inhibitor of apoptosis protein that is frequently overexpressed in cancer cells.[1][2] Studies have shown that YM155 can re-sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin, both in laboratory settings and in animal models.[1][2]

Mechanism of Action: Targeting the Survivin Pathway

Doxorubicin resistance is often linked to the upregulation of survivin, which blocks the apoptotic cascade initiated by chemotherapy.[1] YM155 acts by transcriptionally repressing the survivin gene, leading to a decrease in survivin protein levels.[1][2] This reduction in survivin allows for the activation of caspases, key executioner enzymes of apoptosis, thereby restoring the cell's ability to undergo programmed cell death in response to doxorubicin.

YM155_Pathway cluster_cell Doxorubicin-Resistant Cancer Cell Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage induces Apoptosis_Signal Apoptotic Signal DNA_Damage->Apoptosis_Signal triggers Caspases Caspases Apoptosis_Signal->Caspases activates Survivin Survivin Survivin->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis executes YM155 YM155 YM155->Survivin suppresses expression MTT_Assay_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_24h Incubate for 24h Plate_Cells->Incubate_24h Add_Treatment Add Doxorubicin and/or YM155 Incubate_24h->Add_Treatment Incubate_Treatment Incubate for treatment period Add_Treatment->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

YM155: A Potent Downregulator of Mcl-1 Expression for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the small molecule YM155 reveals its significant impact on the expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key survival factor in many cancers. This guide provides researchers, scientists, and drug development professionals with a comparative overview of YM155's performance against other Mcl-1 targeting agents, supported by experimental data and detailed protocols.

YM155 Demonstrates Potent Cytotoxicity and Mcl-1 Downregulation

YM155, initially identified as a survivin suppressant, has been shown to potently inhibit the growth of various cancer cell lines.[1][2] Its cytotoxic effects are, in significant part, attributed to its ability to downregulate Mcl-1, a crucial pro-survival protein.[1][3] Studies have demonstrated that YM155 can reduce Mcl-1 levels through multiple mechanisms, including transcriptional repression and induction of proteasomal and lysosomal degradation, in a cell-type-dependent manner.[3][4][5]

The half-maximal inhibitory concentration (IC50) for YM155's cytotoxic activity has been determined in several cancer cell lines, as summarized in the table below.

Cell LineCancer TypeYM155 IC50 (nM)Reference
HL-60Human Myelogenous Leukemia0.3[1]
U937Human Myelogenous Leukemia0.8[1]
SH-SY5YNeuroblastoma8 - 212[2][6]
Primary Effusion Lymphoma (PDX cells)Lymphoma1.2 - 7.9[3]

Comparative Analysis: YM155 vs. Other Mcl-1 Inhibitors

While YM155 effectively reduces Mcl-1 levels, a new generation of direct and highly specific Mcl-1 inhibitors has emerged. These agents, such as AZD5991 and AMG-176, are designed to bind directly to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins.

Below is a comparative table summarizing the available data on the potency of YM155 and other selective Mcl-1 inhibitors. It is important to note that direct head-to-head studies of YM155 with these newer agents in the same cell lines are limited in the public domain. The provided data is compiled from various studies and should be interpreted with this consideration.

InhibitorMechanism of Mcl-1 InhibitionTarget Cell LinesPotency (IC50/EC50/Ki)Reference
YM155 Downregulation of Mcl-1 expression (transcriptional/post-transcriptional)Leukemia, Neuroblastoma, LymphomaCytotoxicity IC50: 0.3 - 212 nM[1][2][3][6]
AZD5991 Direct, selective binding to Mcl-1Multiple Myeloma, Acute Myeloid LeukemiaFRET IC50: 0.72 nM; Caspase EC50: 24-33 nM[7][8]
AMG-176 Direct, selective binding to Mcl-1Chronic Lymphocytic Leukemia, Hematologic CancersCell Death (30-45% at 100-300 nM)[9][10]

Signaling Pathways and Experimental Workflows

The mechanism of YM155-induced Mcl-1 downregulation is multifaceted and can involve several signaling pathways. One proposed pathway involves the activation of p38 MAPK, which can influence the stability and activity of transcription factors like Sp1 that regulate Mcl-1 expression. Furthermore, YM155 has been shown to promote the degradation of Mcl-1 protein through both the proteasome and lysosome pathways.

YM155_Mcl1_Pathway

The following diagram illustrates a typical experimental workflow for assessing the impact of a compound like YM155 on Mcl-1 expression levels.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with YM155 (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest protein_extraction Protein Extraction harvest->protein_extraction mrna_extraction mRNA Extraction harvest->mrna_extraction western_blot Western Blot for Mcl-1 & Survivin protein_extraction->western_blot qpcr qRT-PCR for Mcl-1 & Survivin mRNA mrna_extraction->qpcr data_analysis Data Analysis and Comparison western_blot->data_analysis qpcr->data_analysis end End: Assess Mcl-1 Downregulation data_analysis->end

Experimental Protocols

Western Blotting for Mcl-1 and Survivin Protein Levels

1. Cell Lysis and Protein Quantification:

  • Culture cancer cells to 70-80% confluency and treat with YM155 at desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Mcl-1 (e.g., rabbit polyclonal) and Survivin (e.g., rabbit polyclonal) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 and Survivin mRNA Levels

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from YM155-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction:

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for Mcl-1 and Survivin, and a SYBR Green master mix.

  • Example Human Mcl-1 Primer Sequences: Forward: 5'-TGCTTCGGAAACTGGACATCA-3', Reverse: 5'-TAGCCACAAAGGCACCAAAAG-3'.

  • Example Human Survivin (BIRC5) Primer Sequences: Forward: 5'-AGAACTGGCCCTTCTTGGAG-3', Reverse: 5'-CTTTGCTAGGGAGAGCCAGC-3'.

  • Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

3. Thermal Cycling and Data Analysis:

  • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.

This guide provides a foundational understanding of YM155's effect on Mcl-1 expression. Further research is warranted to directly compare its efficacy against the newer generation of Mcl-1 inhibitors to better define its therapeutic potential in various cancer contexts.

References

Safety Operating Guide

Proper Disposal of Sepantronium Bromide (YM155): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Sepantronium Bromide, also known as YM155, is a potent survivin suppressant used in cancer research.[1] As a cytotoxic compound, it requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated waste materials.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile and the necessary personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

Hazard and Personal Protective Equipment Summary

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)[2]Hand Protection: Cytotoxic-resistant nitrile gloves.[3][4]
Skin corrosion/irritation (Category 2)[2]Body Protection: Impermeable, long-sleeved gown and polythene apron.[3][4][5]
Serious eye damage/eye irritation (Category 2A)[2]Eye Protection: Safety goggles with side-shields or a face shield.[4]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]Respiratory Protection: Use in a well-ventilated area.[2] A suitable respirator may be required for handling powders or creating aerosols.[4]

All handling of this compound, including preparation and dilution, should be performed in a dedicated area, preferably within a biological safety cabinet or a fume hood to minimize exposure risk.[6]

Step-by-Step Disposal Protocol for this compound Waste

Disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[2][7] It is categorized as cytotoxic waste and requires segregation from regular laboratory trash.

Waste Segregation at the Point of Generation

Proper segregation is the first and most critical step. All items that have come into contact with this compound are considered cytotoxic waste.

  • Sharps Waste: Needles, syringes, scalpel blades, and contaminated glass (e.g., broken vials, Pasteur pipettes) must be immediately placed into a designated, puncture-resistant, rigid sharps container with a purple lid.[8]

  • Non-Sharp Solid Waste: This category includes gloves, gowns, bench paper, empty vials, plastic tubes, and any other contaminated labware. This waste should be disposed of in designated yellow and purple-colored cytotoxic waste bags.[3][8] To prevent leaks, double bagging may be advisable.[3]

  • Liquid Waste: Unused or waste solutions of this compound should not be disposed of down the drain.[4] They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Absorb small liquid spills with a suitable material (e.g., diatomite), and dispose of the absorbent as cytotoxic solid waste.[2]

Labeling and Storage of Cytotoxic Waste

All waste containers must be clearly labeled with the universal cytotoxic waste symbol.

  • Content Identification: The label should clearly state "Cytotoxic Waste" and identify the primary contents.

  • Secure Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup. This storage area should be clearly marked with hazard symbols.

Final Disposal Procedure

Cytotoxic waste must be disposed of through a certified hazardous waste transporter and a permitted treatment facility.[8]

  • High-Temperature Incineration: The standard and required method for disposing of cytotoxic waste is high-temperature incineration.[8] This process destroys the active chemical compounds, rendering them harmless.

  • Documentation: A hazardous waste consignment note must accompany the waste from the point of generation to its final disposal location.[8] This document tracks the waste and ensures compliance with regulations.

Procedural Protocol: Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Experimental Workflow for Spill Decontamination

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above (gloves, gown, eye protection, and if necessary, respiratory protection).[2]

  • Contain the Spill:

    • For liquid spills: Cover with an absorbent material, such as diatomite or universal binders, working from the outside of the spill inwards.[2]

    • For solid/powder spills: Gently cover the spill with damp absorbent paper to avoid raising dust.

  • Decontaminate the Area:

    • Once the spilled material is absorbed, carefully collect all contaminated materials using scoops or forceps and place them into a designated cytotoxic waste bag.

    • Clean the spill surface thoroughly. A validated procedure using a neutral detergent followed by an alcohol scrub is recommended to remove any residue.[2][3]

  • Dispose of Contaminated Materials: All cleaning materials, including used absorbent pads and wipes, must be disposed of as cytotoxic waste.[3]

  • Personal Decontamination: Remove contaminated PPE carefully, avoiding contact with the outer surfaces. Wash hands and any exposed skin thoroughly with soap and water.[2]

  • Report the Incident: Document and report the spill according to your institution's safety protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Sepantronium_Disposal_Workflow cluster_generation Waste Generation Point (Laboratory Bench) cluster_segregation Segregation & Primary Containment cluster_disposal Collection & Final Disposal generation Handling of This compound sharps Sharps Waste (Needles, Contaminated Glass) generation->sharps liquid Liquid Waste (Unused Solutions) generation->liquid solid Non-Sharp Solid Waste (Gloves, Vials, PPE) generation->solid sharps_container Purple-Lidded Sharps Container sharps->sharps_container liquid_container Sealed, Labeled Hazardous Waste Bottle liquid->liquid_container solid_container Yellow/Purple Cytotoxic Waste Bag solid->solid_container storage Secure Designated Storage Area sharps_container->storage liquid_container->storage solid_container->storage transport Certified Hazardous Waste Transporter storage->transport incineration High-Temperature Incineration Facility transport->incineration

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sepantronium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sepantronium Bromide (YM155). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

This compound is a potent survivin suppressant.[1][2] While a valuable tool in research, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Therefore, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE) and Hazard Summary

A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE and the associated hazards.

Hazard ClassificationRequired Personal Protective Equipment
Acute Oral Toxicity (Category 4) Standard laboratory PPE including a fully buttoned lab coat, safety glasses, and gloves should be worn. Do not eat, drink, or smoke in areas where this substance is handled.[3]
Skin Corrosion/Irritation (Category 2) Impervious clothing and protective gloves are required.[3][4] Hands should be washed thoroughly after handling.[3]
Serious Eye Damage/Irritation (Category 2A) Safety goggles with side-shields or a face shield are mandatory to protect against splashes.[3][4] An accessible eye wash station is essential.[3]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3) A suitable respirator should be used, especially when handling the powder form, to avoid breathing in dust.[3][4] Work should be conducted in a well-ventilated area or with appropriate exhaust ventilation.[3]

Standard Operating Procedure for this compound

This section details the step-by-step protocols for the safe handling, storage, and disposal of this compound.

Preparation and Handling
  • Engineering Controls : Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure safety showers and eye wash stations are readily accessible.[3]

  • Personal Protective Equipment (PPE) Donning : Before handling, don the following PPE:

    • Inner and outer pairs of chemotherapy-rated gloves.

    • A disposable, back-closing gown made of a material resistant to hazardous drugs.[5]

    • Safety goggles and a face shield for full facial protection.[6]

    • A NIOSH-certified N95 or higher respirator, especially when handling the solid form to prevent aerosol inhalation.[4][5]

  • Weighing and Reconstitution :

    • Handle the solid compound on a disposable mat within a chemical fume hood to contain any spills.

    • When preparing solutions, such as dissolving in DMSO[1], do so within the fume hood. Avoid splashing.

    • Use a closed system transfer device (CSTD) if available to minimize exposure during transfers.

Storage
  • Store this compound in a tightly closed container in a well-ventilated, locked area.[3]

  • Follow the manufacturer's specific storage temperature recommendations, typically -20°C for 6 months or -80°C for one year for stock solutions to maintain stability.[2]

Spill Management
  • Evacuation : In the event of a significant spill, evacuate the immediate area to prevent further exposure.[3][7]

  • Containment : For small spills, use an absorbent material like diatomite or universal binders to contain the substance.[3] Prevent the spill from reaching drains or water courses.[3]

  • Decontamination : Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[3]

  • Disposal of Spill Debris : All contaminated materials, including absorbent pads and used PPE, must be disposed of as hazardous waste.

Disposal Plan
  • Waste Segregation : All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and cleaning materials, are considered contaminated.

  • Containerization : Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal : Dispose of the hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of it in the regular trash or down the drain.

Emergency Procedures Workflow

The following diagram outlines the immediate steps to be taken in case of accidental exposure to this compound.

G cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-Up Action skin_contact Skin Contact wash_skin Rinse skin thoroughly with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin eye_contact Eye Contact flush_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eye_contact->flush_eyes inhalation Inhalation fresh_air Move to fresh air. If breathing is difficult, administer CPR. inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek immediate medical attention. wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical inform_supervisor Inform laboratory supervisor. seek_medical->inform_supervisor

Caption: Emergency response workflow for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sepantronium Bromide
Reactant of Route 2
Reactant of Route 2
Sepantronium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.